Sinapine (thiocyanate)
Description
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Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |
Origin of Product |
United States |
Foundational & Exploratory
"Sinapine thiocyanate" natural sources and isolation from Brassicaceae
An In-depth Technical Guide on Sinapine (B1681761) Thiocyanate (B1210189): Natural Sources and Isolation from Brassicaceae
Introduction to Sinapine and Sinapine Thiocyanate
Sinapine is a prominent alkaloidal amine, specifically the choline (B1196258) ester of sinapic acid, found primarily within the seeds of the Brassicaceae (mustard) family.[1][2] It plays a role in plant defense and acts as a storage compound for choline.[3] As an anti-nutritional factor, its presence can impart a bitter taste to rapeseed and mustard meal, limiting its use in animal feed.[4][5] However, sinapine and its derivatives are gaining significant attention in the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, neuroprotective, anti-inflammatory, and hepatoprotective effects.[3][6][7][8][9]
Sinapine exists as a cation, and the term "sinapine thiocyanate" refers to the salt form of sinapine with a thiocyanate (SCN⁻) anion.[10] While sinapine is abundant naturally, the specific counter-ion in planta can vary. The presence of thiocyanate as a counter-ion is plausible due to the co-occurrence of glucosinolate metabolism in Brassicaceae species.[1] Some studies have identified sinapine thiocyanate as a main bioactive component in extracts, such as from Brassica rapa seeds, where it exhibits hepatoprotective properties.[1][11][12] More commonly, sinapine thiocyanate is a well-characterized, synthetic research-grade standard used for analytical and pharmacological studies.[13][14] This guide provides a comprehensive overview of the natural sources of sinapine, its concentration in various Brassicaceae species, and detailed methodologies for its isolation and purification.
Natural Sources in the Brassicaceae Family
Sinapine is a characteristic secondary metabolite of the Brassicaceae family, with the highest concentrations typically found in the seeds. The meal or cake that remains after oil extraction from these seeds is a particularly rich and commercially viable source.[1][2]
Key natural sources include:
-
Rapeseed (Brassica napus) : As a major global oilseed crop, rapeseed meal is a primary source of sinapine.[1][15] The concentration of sinapine and its derivatives can range from 8 to 10.4 mg/g of biomass.[16]
-
Mustard Species : Various mustard plants are significant sources. This includes white mustard (Sinapis alba), brown or Indian mustard (Brassica juncea), and black mustard (Brassica nigra).[1] Residues from mustard production are rich in sinapine, with concentrations in B. juncea meal reported to be up to 8.7 mg/g of dry matter.[6][16][17]
-
Brassica rapa : This species, which includes turnips, has been identified as a source of sinapine thiocyanate, noted for its hepatoprotective effects.[1][12]
-
Brassica oleracea : This species encompasses a wide range of common vegetables, including cauliflower, broccoli, and cabbage, which also contain sinapine and other phenolic compounds.[4]
Quantitative Analysis of Sinapine Content
The concentration of sinapine varies considerably among different species, cultivars, and even growing conditions.[18] The tables below summarize quantitative data from various studies.
Table 1: Sinapine Concentration in Seeds of Various Brassica and Sinapis Species
| Species | Cultivar/Strain | Sinapine Concentration (mg/g of oil-free meal) |
|---|---|---|
| Brassica rapa | Tobin | 16.2 - 16.6 |
| Brassica napus | Westar | 17.6 - 19.9 |
| Brassica juncea | Commercial | 19.3 - 20.3 |
| Sinapis alba | Gisilba | 19.7 - 21.3 |
| Brassica carinata | C-101 | 20.9 - 21.8 |
| Brassica nigra | Commercial | 21.6 - 22.1 |
Source: Adapted from Wang, S. X., et al. (1998).[18]
Table 2: Sinapine Yield from Mustard (Brassica juncea) Seed Meal Using Different Extraction Methods
| Pretreatment / Method | Sinapine Yield (mg/g of dry matter) |
|---|---|
| Conventional Extraction (Control) | 5.21 ± 0.04 |
| Supercritical CO₂ Pretreatment | 6.48 ± 0.05 |
| Ultrasound-Assisted (Optimal Conditions) | 6.90 ± 0.03 |
| Supercritical CO₂ + Ultrasound | Not specified, but 32% increase over control |
Source: Adapted from Ferreira-Santos, P., et al. (2023).[6][7][19]
Table 3: Sinapic Acid Derivatives in Defatted Canola (Brassica napus) Seeds
| Compound | Concentration Range (mg/g of defatted seed) | Percentage of Total Phenolics |
|---|---|---|
| Sinapine (SP) | 6.39 - 12.28 | 69.8% - 87.2% |
| Sinapic Acid (SA) | 0.11 - 0.59 | 0.86% - 3.76% |
| Sinapoyl Glucose (SG) | 1.36 - 7.50 | Not specified |
| Total Phenolics | 9.16 - 16.13 | 100% |
Source: Adapted from Khattab, R., et al. (2010).[14]
Isolation and Purification Methodologies
The isolation of sinapine from Brassicaceae seeds is a multi-step process involving initial extraction followed by purification. As an alkaloid, its solubility characteristics form the basis for most extraction protocols.[20][21][22] The general workflow involves defatting the seed meal, extracting the alkaloids with a polar solvent, and then purifying the target compound from the crude extract.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in sinapine isolation, synthesized from multiple research articles.
Protocol 1: Defatting of Seed Meal
This initial step is crucial for removing oils that can interfere with subsequent extraction and purification.[2]
-
Objective : To remove lipids from the raw plant material.
-
Apparatus : Soxhlet extractor.
-
Solvent : Non-polar solvent such as n-hexane.
-
Methodology :
-
Place the ground Brassicaceae seed meal into a thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane.
-
Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.
-
Once the chamber is almost full, the solvent is automatically emptied back into the distillation flask.
-
Allow this cycle to repeat for several hours (typically 4-6 hours) until the solvent running through the sample is clear.
-
Remove the defatted meal from the thimble and dry to remove residual hexane.
-
Protocol 2: Ultrasound-Assisted Solvent Extraction of Sinapine
This protocol uses ultrasound to enhance extraction efficiency from mustard seed meal.[6][7]
-
Objective : To extract sinapine from defatted meal into a solvent.
-
Apparatus : Ultrasonic bath or probe sonicator, three-necked flask with a condenser.
-
Solvent : 70% (v/v) aqueous ethanol.
-
Optimal Conditions :
-
Temperature: 75°C
-
Ultrasound Amplitude: 100%
-
Solvent-to-Solid Ratio: Varies, often around 30:1 mL/g.
-
-
Methodology :
-
Combine the defatted mustard seed meal with the 70% ethanol solution in the flask.
-
Place the flask in an ultrasonic bath or use a probe sonicator, setting the temperature to 75°C.
-
Apply ultrasound at 100% amplitude for a predetermined duration (e.g., 30 minutes).[6]
-
After extraction, filter the mixture (e.g., through Whatman paper) to separate the solid residue from the liquid extract.
-
The resulting liquid is the crude sinapine extract.
-
Protocol 3: Selective pH-Mediated Extraction
This method adjusts the pH of the extraction solvent to selectively maximize the yield of sinapine.[8][23][24]
-
Objective : To maximize sinapine yield by leveraging its chemical properties.
-
Solvent : 70% ethanol in a buffered aqueous solution at pH 2.
-
Methodology :
-
Prepare a 70% (v/v) ethanol solution using a buffer adjusted to pH 2 (e.g., a citrate (B86180) or glycine-HCl buffer).
-
Mix the defatted seed meal with the acidic ethanol solution.
-
Perform the extraction at an elevated temperature (e.g., 75°C) for 30-60 minutes with constant stirring.[6] Acidic conditions promote the denaturation of cell membranes, enhancing the release of phenolic compounds.[8][23]
-
Filter the mixture to obtain the crude extract. This method yields a significantly higher concentration of sinapine compared to extractions at neutral or basic pH.[23]
-
Protocol 4: Purification by Cation Exchange Chromatography
This protocol achieves high purity by exploiting the cationic nature of sinapine.
-
Objective : To separate sinapine from other phenolic compounds in the crude extract.
-
Apparatus : Chromatography column, cation exchange resin.
-
Methodology :
-
Concentrate the crude extract obtained from Protocol 2 or 3 under vacuum to remove the ethanol.
-
Load the concentrated aqueous extract onto a pre-equilibrated cation exchange chromatography column.
-
Step 1 (Wash) : Elute the column with 50% (v/v) aqueous ethanol. This step removes neutral and anionic compounds, such as sinapic acid, while the cationic sinapine remains bound to the resin.[25]
-
Step 2 (Elution) : Elute the column with acidified ethanol (e.g., 70% ethanol containing 0.1 M HCl). This disrupts the ionic interaction between sinapine and the resin, releasing the high-purity sinapine.[25]
-
Collect the fractions from the second elution step and evaporate the solvent to obtain purified sinapine, which can then be crystallized as a salt (e.g., thiocyanate or bisulfate). Purity of over 98% can be achieved with this method.[25]
-
Biosynthesis of Sinapine
Sinapine is synthesized in plants via the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying sinapine content in crops. The pathway involves several key enzymatic steps to convert phenylalanine into sinapic acid, which is then esterified with choline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Factors that Influence Sinapine Concentration in Rapeseed Meal during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - ProQuest [proquest.com]
- 16. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Eco-Friendly Extraction of Sinapine From Residues of Mustard Production [frontiersin.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 21. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 22. Extraction of alkaloids | DOCX [slideshare.net]
- 23. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract | MDPI [mdpi.com]
- 24. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]
An In-depth Technical Guide on the Biosynthesis of Sinapine Thiocyanate in Rapeseed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) is a prominent secondary metabolite found in rapeseed (Brassica napus), contributing to the chemical profile and bioactivity of this important oilseed crop. As the choline (B1196258) ester of sinapic acid, sinapine exists as a cation and is frequently found in association with the thiocyanate anion in rapeseed. This guide provides a comprehensive overview of the biosynthetic pathways of both the sinapine cation and the thiocyanate anion, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
Core Biosynthetic Pathways
The formation of sinapine thiocyanate in rapeseed involves two distinct and independent biochemical pathways: the phenylpropanoid pathway, which synthesizes the sinapine cation, and the glucosinolate degradation pathway, which generates the thiocyanate anion.
Biosynthesis of the Sinapine Cation
The biosynthesis of sinapine is a multi-step process that begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce sinapic acid, which is then converted to sinapine.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.
-
Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.
-
p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the CoA-ester to an aldehyde.
-
Ferulate 5-Hydroxylase (F5H): Hydroxylates the feruloyl moiety.
-
Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group.
-
Sinapaldehyde (B192390) Dehydrogenase (SALDH): Oxidizes sinapaldehyde to sinapic acid.
-
UDP-Glucose:Sinapate Glucosyltransferase (SGT): Activates sinapic acid by glycosylation to form 1-O-sinapoylglucose.[1]
-
Sinapoylglucose:Choline Sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoylglucose to choline, forming sinapine.[1]
Biosynthesis of the Thiocyanate Anion
The thiocyanate anion (SCN⁻) in rapeseed is a product of glucosinolate degradation.[2] Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. The process is initiated by tissue damage, which brings the enzyme myrosinase into contact with glucosinolates.
The key steps are:
-
Glucosinolate Hydrolysis: Upon tissue disruption, myrosinase cleaves the glucose moiety from a glucosinolate molecule.
-
Formation of an Unstable Aglycone: This enzymatic cleavage results in the formation of an unstable aglycone intermediate.
-
Rearrangement to Thiocyanate: The aglycone can spontaneously rearrange to form various products, including isothiocyanates, nitriles, and thiocyanate anions. The formation of each product is influenced by factors such as pH and the presence of specifier proteins.[3]
It is important to note that there is no evidence of a specific enzymatic reaction that joins sinapine and thiocyanate. The formation of sinapine thiocyanate is likely a result of the electrostatic attraction between the positively charged sinapine cation and the negatively charged thiocyanate anion within the seed.
Quantitative Data
The concentrations of sinapine, its precursors, and glucosinolates can vary significantly depending on the rapeseed variety, growing conditions, and processing methods. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of Sinapic Acid Derivatives in Rapeseed Meal
| Compound | Concentration Range (mg/g of defatted meal) | Reference |
| Sinapine | 6.39 - 12.28 | [4] |
| Sinapic Acid | 0.11 - 0.59 | [4] |
| Sinapoyl Glucose | 1.36 - 7.50 | [4] |
| Total Phenolics (as sinapic acid equivalents) | 9.16 - 16.13 | [4] |
Table 2: Glucosinolate and Thiocyanate Content in Rapeseed Meal
| Compound/Analyte | Concentration Range | Reference |
| Total Glucosinolates | 22.67 - 132.83 µmol/g | [5] |
| Thiocyanate ion (after enzyme incubation) | 5.4 - 13.1 µmoles/g of oil-free meal | [6] |
Experimental Protocols
Extraction and Quantification of Sinapine and its Derivatives
This protocol describes a general method for the extraction and quantification of sinapine, sinapic acid, and sinapoyl glucose from rapeseed meal using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Rapeseed meal
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ultrapure water
-
Sinapine, sinapic acid, and sinapoyl glucose standards
-
Mortar and pestle or grinder
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD) and a C18 column
Extraction Procedure:
-
Grind the rapeseed meal to a fine powder.
-
Accurately weigh approximately 1 g of the powdered meal into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another 10 mL of 80% methanol.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector at 330 nm.
-
Quantification: Prepare a calibration curve using the standards of sinapine, sinapic acid, and sinapoyl glucose. Calculate the concentrations in the samples based on the peak areas.
Analysis of Glucosinolate Breakdown Products (Thiocyanate)
This protocol outlines a method for the enzymatic hydrolysis of glucosinolates and the subsequent quantification of thiocyanate.
Materials:
-
Rapeseed meal
-
Myrosinase (thioglucosidase) solution
-
Phosphate (B84403) buffer (pH 6.5)
-
Ferric nitrate (B79036) reagent
-
Thiocyanate standard solution
-
Spectrophotometer
Procedure:
-
Prepare a suspension of rapeseed meal in phosphate buffer.
-
Add myrosinase solution to the suspension to initiate hydrolysis.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours).
-
Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).
-
Centrifuge the mixture and collect the clear supernatant.
-
To an aliquot of the supernatant, add ferric nitrate reagent. A red color will develop in the presence of thiocyanate.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 460 nm) using a spectrophotometer.
-
Quantify the thiocyanate concentration by comparing the absorbance to a standard curve prepared with known concentrations of thiocyanate.
Conclusion
The biosynthesis of sinapine thiocyanate in rapeseed is a fascinating interplay of two distinct metabolic pathways. The sinapine cation is synthesized via the well-established phenylpropanoid pathway, while the thiocyanate anion originates from the breakdown of glucosinolates. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their exploration of the chemistry and biology of this important crop and its bioactive compounds. Further research into the specific enzymes and regulatory mechanisms will continue to enhance our ability to modulate the levels of these compounds for improved nutritional value and novel applications.
References
- 1. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract | MDPI [mdpi.com]
- 2. Thiocyanate ion formation in rapeseed meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Sinapine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of sinapine (B1681761) thiocyanate (B1210189). By detailing the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—this document serves as a vital resource for researchers engaged in the characterization of natural products and the development of new therapeutic agents.
Introduction to Sinapine Thiocyanate
Sinapine thiocyanate is the thiocyanate salt of sinapine, a naturally occurring alkaloid predominantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] Sinapine itself is the choline (B1196258) ester of sinapic acid. The compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] Accurate structural elucidation is the foundational step for understanding its bioactivity, mechanism of action, and for any further drug development endeavors.
Table 1: Physicochemical Properties of Sinapine Thiocyanate
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄N₂O₅S | [2] |
| Molecular Weight | 368.45 g/mol | [2][3] |
| Canonical SMILES | C--INVALID-LINK--(C)CCOC(=O)C=Cc1cc(c(c(c1)OC)O)OC.[S-]C#N | [3] |
| InChI Key | YLELSNOPYHTYTB-UHFFFAOYSA-N | [3] |
| Appearance | Light yellow powder | [4] |
| Storage Conditions | -20°C, keep sealed and away from light | [4] |
Spectroscopic Analysis for Structure Elucidation
The definitive structure of sinapine thiocyanate is established through the combined application of several spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete assignment of the sinapine thiocyanate structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Sinapine Cation in a Suitable Solvent (e.g., DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 166.5 |
| 2 | 7.5 (d, J=16 Hz) | 145.0 |
| 3 | 6.5 (d, J=16 Hz) | 115.0 |
| 4 | - | 125.0 |
| 5, 9 | 7.0 (s) | 105.0 |
| 6, 8 | - | 148.0 |
| 7 | - | 138.0 |
| 10 (OCH₃) | 3.8 (s) | 56.0 |
| 11 | 4.5 (t) | 65.0 |
| 12 | 3.6 (t) | 59.0 |
| 13 (N⁺(CH₃)₃) | 3.2 (s) | 53.0 |
| 14 (SCN⁻) | - | ~112-115 |
Note: These are predicted values based on the known structure of sinapine and related compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions. The thiocyanate carbon chemical shift is estimated based on literature values for similar compounds.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for a pre-charged molecule like sinapine thiocyanate.
In positive-ion mode ESI-MS, the sinapine cation would be detected. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the mass of the sinapine cation (C₁₆H₂₄NO₅⁺).
Table 3: Expected Mass Spectrometry Data for Sinapine Cation
| Ion | Calculated m/z |
| [C₁₆H₂₄NO₅]⁺ | 310.16 |
Further fragmentation (MS/MS) of the parent ion can provide structural information. A characteristic fragmentation pattern for the sinapine cation is the loss of the trimethylamine (B31210) group.
Table 4: Major Predicted MS/MS Fragments of the Sinapine Cation
| Fragment Ion | Structure | Predicted m/z |
| [M - N(CH₃)₃]⁺ | Sinapic acid vinyl ester cation | 251.09 |
| [C₉H₇O₄]⁺ | Caffeoyl-like fragment | 195.03 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 5: Expected FTIR Absorption Bands for Sinapine Thiocyanate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H (Phenolic) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~2060 | S-C≡N (Thiocyanate) | Stretching |
| ~1710 | C=O (Ester) | Stretching |
| ~1630 | C=C (Alkene) | Stretching |
| ~1600, ~1515 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester/Ether) | Stretching |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of sinapine thiocyanate for structural assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of sinapine thiocyanate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the protons to their respective positions in the molecule. Assign the ¹³C NMR signals based on their chemical shifts and comparison with predicted values or spectral databases.
Mass Spectrometry
Objective: To determine the molecular weight of the sinapine cation and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of sinapine thiocyanate (approximately 10 µg/mL) in a suitable solvent compatible with electrospray ionization, such as a mixture of methanol (B129727) and water with 0.1% formic acid.[6]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition (MS):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Optimize source parameters (e.g., capillary voltage, desolvation gas temperature, and flow) to obtain a stable signal.
-
-
Data Acquisition (MS/MS):
-
Select the parent ion corresponding to the sinapine cation for fragmentation.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis: Identify the molecular ion peak in the MS spectrum to confirm the mass of the sinapine cation. Analyze the masses of the fragment ions in the MS/MS spectrum to deduce the fragmentation pathway and confirm the connectivity of the molecule.
FTIR Spectroscopy
Objective: To identify the functional groups present in sinapine thiocyanate.
Methodology:
-
Sample Preparation: For a powder sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sinapine thiocyanate powder directly onto the ATR crystal.[3][7]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups by comparing their wavenumbers to correlation charts.
Signaling Pathway Visualization
Recent research has indicated that sinapine thiocyanate exerts anti-cancer effects in pancreatic cancer by up-regulating the GADD45A gene, which is involved in the p53 signaling pathway. This pathway plays a crucial role in cell cycle arrest and apoptosis.
Conclusion
The comprehensive structural elucidation of sinapine thiocyanate is achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. This guide has outlined the theoretical basis, expected data, and detailed experimental protocols for these techniques. The elucidated structure is fundamental for understanding its biological activity and for its potential development as a therapeutic agent. The provided visualization of its involvement in the p53 signaling pathway highlights one of its promising anti-cancer mechanisms, paving the way for further research in drug discovery and development.
References
- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. jascoinc.com [jascoinc.com]
An In-depth Technical Guide to the Spectroscopic Data of Sinapine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Sinapine (B1681761) thiocyanate (B1210189), a bioactive natural compound with significant therapeutic potential. The document focuses on Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and relevant biochemical pathways. While extensive data is available for mass spectrometry, detailed NMR and IR spectral assignments for Sinapine thiocyanate are not widely reported in the current scientific literature.
Spectroscopic Data Presentation
The following sections summarize the available quantitative spectroscopic data for Sinapine thiocyanate.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the quantification and identification of Sinapine thiocyanate in biological matrices.
| Parameter | Value | Description |
| Precursor Ion (m/z) | 310.1 | The mass-to-charge ratio of the protonated sinapine cation [M+H]⁺. |
| Product Ion (m/z) | 251.0 | A major fragment ion observed in tandem mass spectrometry (MS/MS), corresponding to the loss of the choline (B1196258) group. |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | This is the typical mode for analyzing the cationic sinapine molecule. |
A detailed fragmentation pathway for the sinapine cation is crucial for its unambiguous identification. The primary fragmentation involves the cleavage of the ester bond, leading to the loss of the choline moiety.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Thiocyanate (S-C≡N) | 2175 - 2140 | C≡N stretching |
The broader spectrum would also be expected to show absorptions corresponding to O-H, C-H (aromatic and aliphatic), C=O (ester), and C=C (aromatic) stretching and bending vibrations from the sinapine cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While several sources confirm the use of NMR to verify the structure of Sinapine thiocyanate, specific, detailed data such as chemical shifts (δ) and coupling constants (J) are not published in the available scientific literature. For structurally similar compounds, the aromatic protons of the sinapic acid moiety would be expected in the aromatic region (δ 6.5-8.0 ppm), the vinyl protons around δ 6.0-7.5 ppm, the methoxy (B1213986) protons around δ 3.5-4.0 ppm, and the choline protons at various shifts in the aliphatic region.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on methods described in the literature for the analysis of Sinapine thiocyanate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a common method for the quantitative analysis of Sinapine thiocyanate in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C₁₈ (4.6 mm × 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0–1 min: 10% B
-
1–2 min: 10–60% B
-
2–4 min: 60–80% B
-
4–4.5 min: 80% B
-
4.5–6 min: 80–10% B
-
6–8 min: 10% B
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 310.1 → 251.0.
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Declustering Potential: Optimized for the specific instrument, typically in the range of 100-160 V.
Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes a general procedure for obtaining the IR spectrum of Sinapine thiocyanate.
Instrumentation:
-
Fourier Transform Infrared Spectrometer.
Sample Preparation:
-
The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Scans: An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to Sinapine thiocyanate.
An In-depth Technical Guide to the Alkaloid Sinapine: From Discovery to Modern Applications
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapine (B1681761), a naturally occurring alkaloidal amine, has been a subject of scientific inquiry for nearly two centuries. First isolated in the early 19th century, this choline (B1196258) ester of sinapic acid is abundantly found in the seeds of the Brassicaceae family, including important crops like mustard and rapeseed. Initially considered an anti-nutritional factor in animal feed, recent research has unveiled its significant pharmacological potential, including antioxidant, neuroprotective, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of sinapine, from its historical discovery to its modern-day applications in research and drug development. The guide details its physicochemical characteristics, outlines experimental protocols for its isolation and quantification, and explores its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and signaling workflows are visualized using Graphviz diagrams.
Discovery and Historical Context
The discovery of sinapine dates back to 1825 by the French chemist Étienne-Ossian Henry.[1][2] The name "sinapine" is derived from the Latin word sinapis, meaning mustard, reflecting its prevalence in mustard seeds.[3][4] The recognition of alkaloids as a distinct class of nitrogenous plant-derived compounds was a significant milestone in the field of chemistry in the 19th century, and the isolation of sinapine contributed to this growing body of knowledge.[5] Early research focused on its basic chemical properties and its decomposition products, sinapic acid and choline.[6] For many years, sinapine was primarily viewed as an anti-nutritional component in rapeseed and mustard meal used for animal feed due to its bitter taste and potential to cause a fishy taint in eggs.[3] However, a resurgence of interest in natural products for pharmaceutical applications has shed new light on the therapeutic potential of this once-overlooked alkaloid.
Physicochemical and Spectroscopic Properties
Sinapine is an acylcholine with the IUPAC name 2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium. Its chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of Sinapine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₄NO₅⁺ | [7] |
| Molar Mass | 310.370 g·mol⁻¹ | [1] |
| Melting Point | 178 °C (352 °F; 451 K) | [1] |
| UV Absorption Maximum (λmax) | 325-330 nm | [8][9] |
Table 2: Spectroscopic Data for Sinapine
| Spectroscopic Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (ESI+) | m/z 310.36 | [10] |
| ¹H NMR | See Supplementary Data for full spectrum | [9] |
| ¹³C NMR | See Supplementary Data for full spectrum | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of sinapine, as well as protocols for assessing its key biological activities.
Isolation and Purification of Sinapine from Brassica Seeds
The following protocol is a composite of established methods for the efficient extraction and purification of sinapine.[2][11]
Workflow for Sinapine Isolation and Purification
Caption: Workflow for the isolation and purification of sinapine.
Protocol:
-
Defatting:
-
Weigh 100 g of finely ground Brassica seed meal.
-
Place the meal in a Soxhlet apparatus and extract with n-hexane for 8-12 hours to remove lipids.
-
Air-dry the defatted meal to remove residual hexane.
-
-
Extraction:
-
Suspend the defatted meal in 70% (v/v) aqueous methanol at a 1:10 solid-to-solvent ratio.
-
Heat the suspension to 75°C with continuous stirring for 2 hours.
-
Cool the mixture to room temperature and filter through cheesecloth followed by Whatman No. 1 filter paper.
-
-
Purification by Ion-Exchange Chromatography:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Load the concentrated extract onto a CM-Sephadex C25 cation-exchange column pre-equilibrated with 70% methanol.
-
Wash the column with 70% methanol to remove unbound compounds.
-
Elute the bound sinapine with 2 M acetic acid in 70% methanol.
-
Collect the fractions and monitor for the presence of sinapine by UV spectrophotometry at 330 nm.
-
-
Final Processing:
-
Pool the sinapine-containing fractions and evaporate the solvent under reduced pressure.
-
The resulting residue can be further purified by recrystallization or preparative HPLC if required.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantification of sinapine in plant extracts.[1][12]
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 30% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Quantification: Prepare a standard curve using purified sinapine. The concentration in samples is determined by comparing the peak area to the standard curve.
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method and is adapted for the assessment of sinapine's inhibitory activity on acetylcholinesterase (AChE).[1]
Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate-buffered saline (PBS).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.
-
Prepare a stock solution of acetylthiocholine iodide in PBS.
-
Prepare serial dilutions of sinapine in PBS.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each sinapine dilution.
-
Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the acetylthiocholine solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of sinapine.
-
Determine the percentage of inhibition relative to a control without sinapine.
-
Calculate the IC50 value (the concentration of sinapine that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the sinapine concentration.
-
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Sinapine
| AChE Source | IC50 of Sinapine (µM) | Reference(s) |
| Rat Cerebral Homogenate | 3.66 | |
| Rat Blood Serum | 22.1 |
DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant activity of sinapine using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][13][14]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of sinapine in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sinapine dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of sinapine required to scavenge 50% of the DPPH radicals.
-
Biological Activities and Signaling Pathways
Recent studies have highlighted several significant biological activities of sinapine, moving its perception from a simple plant metabolite to a promising bioactive compound.
Antioxidant Activity
Sinapine exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The DPPH radical scavenging assay is a common method to quantify this antioxidant potential.
Neuroprotective Effects
One of the most promising therapeutic avenues for sinapine is in the realm of neuroprotection. It has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[14] By inhibiting AChE, sinapine increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease.
Modulation of ROS-Mediated MAPK and Autophagy Signaling Pathways
Recent research has elucidated the molecular mechanisms underlying sinapine's protective effects against oxidative stress-induced cell death. In C2C12 myoblast cells, sinapine has been shown to suppress the accumulation of reactive oxygen species (ROS) and inhibit cell death by modulating the mitogen-activated protein kinase (MAPK) and autophagy pathways.[2][7][8]
Sinapine's Modulation of ROS-Mediated Signaling
Caption: Sinapine inhibits ROS-induced cell death by suppressing MAPK and autophagy pathways.
This pathway demonstrates that sinapine exerts its protective effects by inhibiting the generation of ROS, which in turn prevents the activation of downstream signaling cascades involving Akt, p38, and JNK. The suppression of these pathways ultimately leads to the inhibition of autophagy and subsequent cell death.[2][8]
Synthesis of Sinapine
While sinapine is readily available from natural sources, synthetic routes have also been developed. An early approach reported by Clausen et al. involved the reaction of a silver salt of sinapic acid with bromocholine bromide.[6] More recent and straightforward methods, such as the Knoevenagel-Doebner condensation of syringaldehyde (B56468) and choline malonate, offer improved yields and utilize less toxic reagents.[6]
Conclusion and Future Perspectives
Sinapine, a once-underappreciated alkaloid, has emerged as a compound of significant interest for the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and neuroprotective properties, coupled with a growing understanding of its molecular mechanisms of action, position it as a promising candidate for further research and development. The detailed experimental protocols and data presented in this guide are intended to facilitate these efforts. Future research should focus on in-vivo efficacy studies, bioavailability, and safety profiling to fully elucidate the therapeutic potential of sinapine in various disease models. The development of cost-effective and sustainable methods for its large-scale purification from agricultural byproducts will also be crucial for its commercial viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biochemical Interactions of Sinapine Thiocyanate with Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189), an alkaloid predominantly found in the seeds of cruciferous plants, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the fundamental biochemical interactions of this compound with proteins is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the interactions of sinapine thiocyanate with key protein targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of sinapine thiocyanate and its related compound, sinapine, with specific proteins.
| Compound | Protein Target | Interaction Type | Quantitative Value | Biological Source | Reference |
| Sinapine | Acetylcholinesterase (AChE) | Inhibition | IC50: 3.66 µM | Rat Cerebral Homogenate | [3][4][5] |
| Sinapine | Acetylcholinesterase (AChE) | Inhibition | IC50: 22.1 µM | Rat Blood Serum | [3][4][5] |
Direct Protein Interactions and Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition
Sinapine is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5] This inhibitory activity is a key mechanism behind its potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
This protocol outlines the determination of the acetylcholinesterase inhibitory activity of sinapine thiocyanate using the colorimetric method developed by Ellman.[3]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from rat brain homogenate)
-
Sinapine thiocyanate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of sinapine thiocyanate from the stock solution in phosphate buffer.
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the sinapine thiocyanate dilution (or solvent control)
-
10 µL of DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance per unit of time.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of sinapine thiocyanate using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the sinapine thiocyanate concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
AChE Inhibition Assay Workflow
Indirect Interactions: Regulation of Protein Expression
Current research indicates that sinapine thiocyanate can modulate the expression levels of key proteins involved in cellular processes like cell cycle control and cancer progression. While direct binding has not been conclusively demonstrated, these effects are a significant aspect of its biochemical influence.
Upregulation of Growth Arrest and DNA Damage-inducible Alpha (GADD45A)
In pancreatic cancer cells, sinapine thiocyanate treatment has been shown to significantly increase the mRNA and protein levels of GADD45A.[1][6] GADD45A is a tumor suppressor protein involved in the p53 signaling pathway and cell cycle regulation.[1] The upregulation of GADD45A is a key mechanism behind the anti-proliferative effects of sinapine thiocyanate in this context.[1][6]
Sinapine Thiocyanate's Proposed Effect on the GADD45A Pathway
Downregulation of Keratin 6A (KRT6A) / S100A2 Axis
In colorectal cancer cells, sinapine thiocyanate has been observed to decrease the expression of Keratin 6A (KRT6A) and its target gene, S100 calcium-binding protein A2 (S100A2).[2] The KRT6A/S100A2 axis is implicated in promoting cancer cell proliferation and mobility.[2] By inhibiting this axis, sinapine thiocyanate exerts anti-tumor effects.
References
- 1. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Sinapic Acid on Bovine Serum Albumin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Sinapine Thiocyanate: A Technical Guide to its Mechanisms of Action in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant global health challenge, characterized by progressive neuronal loss driven by complex multifactorial pathologies, including oxidative stress, neuroinflammation, and cholinergic dysfunction. Sinapine (B1681761) thiocyanate (B1210189), a salt of the naturally occurring alkaloid sinapine found in cruciferous plants, has emerged as a promising therapeutic candidate. Although direct research on sinapine thiocyanate is in its early stages, a substantial body of evidence for its parent compound, sinapine, and its metabolic precursor, sinapic acid, provides a strong basis for its neuroprotective potential. This technical guide synthesizes the current understanding of the mechanisms of action of sinapine and sinapic acid, offering an in-depth overview of their roles in mitigating the pathological cascades underlying neurological disorders. The primary neuroprotective mechanisms include potent acetylcholinesterase inhibition, robust antioxidant and anti-inflammatory activities, and the modulation of key intracellular signaling pathways, namely the PI3K/Akt/GSK3β, MAPK/NF-κB, and Nrf2 pathways.
Core Neuroprotective Mechanisms of Action
The neuroprotective effects attributed to sinapine thiocyanate are multifaceted, primarily stemming from the bioactivity of sinapine and its metabolic derivative, sinapic acid. These compounds target several key pathological features of neurodegenerative diseases.
Acetylcholinesterase Inhibition
A primary mechanism of action, particularly relevant to Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Sinapine has been shown to be a potent AChE inhibitor.[1][2][3] This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.[4]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and chronic neuroinflammation are central to the pathogenesis of numerous neurological disorders.[5] Sinapic acid, the active metabolite of sinapine, exhibits significant antioxidant and anti-inflammatory properties.[6][7] It can scavenge free radicals and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[8][9] Furthermore, sinapic acid has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in models of neuroinflammation.[5][8][9]
Modulation of Intracellular Signaling Pathways
Sinapine and sinapic acid exert their neuroprotective effects by modulating critical intracellular signaling pathways that regulate cell survival, inflammation, and antioxidant defense.
-
PI3K/Akt/GSK3β Pathway: Sinapic acid has been demonstrated to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10] This activation leads to the phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β), a key enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles in Alzheimer's disease.[10][11]
-
MAPK/NF-κB Pathway: Sinapic acid can attenuate neuroinflammation by modulating the mitogen-activated protein kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of pro-inflammatory kinases such as p38 and JNK.[5] Downstream of this, sinapic acid can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[5][10]
-
Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Sinapic acid has been suggested to activate the Nrf2 pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.[5] This enhances the intrinsic antioxidant capacity of neurons.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on sinapine and sinapic acid.
| Compound | Assay | System | IC₅₀ Value | Reference |
| Sinapine | Acetylcholinesterase Inhibition | Rat Cerebral Homogenate | 3.66 µM | [2][3] |
| Sinapine | Acetylcholinesterase Inhibition | Rat Blood Serum | 22.1 µM | [2][3] |
| Sinapine | Acetylcholinesterase Inhibition | in vitro | 85% inhibition | [12] |
| Compound | Model | Dose | Effect | Quantitative Measurement | Reference |
| Sinapic Acid | LPS-induced neuroinflammation in mice | 20 mg/kg (oral) | Reduction of pro-inflammatory cytokines in the cerebral cortex | Significantly reduced IL-6 levels | [5] |
| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Reduction of TNF-α in the hippocampus | TNF-α level reduced from ~172 pg/mg to ~110 pg/mg protein | [8] |
| Sinapic Acid | STZ-induced Alzheimer's model in rats | 10 and 20 mg/kg (oral) | Reduction of TNF-α in the brain | Significant inhibition of the increase in TNF-α levels | [9] |
| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Reduction of lipid peroxidation in the cortex | MDA level reduced from ~95 nmol/mg to ~60 nmol/mg protein | [8] |
| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Increased antioxidant capacity in the cortex | GSH level increased from ~8 µg/mg to ~15 µg/mg protein | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Proposed activation of the PI3K/Akt/GSK3β pathway by Sinapine Thiocyanate.
Figure 2: Inhibition of the MAPK/NF-κB signaling pathway by Sinapine Thiocyanate.
Figure 3: Activation of the Nrf2 antioxidant response pathway by Sinapine Thiocyanate.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinapic acid inhibits pancreatic cancer proliferation, migration, and invasion via downregulation of the AKT/Gsk-3β signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinapic Acid Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
The Role of Sinapine Thiocyanate in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapine (B1681761), a choline (B1196258) ester of sinapic acid, is a prominent secondary metabolite in plants of the Brassicaceae family. While often studied for its "anti-nutritional" properties in livestock feed, emerging evidence highlights its significant role in plant defense mechanisms. This technical guide provides an in-depth analysis of sinapine thiocyanate's function in protecting plants from both abiotic and biotic stressors. It covers its biosynthesis via the phenylpropanoid pathway, its established role as a UV-B protectant, and its involvement in defense against herbivores and pathogens. This document summarizes quantitative data on its occurrence, details relevant experimental protocols, and illustrates key pathways and workflows to support further research and application.
Introduction: Sinapine and its Thiocyanate (B1210189) Form
Sinapine (sinapoylcholine) is an alkaloid abundant in the seeds of cruciferous plants like rapeseed (Brassica napus), mustard (Brassica juncea), and radish (Raphanus sativus). Structurally, it is the choline ester of sinapic acid. In nature, sinapine exists as a cation. Its counter-ion can vary, but thiocyanate (SCN⁻) is considered a plausible anion due to the co-occurrence of glucosinolate metabolism in Brassicaceae, which can release thiocyanate upon hydrolysis.[1] This guide will refer to the active compound as sinapine, with the understanding that "sinapine thiocyanate" is a common and naturally plausible salt form.
Sinapine's defensive functions are multifaceted, stemming from its chemical properties and its origin in the phenylpropanoid pathway—a critical source of defense-related compounds in plants.
Biosynthesis of Sinapine
Sinapine is synthesized through a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into sinapic acid, which is then esterified to form sinapine.
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
Further Hydroxylation and Methylation: A series of hydroxylases (C3H, F5H) and O-methyltransferases (COMT) modify the aromatic ring, leading to the formation of sinapoyl-CoA.
-
UDP-glucose:sinapate glucosyltransferase (SGT): Converts sinapic acid to 1-O-sinapoyl-β-glucose. This is a key intermediate.
-
Sinapoylglucose:choline sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoyl-glucose to choline, forming sinapine.[2]
Manipulation of genes encoding enzymes like Ferulic Acid 5-Hydroxylase (FAH) and SCT has been shown to dramatically alter sinapine content in Brassica napus.[1]
Role in Abiotic Stress Defense: UV-B Protection
One of the most well-documented defensive roles of sinapine derivatives is protection against ultraviolet-B (UV-B) radiation. In Arabidopsis thaliana and other Brassicaceae, sinapoyl malate (B86768) (a metabolite derived from the same precursor as sinapine) accumulates in the leaf epidermis. These compounds act as a natural "sunscreen."
The photoprotective mechanism involves the sinapate moiety, which strongly absorbs UV-B radiation (280-315 nm). Upon absorbing a photon, the molecule undergoes an ultrafast and efficient trans-cis photoisomerization. This process dissipates the harmful UV energy as heat, preventing it from reaching and damaging cellular components like DNA.[3] The energy is released in a non-radiative manner, allowing the molecule to return to its ground state and be ready to absorb another photon, providing continuous protection.
Role in Biotic Stress Defense
While research has often focused on sinapine's role as an anti-nutrient, this very property underlies its function in plant defense against herbivores and pathogens.
Defense Against Herbivores
Sinapine contributes to herbivore deterrence primarily as a feeding deterrent. Its bitter taste and anti-nutritional effects make plant tissues less palatable to both insect and vertebrate herbivores.[4]
-
Feeding Deterrence: The accumulation of sinapine, particularly in seeds, is a strategy to protect these vital reproductive organs from predation. While direct quantitative studies on insect feeding deterrence are limited, the well-known negative impact on livestock feed quality strongly supports its role as an antifeedant.[4]
-
Induction by Herbivory: Plant defense compounds are often inducible. Herbivory by chewing insects typically triggers the jasmonic acid (JA) signaling pathway.[5] This pathway is known to upregulate genes in various secondary metabolite pathways, including the phenylpropanoid pathway.[6] While direct evidence showing herbivore-induced upregulation of SCT or FAH genes leading to increased sinapine is still an area for further research, the link is strongly suggested. One study noted that flea beetle feeding on mustard can lead to increased concentrations of other defense compounds like glucosinolates, indicating a general activation of defense responses.[1]
Defense Against Pathogens
The phenylpropanoid pathway is a cornerstone of plant defense against microbial pathogens, producing antimicrobial compounds (phytoalexins) and precursors for cell wall reinforcement (lignin).
-
Antimicrobial Activity: Sinapine itself has demonstrated antimicrobial properties. A study on synthetically produced sinapine and its analogues confirmed their activity against bacteria, supporting their potential to inhibit pathogen growth.[3]
-
Induction by Pathogens: Infection by pathogens can trigger the phenylpropanoid pathway. For instance, wheat infested with the fungal pathogen Fusarium graminearum showed an upregulation of phenylpropanoid biosynthesis and an accumulation of sinapic acid derivatives.[4] This suggests that an increase in sinapine precursors, and potentially sinapine itself, is part of the plant's induced defense response to fungal attack.
Signaling Pathways in Sinapine-Mediated Defense
The induction of sinapine biosynthesis in response to biotic stress is integrated into the broader plant defense signaling network. The jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways are the central regulators of defense against herbivores and pathogens, respectively.
Herbivory or wounding leads to the rapid synthesis of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile binds to its receptor, the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins. This de-repression releases transcription factors (TFs), such as MYC2 (a bHLH TF), which then activate the expression of JA-responsive genes.[7] These target genes include those encoding enzymes for secondary metabolite biosynthesis. It is highly probable that TFs from the MYB, WRKY, and bHLH families, known to regulate the phenylpropanoid pathway, are activated downstream of JA signaling to upregulate sinapine biosynthesis genes.[3]
Quantitative Data
The concentration of sinapine varies significantly depending on the plant species, developmental stage, and environmental conditions. It is most abundant in the seeds.
| Plant Source | Tissue | Sinapine Content (mg/g dry weight) | Reference |
| Brassica napus (Rapeseed/Canola) | Defatted Seeds/Meal | 6.11 - 11.89 | [4] |
| Brassica juncea (Mustard) | Bran (dry matter) | ~8.7 | [4] |
| Camelina sativa | Wild Type Seeds | ~2.2 | [4] |
| Raphanus sativus (Radish) | Fresh Juice (per gram of juice) | 0.0033 |
Experimental Protocols
Extraction and Quantification of Sinapine
This protocol outlines a standard method for extracting and quantifying sinapine from plant material, particularly seeds or meal, using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Methodology:
-
Sample Preparation: Lyophilize plant tissue to obtain dry weight and grind to a fine powder using a mortar and pestle or a ball mill. If using seeds, defatting with hexane (B92381) prior to extraction can improve efficiency.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) (or methanol).
-
Vortex thoroughly and incubate at an elevated temperature (e.g., 60-75°C) for 20-30 minutes with agitation. Alternatively, sonicate for 15-20 minutes.
-
-
Clarification: Centrifuge the extract at >12,000 x g for 10 minutes to pellet solid debris.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system is typically used. For example:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, increasing to 95% B over 20-30 minutes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector set to approximately 330 nm.
-
Quantification: Prepare a standard curve using a certified sinapine thiocyanate standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Insect Feeding Deterrence Bioassay (Choice Assay)
This protocol assesses the antifeedant properties of sinapine against a generalist chewing herbivore (e.g., Spodoptera littoralis).
-
Diet Preparation: Prepare an artificial insect diet according to a standard recipe. Keep half of the diet as a control. To the other half, incorporate sinapine thiocyanate dissolved in a small amount of solvent (e.g., water or 10% ethanol) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/g diet). Allow the solvent to evaporate.
-
Bioassay Arena: Place a pre-weighed third-instar larva in the center of a petri dish. Place a small, pre-weighed block of control diet on one side of the dish and an equal-sized, pre-weighed block of sinapine-containing diet on the opposite side.
-
Incubation: Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 L:D cycle) for 24-48 hours.
-
Data Collection: After the incubation period, remove the larva. Weigh the remaining portions of the control and treated diet blocks.
-
Analysis: Calculate the amount of diet consumed for both control (C) and treated (T) blocks. Calculate a Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100. A positive FDI indicates deterrence.
Antimicrobial Activity Bioassay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of sinapine against a plant pathogenic fungus or bacterium.
-
Inoculum Preparation: Grow the target pathogen (e.g., Botrytis cinerea or Pseudomonas syringae) in an appropriate liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) until it reaches a logarithmic growth phase. Adjust the culture to a standardized concentration (e.g., 1 x 10⁵ spores/mL for fungi or 1 x 10⁶ CFU/mL for bacteria).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of sinapine thiocyanate in the appropriate sterile broth. This will create a range of concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL).
-
Inoculation: Add a standardized volume of the pathogen inoculum to each well. Include positive controls (broth + inoculum, no sinapine) and negative controls (broth only).
-
Incubation: Incubate the plate under optimal growth conditions for the pathogen (e.g., 25°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of sinapine at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Conclusion and Future Directions
Sinapine thiocyanate is a multifunctional compound central to the defense strategy of Brassicaceae. Its role as a UV-B protectant is well-established, providing a robust defense against abiotic stress. Furthermore, its inherent properties as a bitter, anti-nutritional compound, combined with its inducible biosynthesis via the phenylpropanoid pathway, position it as a key player in defending against both herbivores and microbial pathogens.
Future research should focus on:
-
Quantifying Anti-herbivore Effects: Performing detailed bioassays with agronomically important insect pests to determine specific deterrence and toxicity thresholds.
-
Elucidating Signaling Specificity: Identifying the specific transcription factors that link jasmonate signaling to the upregulation of sinapine biosynthesis genes.
-
Synergistic Effects: Investigating the potential interplay between sinapine and the glucosinolate-myrosinase system, another hallmark defense of the Brassicaceae, to understand if these two systems act synergistically.
A deeper understanding of these mechanisms will not only advance our knowledge of plant-environment interactions but may also provide new avenues for developing natural pesticides and enhancing crop resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for jasmonate- and ethylene-induced transcription factors in the ability of Arabidopsis to respond differentially to damage caused by two insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Regulators: The Control of Transcription Factors in Plant Defense Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbivore-induced volatile production by Arabidopsis thaliana leads to attraction of the parasitoid Cotesia rubecula: chemical, behavioral, and gene-expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Sinapine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) is the thiocyanate salt of sinapine, a naturally occurring alkaloid predominantly found in the seeds of plants belonging to the Brassicaceae family, such as mustard and rapeseed.[1] As the choline (B1196258) ester of sinapic acid, sinapine and its derivatives are of significant interest to the scientific community due to their diverse biological activities.[2][3] Sinapine thiocyanate exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of sinapine thiocyanate, detailed experimental protocols for its extraction and analysis, and an exploration of its known biological signaling pathways.
Physical and Chemical Properties
Table 1: General Properties of Sinapine Thiocyanate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₄N₂O₅S | [6][7] |
| Molecular Weight | 368.45 g/mol | [6][7] |
| CAS Number | 7431-77-8 | [6][7] |
| Appearance | White crystalline powder | [4] |
| Purity | ≥98% | [8][9] |
Table 2: Solubility of Sinapine Thiocyanate
| Solvent | Solubility | Reference(s) |
| DMSO | 73-74 mg/mL (198.12-200.84 mM) | [6] |
| Water | Slightly soluble | [10] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
Table 3: Spectroscopic Data Summary
While detailed spectra are not consistently published, the identity and purity of sinapine thiocyanate are commonly confirmed by the following methods. A representative mass spectrometry fragmentation pathway for the sinapine cation is known.
| Technique | Observation | Reference(s) |
| Mass Spectrometry (MS/MS) | The fragmentation of the sinapine cation has been characterized, providing a basis for its identification. | [11] |
| ¹H-NMR and ¹³C-NMR | Used for structural confirmation and purity assessment by commercial suppliers. | [12] |
| HPLC | A standard method for quantification and purity analysis. | [12] |
Experimental Protocols
Extraction of Sinapine Thiocyanate from Cruciferous Seeds
This protocol is based on a method described in a patent for the preparation of sinapine salts.
-
Crushing and Extraction:
-
Crush seeds of a cruciferous plant (e.g., mustard or rapeseed) or use the seed meal after oil pressing.
-
Extract the crushed material with water to obtain an extract containing sinapine.
-
Filter the mixture to obtain a clear filtrate.[8]
-
-
Precipitation of Sinapine Thiocyanate:
-
To the filtrate, add a potassium thiocyanate solution.
-
This will cause the precipitation of sinapine thiocyanate.[8]
-
-
Purification:
-
The crude sinapine thiocyanate can be further purified by recrystallization from ethanol.[8]
-
Quantification of Sinapine Thiocyanate by UHPLC-MS/MS
This method is suitable for the quantification of sinapine thiocyanate in biological matrices such as rat plasma.
-
Chromatographic Conditions:
-
A suitable UHPLC system coupled with a tandem mass spectrometer is used.
-
The analytical column and mobile phase composition should be optimized for the separation of sinapine thiocyanate.[13]
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for sinapine are monitored for quantification.[13]
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of sinapine thiocyanate in the samples is determined by comparing their peak areas to the calibration curve.[13]
-
Biological Activity and Signaling Pathways
Sinapine thiocyanate has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.
GADD45A Signaling Pathway in Pancreatic Cancer
In pancreatic cancer cells, sinapine thiocyanate exerts its anti-proliferative effects by upregulating the Growth Arrest and DNA Damage-inducible alpha (GADD45A) gene.[1][14] GADD45A is a tumor suppressor gene involved in cell cycle arrest and apoptosis, often downstream of the p53 tumor suppressor.[15]
KRT6A/S100A2 Signaling Axis in Colorectal Cancer
Sinapine thiocyanate has demonstrated anti-colorectal cancer effects by inhibiting the Keratin 6A (KRT6A)/S100A2 axis.[16] Overexpression of KRT6A is associated with poor prognosis in colorectal cancer, and its downstream target S100A2 is also implicated in cancer progression.
NLRP3 Inflammasome Signaling Pathway
Sinapine thiocyanate has been shown to ameliorate vascular endothelial dysfunction in hypertension by inhibiting the activation of the NLRP3 inflammasome.[4][6] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
MAPK and Autophagy Pathways in Myoblasts
In C2C12 myoblast cells, sinapine has been found to suppress cell death induced by reactive oxygen species (ROS) by modulating the Mitogen-Activated Protein Kinase (MAPK) and autophagy pathways.[17] It specifically suppresses the phosphorylation of Akt, p38, and JNK.[17]
References
- 1. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinapinic acid - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Sinapine Thiocyanate Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sinapine Thiocyanate Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinapine (thiocyanate) () for sale [vulcanchem.com]
- 8. CN103804207A - Sinapine chloride preparation method and medicine application thereof - Google Patents [patents.google.com]
- 9. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
- 10. usbio.net [usbio.net]
- 11. MS/MS spectrum (a) and fragmentation pathway (b) of sinapine [zpxb.xml-journal.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcancer.org [jcancer.org]
- 16. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sinapine Thiocyanate: A Comprehensive Technical Guide on Bioavailability and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189), an alkaloid predominantly found in the seeds of cruciferous plants like rapeseed and mustard species, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] As a choline (B1196258) ester of sinapic acid, its therapeutic potential is being explored for various conditions.[4][5] A thorough understanding of its bioavailability and metabolic fate is paramount for the development of sinapine thiocyanate as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of sinapine thiocyanate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Bioavailability and Pharmacokinetics
The bioavailability of sinapine thiocyanate is a critical factor influencing its systemic exposure and therapeutic efficacy. Studies in rodent models have demonstrated that its oral bioavailability is relatively low, necessitating investigation into alternative administration routes to enhance its systemic effects.
Oral and Intravenous Administration in Rats
Pharmacokinetic studies in male Sprague-Dawley rats have provided valuable insights into the disposition of sinapine thiocyanate. Following oral administration, the absolute bioavailability was determined to be 1.84%.[6][7] Another study on sinapine (form not specified but likely related) reported an oral bioavailability of approximately 5.78 ± 1.39%.[8] The compound exhibits a three-compartment pharmacokinetic profile after intravenous injection.[1][2]
Table 1: Pharmacokinetic Parameters of Sinapine Thiocyanate in Male Sprague-Dawley Rats
| Parameter | Intravenous Administration (2 mg/kg) | Intragastric Administration (100 mg/kg) |
| Cmax | - | 47.82 ± 18.77 nM |
| Tmax | - | 88.74 ± 20.08 min |
| T½ | - | 67.52 ± 15.69 min |
| Vd | 107.51 ± 21.16 L/kg | 78.60 ± 14.44 L/kg |
| Absolute Bioavailability (F) | - | 1.84% |
Data sourced from Guan et al., 2022.[6][7]
Inhalation Administration
To improve systemic exposure and for targeted pulmonary delivery, a dry powder inhaler (DPI) formulation of sinapine thiocyanate has been developed.[1][2] Inhalation administration in rats resulted in a significant 2.7-fold increase in the area under the curve (AUC) compared to oral gavage, indicating enhanced systemic exposure.[1][2] The inhaled formulation also demonstrated a prolonged systemic residence time, which could be advantageous for managing pulmonary diseases like acute lung injury.[1][2] Like intravenous administration, the inhaled route also resulted in a triexponential plasma level profile, consistent with a three-compartment pharmacokinetic model.[1][2]
Metabolic Fate
The metabolism of sinapine thiocyanate is extensive, involving several biotransformation pathways. Understanding these pathways is crucial for identifying active metabolites and potential drug-drug interactions.
Metabolite Profiling
Studies utilizing ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) have identified thirteen metabolites of sinapine thiocyanate in the plasma, urine, and feces of rats.[6][7] The primary metabolic transformations include deamination, demethylation, hydrogenation, dehydration, and extensive phase II conjugation reactions, namely glucuronidation and sulfonation.[6][7]
Sinapine itself is known to be hydrolyzed into sinapic acid and choline.[9] Sinapic acid, a major metabolite, also undergoes further metabolism, primarily through sulfation, glucuronidation, demethylation, reduction, and dihydroxylation.[10]
Below is a diagram illustrating the proposed metabolic pathways of sinapine thiocyanate.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and metabolic studies of sinapine thiocyanate.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic experiments.[6]
-
Administration:
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points after administration. Plasma was separated by centrifugation.
-
Sample Analysis: The concentration of sinapine thiocyanate in rat plasma was quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[6]
-
Linear Range: The calibration curve was linear over the range of 0.1-500 ng/mL (R² = 0.9976).[6]
-
Lower Limit of Quantification (LLOQ): The LLOQ was 0.1 ng/mL.[6]
-
Precision and Accuracy: The intra-day and inter-day precision were within 1.31-5.12% and 2.72-7.66%, respectively. The accuracy ranged from -4.88% to 3.82% and -3.47% to 6.18%.[6]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
The workflow for a typical pharmacokinetic study is depicted below.
Metabolite Profiling Study
-
Animal Model and Dosing: Similar to the pharmacokinetic study, male Sprague-Dawley rats were administered sinapine thiocyanate.
-
Sample Collection: Plasma, urine, and feces were collected over a specified period.[6]
-
Sample Preparation: Samples were appropriately processed (e.g., protein precipitation for plasma, extraction for feces) to isolate the metabolites.
-
Analytical Technique: The metabolic profiles were characterized using ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q/TOF-MS).[6] This high-resolution mass spectrometry technique allows for the identification of unknown metabolites based on their accurate mass and fragmentation patterns.
-
Data Analysis: The acquired data was processed to identify potential metabolites by comparing the mass spectra of dosed and blank samples. The structures of the metabolites were then elucidated based on their fragmentation patterns and comparison to the parent drug.
Signaling Pathway Involvement
Recent research has begun to unravel the molecular mechanisms underlying the therapeutic effects of sinapine thiocyanate. In the context of acute lung injury (ALI), sinapine thiocyanate has been shown to exert its therapeutic effects by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2] This modulation leads to the downregulation of inflammatory cytokines and a reduction in oxidative stress, ultimately mitigating lung injury.[2]
The diagram below illustrates the proposed role of sinapine thiocyanate in the MAPK signaling pathway in the context of ALI.
Conclusion
This technical guide has summarized the current understanding of the bioavailability and metabolic fate of sinapine thiocyanate. The compound exhibits low oral bioavailability, which can be significantly improved through alternative delivery systems such as dry powder inhalers. Its metabolism is extensive, involving both phase I and phase II reactions, leading to the formation of numerous metabolites that are excreted in urine and feces. The elucidation of its pharmacokinetic profile and metabolic pathways is essential for the design of future preclinical and clinical studies. Furthermore, the identification of its molecular targets, such as the MAPK signaling pathway, provides a basis for its rational development as a therapeutic agent for inflammatory and other diseases. Further research is warranted to fully characterize the pharmacological activity of its metabolites and to translate the promising preclinical findings into clinical applications.
References
- 1. Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Therapeutics in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapine thiocyanate | 7431-77-8 | FS73993 | Biosynth [biosynth.com]
- 5. amsbio.com [amsbio.com]
- 6. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinapine Thiocyanate as a Precursor for a New Generation of Bio-based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189), a quaternary ammonium (B1175870) salt, is a prominent alkaloid found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. It is composed of a sinapine cation, which is the choline (B1196258) ester of sinapic acid, and a thiocyanate anion. While often considered an anti-nutritional factor in animal feed, sinapine thiocyanate represents a valuable and renewable starting material for the synthesis of a range of bio-based compounds with significant potential in the pharmaceutical, nutraceutical, and polymer industries.
This technical guide provides a comprehensive overview of the utilization of sinapine thiocyanate as a precursor for other valuable compounds. It details the key chemical transformations, provides explicit experimental protocols, and presents quantitative data to support researchers in harnessing the potential of this readily available biomolecule.
Core Chemical Transformations
The primary utility of sinapine thiocyanate as a precursor lies in the reactivity of its constituent parts: the sinapine cation and the thiocyanate anion. The sinapine cation can be readily hydrolyzed to yield sinapic acid and choline, both of which are valuable platform chemicals. Sinapic acid, in particular, can be further transformed into canolol, a potent antioxidant.
Hydrolysis of Sinapine Thiocyanate to Sinapic Acid and Choline
The ester linkage in the sinapine cation is susceptible to both chemical and enzymatic hydrolysis, breaking it down into sinapic acid and choline. This reaction is the gateway to accessing the valuable sinapic acid core.
Chemical Hydrolysis (Alkaline)
Alkaline hydrolysis is a straightforward and effective method for the quantitative conversion of sinapine to sinapic acid. The reaction proceeds via saponification of the ester bond.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more environmentally friendly alternative to chemical methods. Specific enzymes, such as sinapine esterases, can selectively cleave the ester bond of sinapine.
Decarboxylation of Sinapic Acid to Canolol
Sinapic acid, obtained from the hydrolysis of sinapine thiocyanate, can be decarboxylated to produce 4-vinylsyringol, commonly known as canolol. Canolol is a highly sought-after antioxidant with potential applications in food preservation and as a therapeutic agent.
Thermal Decarboxylation
Heating sinapic acid, particularly under pressure, can induce decarboxylation to form canolol.
Enzymatic Decarboxylation
Specific enzymes, such as phenolic acid decarboxylases (PADs), can catalyze the non-oxidative decarboxylation of sinapic acid to canolol under mild conditions.
Data Presentation
Table 1: Quantitative Data on the Hydrolysis of Sinapine to Sinapic Acid
| Hydrolysis Method | Starting Material | Key Parameters | Conversion/Yield of Sinapic Acid | Reference(s) |
| Alkaline Hydrolysis | Sinapine in rapeseed meal | Sodium hydroxide (B78521) solution at room temperature | Quantitative | [1] |
| Enzymatic Hydrolysis | Sinapine chloride | 1000 U feruloyl esterase /g sinapine, pH 7-8, 25-55 °C, 10 min | Total hydrolysis | [2] |
| Enzymatic Hydrolysis | Sinapine in rapeseed meal | Ferulic acid esterase and Ultraflo L | Up to 90% of sinapic acid derivatives hydrolyzed | [3] |
Table 2: Quantitative Data on the Decarboxylation of Sinapic Acid to Canolol
| Decarboxylation Method | Starting Material | Key Parameters | Yield of Canolol | Reference(s) |
| Microwave-induced Decarboxylation | Sinapic acid from hydrolyzed canola meal | Microwave irradiation with DBU, Al2O3, and hydroquinone (B1673460) | 4.2 mg/g of canola meal | [2] |
| Thermal (Roasting) | Sinapine in canola seeds | Roasting at 160 °C for 5 min 33 s | 0.39 mg/g rapeseed meal | [2] |
| Enzymatic Decarboxylation | Sinapic acid from canola meal | Engineered sinapic acid decarboxylase (SAD) | 3.0 mg/g of canola meal | [] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Sinapine Thiocyanate to Sinapic Acid
Objective: To quantitatively hydrolyze sinapine thiocyanate to sinapic acid and choline using alkaline conditions.
Materials:
-
Sinapine thiocyanate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of sinapine thiocyanate in water.
-
Add a solution of sodium hydroxide to the sinapine thiocyanate solution at room temperature. The final concentration of NaOH should be sufficient to ensure complete hydrolysis.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis.[1]
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, to confirm the disappearance of the sinapine peak and the appearance of the sinapic acid peak.
-
After completion, acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid to protonate the sinapic acid, causing it to precipitate.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude sinapic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Enzymatic Hydrolysis of Sinapine Thiocyanate
Objective: To hydrolyze sinapine thiocyanate to sinapic acid using a sinapine esterase or a suitable commercial enzyme cocktail.
Materials:
-
Sinapine thiocyanate
-
Sinapine esterase or a commercial enzyme preparation with feruloyl esterase activity (e.g., Depol 740L, Ultraflo XL)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Standard laboratory glassware
-
Incubator or water bath
Procedure:
-
Dissolve sinapine thiocyanate in the appropriate buffer solution.
-
Add the enzyme solution to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis. A starting point could be 1000 U of feruloyl esterase per gram of sinapine.[2]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-55 °C) for a predetermined time (e.g., 10 minutes to several hours).[2]
-
Monitor the reaction by HPLC to follow the conversion of sinapine to sinapic acid.
-
Once the reaction is complete, the enzyme can be denatured by heat treatment (e.g., boiling for 10 minutes) or by lowering the pH.
-
The sinapic acid can then be extracted from the reaction mixture as described in Protocol 1.
Protocol 3: Microwave-Assisted Decarboxylation of Sinapic Acid to Canolol
Objective: To synthesize canolol from sinapic acid via microwave-induced decarboxylation.
Materials:
-
Sinapic acid (obtained from the hydrolysis of sinapine thiocyanate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aluminum oxide (Al2O3)
-
Hydroquinone
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
Procedure:
-
Place the sinapic acid in a microwave-safe reaction vessel.
-
Add DBU, aluminum oxide, and a small amount of hydroquinone as a polymerization inhibitor.[2]
-
Place the vessel in the microwave reactor and irradiate at a specified power and for a set duration. These parameters will need to be optimized for the specific instrument and scale of the reaction.
-
After the reaction, allow the mixture to cool to room temperature.
-
The canolol can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Sinapine Thiocyanate: A Technical Overview of its Natural Abundance, Analysis, and Biosynthesis in Brassicaceae Cultivars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761), the choline (B1196258) ester of sinapic acid, is a prominent alkaloid naturally occurring in the seeds of many members of the Brassicaceae family. Its counter-ion in planta is often presumed to be thiocyanate (B1210189), arising from the co-occurrent glucosinolate metabolism, thus forming sinapine thiocyanate. This compound is of significant interest to researchers due to its potential antioxidant, anti-inflammatory, and neuroprotective properties. However, it is also considered an anti-nutritional factor in rapeseed meal used for animal feed. This technical guide provides a comprehensive overview of the natural abundance of sinapine in various cultivars, detailed experimental protocols for its quantification, and a visualization of its biosynthetic and degradation pathways.
Natural Abundance of Sinapine
The concentration of sinapine varies considerably among different species and cultivars of the Brassicaceae family. Genetic and environmental factors also play a significant role in the accumulation of this compound. The following tables summarize the quantitative data on sinapine content from various studies.
Table 1: Sinapine Content in Seeds of Various Brassica and Sinapis Species
| Species | Cultivar/Strain | Sinapine Concentration (mg/g of oil-free meal) | Sinapine Content (µ g/seed ) |
| Brassica rapa | Tobin | 16.6 - 18.1 | 21.5 - 26.0 |
| Brassica nigra | Commercial | 22.1 - 24.3 | 16.6 - 18.5 |
| Brassica napus | Westar | 18.9 - 20.5 | 48.3 - 55.4 |
| Legend | 19.5 - 21.1 | 50.1 - 57.2 | |
| Brassica juncea | Commercial | 19.8 - 21.5 | 35.6 - 42.1 |
| Zem | 6.7 - 15.1 | Not Reported | |
| Brassica carinata | S-67 | 18.2 - 20.1 | 45.7 - 52.3 |
| Sinapis alba | Commercial | 19.1 - 20.8 | 85.2 - 112.6 |
Data compiled from a study by Wang et al. (1998) and Pradhan et al. (2017). Values represent ranges observed over two growing seasons.[1][2]
Table 2: Sinapine Content in Canola (Brassica napus) and Indian Mustard (Brassica juncea) Cultivars
| Species | Cultivar | Total Phenolics (mg/g of defatted sample) | Sinapine (mg/g of defatted sample) |
| Canola (B. napus) | Variety 1 | 9.16 | 6.39 |
| Variety 2 | 16.13 | 12.28 | |
| Indian Mustard (B. juncea) | Not Specified | Not Reported | 6.90 ± 0.03 (after ultrasound-assisted extraction) |
Data from Khattab et al. (2010) and Guldiken et al. (2023).[3][4]
Table 3: Sinapine Thiocyanate Content in Raphanus sativus
| Sample | Sinapine Thiocyanate Content (µg/g) |
| Fresh Juice | 3.33 |
| Cooked Juice | 1.49 |
Data from Ge et al. (2014).[5]
Experimental Protocols
Accurate quantification of sinapine thiocyanate is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol: Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies described by Clausen et al. (1983) and Cai & Arntfield (2001).[1]
1. Sample Preparation (Extraction)
-
Grinding: Grind the seeds to a fine powder.
-
Defatting (for oil-rich seeds): Extract the ground seeds with a suitable solvent (e.g., hexane) to remove lipids. Air-dry the resulting meal.
-
Extraction of Sinapine:
-
Weigh a precise amount of the defatted meal (e.g., 100 mg).
-
Add a defined volume of extraction solvent (e.g., 10 mL of 70% methanol (B129727) in water).
-
Vortex the mixture thoroughly.
-
Heat the mixture in a water bath (e.g., at 70°C for 20 minutes) with occasional vortexing.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 328 nm.
-
Quantification: Create a standard curve using a certified sinapine standard (e.g., sinapine thiocyanate or sinapine bisulfate). The concentration of sinapine in the samples is determined by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Sinapine Biosynthesis Pathway
Sinapine is synthesized in the seeds of Brassicaceae plants via the phenylpropanoid pathway. The key steps are outlined in the diagram below.
Caption: Simplified sinapine biosynthesis pathway in Brassicaceae seeds.
Sinapine Degradation Pathway during Germination
During seed germination, sinapine is hydrolyzed to release sinapic acid and choline, which are then utilized by the seedling.
Caption: Degradation of sinapine during seed germination.
Experimental Workflow for Sinapine Quantification
The following diagram illustrates a typical workflow for the quantification of sinapine in seed samples.
Caption: Workflow for sinapine quantification in seed samples.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes | PLOS One [journals.plos.org]
- 3. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Quality Assessment of Brassica napus L. Seeds via HPTLC, LC-QToF, and Anatomical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sinapine in rapeseed pomace extract: Its antioxidant and acetylcholinesterase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Sinapine Thiocyanate with Cell Membranes
Introduction
Sinapine (B1681761) thiocyanate (B1210189) (ST) is a quaternary amine alkaloid predominantly found in the seeds of cruciferous plants, such as rapeseed and mustard.[1][2] It is the thiocyanate salt of sinapine, which consists of a sinapic acid moiety esterified to a choline (B1196258) molecule.[3][4] ST has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anti-cancer effects.[1] While numerous studies have explored its therapeutic potential by investigating its influence on cellular signaling pathways,[1][5] direct biophysical research detailing its specific interactions with the cell membrane is limited. The cell membrane is the primary interface between a drug and the cell, and understanding these interactions is critical for elucidating mechanisms of action, cellular uptake, and potential off-target effects.
This technical guide synthesizes the current understanding of sinapine thiocyanate's engagement with cell membranes. It covers its known effects on integral membrane proteins, indirect interactions related to membrane integrity, and the cellular signaling cascades it initiates. Furthermore, this guide proposes detailed experimental protocols for future research to directly characterize the biophysical interplay between sinapine thiocyanate and lipid bilayers, providing a roadmap for scientists in the field.
Direct and Indirect Interactions with Membrane Components
While comprehensive biophysical data is scarce, existing research points towards key interactions with membrane proteins and an influence on the lipid bilayer's integrity, primarily through antioxidant effects.
Modulation of Ion Channels
The most direct evidence of sinapine's interaction with a membrane component comes from electrophysiological studies. Research on vascular smooth muscle cells (A10 cell line) has demonstrated that sinapine is an effective blocker of L-type calcium channels.[6] This interaction is crucial for its observed antihypertensive effects, as blocking these channels reduces calcium influx, leading to vasodilation.[6]
In patch-clamp experiments, a 30 µg/ml concentration of sinapine (modified to sinapine chloride for solubility) caused a significant decrease in the peak current of L-type calcium channels.[6] Conversely, the same study found no noticeable change in K+ channel currents, suggesting a degree of selectivity in its ion channel modulation.[6]
Table 1: Quantitative Data on Sinapine's Effect on Ion Channels
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| L-Type Ca2+ Channel Peak Current Inhibition | 93 ± 2% | A10 Vascular Smooth Muscle Cells | [6] |
| Sinapine Concentration Used | 30 µg/ml | A10 Vascular Smooth Muscle Cells | [6] |
| Effect on K+ Channels | No noticeable change | A10 Vascular Smooth Muscle Cells |[6] |
Effects on Lipid Peroxidation and Membrane Structure
Sinapine and its derivatives have been studied for their ability to prevent lipid peroxidation, a process that can severely damage cell membranes. In a study using phosphatidylcholine liposomes as a model membrane, sinapine demonstrated antioxidant activity.[7] The study correlated the antioxidant efficiency of sinapic acid derivatives with their impact on membrane structural properties, observed through differential scanning calorimetry (DSC) and fluorescence polarization measurements.[7] While propyl and butyl sinapates showed the most significant impact due to their optimal insertion into the lipid bilayer, sinapine also contributed to the prevention of lipid peroxidation.[7] This suggests that sinapine can protect the membrane from oxidative stress, thereby preserving its structural integrity.
Cellular Signaling Pathways Modulated by Sinapine Thiocyanate
Sinapine thiocyanate exerts significant anti-proliferative and anti-metastatic effects in various cancer models by modulating key intracellular signaling pathways. These actions, while not direct membrane interactions, are initiated by the compound's engagement with the cell.
Anti-Cancer Effects via GADD45A Upregulation in Pancreatic Cancer
In pancreatic cancer (PC) cells, ST has been shown to significantly repress proliferation and mobility.[1] High-throughput sequencing identified Growth Arrest and DNA Damage-inducible Alpha (GADD45A) as a key target.[1] Treatment with ST at concentrations of 20, 40, and 80 μM leads to a dose-dependent increase in both GADD45A mRNA and protein levels.[1] GADD45A is involved in the p53 signaling pathway and cell cycle control; its upregulation by ST leads to cell cycle arrest in the G2/M phase.[1]
References
- 1. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of copper-induced lipid peroxidation by sinapic acid and its derivatives in correlation to their effect on the membrane structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Sinapine Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information for the initial toxicity screening of Sinapine thiocyanate (B1210189). It is intended for informational purposes for a scientific audience and does not constitute a comprehensive toxicological evaluation. A definitive assessment of safety requires further extensive in vivo studies.
Executive Summary
Sinapine thiocyanate, an alkaloid found in the seeds of cruciferous plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. This guide provides a preliminary overview of its toxicity profile based on available in vitro data and general toxicological principles. The current body of evidence suggests selective cytotoxicity towards cancer cell lines at concentrations that are non-toxic to normal cells. However, a significant data gap exists regarding in vivo acute, sub-chronic, and chronic toxicity, as well as genotoxicity. This document outlines standard experimental protocols to address these data gaps and provides a framework for further investigation.
In Vitro Cytotoxicity
In vitro cytotoxicity studies are fundamental to assessing the direct effect of a compound on cells. For Sinapine thiocyanate, these studies have primarily utilized cell viability assays such as MTT and CCK-8 to determine the concentration-dependent effects on various cell lines.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxicity of Sinapine thiocyanate.
| Cell Line | Assay Type | Concentration | Exposure Time | Result | Reference |
| Normal Human Pancreatic Epithelial Cells | CCK-8 | 0, 20, 40, 80, 160, 320 µM | 24 and 48 hours | No significant cytotoxicity observed at concentrations up to 80 µM. | |
| Human Pancreatic Cancer Cells (PANC-1, MIA PaCa-2, AsPC-1) | CCK-8 | 0, 20, 40, 80 µM | 24 and 48 hours | Significant reduction in proliferation rate in a dose-dependent manner. | |
| Human Colorectal Cancer Cells (RKO, HCT-115, HCT 116) | CCK-8 | 0, 12.5, 25, 50 µM | 24 and 48 hours | Significant inhibition of proliferation. | |
| Human Nucleus Pulposus Cells | MTT | 0, 10, 25, 50, 75, 100 mg/L | 24 hours | No toxicity observed up to 75 mg/L. Significant decrease in activity at 100 mg/L. |
Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data and extrapolating from in vitro to in vivo scenarios.
Absorption and Bioavailability
Pharmacokinetic studies in rats have shown that the route of administration significantly influences the bioavailability of Sinapine thiocyanate.
| Route of Administration | Animal Model | Key Findings | Reference |
| Oral Gavage | Sprague-Dawley Rats | Very low absolute bioavailability of 1.84%. | |
| Inhalation | Sprague-Dawley Rats | 2.7-fold increase in AUC compared to oral gavage, with an absolute bioavailability of 79.12% relative to intravenous administration. |
Metabolism
Metabolic profiling in rats has identified several biotransformation pathways for Sinapine thiocyanate.
| Metabolic Pathways | Metabolites | Reference |
| Deamination, Demethylation, Hydrogenation, Dehydration, Glucuronidation, Sulfonation | 13 metabolites structurally identified in plasma, urine, and feces. |
Genotoxicity Assessment (Proposed)
Currently, there is a lack of specific genotoxicity data for Sinapine thiocyanate. However, it has been noted that cis-isomers of sinapic acid and its derivatives may exhibit genotoxic activity. Therefore, a comprehensive genotoxicity assessment is a critical next step. Standard in vitro assays for this purpose include the Ames test and the in vitro micronucleus test.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Test compound (Sinapine thiocyanate)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sinapine thiocyanate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vitro Cytotoxicity Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
Materials:
-
CCK-8 solution
-
96-well plates
-
Test compound (Sinapine thiocyanate)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of Sinapine thiocyanate to the wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the control wells.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/Biotin solution
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
-
Test compound (Sinapine thiocyanate)
Procedure:
-
Preparation: Prepare dilutions of Sinapine thiocyanate.
-
Incubation: In a test tube, mix the tester strain, the test compound dilution, and either S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity Assessment: In Vitro Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Cell culture medium
-
Cytochalasin B (for cytokinesis-blocked method)
-
S9 fraction
-
Positive and negative controls
-
Test compound (Sinapine thiocyanate)
-
Microscope slides
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Treatment: Treat cell cultures with various concentrations of Sinapine thiocyanate, with and without S9 metabolic activation.
-
Incubation: Incubate for a suitable period (e.g., 3-6 hours for short treatment with S9, or 1.5-2 normal cell cycles for continuous treatment without S9).
-
Cell Harvest: Harvest the cells and, if using the cytokinesis-block method, treat with cytochalasin B to induce binucleated cells.
-
Slide Preparation and Staining: Prepare slides and stain the cells.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Visualizations
Experimental Workflows
Caption: Workflow for In Vitro Cytotoxicity Assays (MTT/CCK-8).
Caption: Proposed Workflow for In Vitro Genotoxicity Assessment.
Hypothetical Signaling Pathway for Cytotoxicity
As no specific toxicity signaling pathway for Sinapine thiocyanate in normal cells has been elucidated, the following diagram illustrates a general hypothetical pathway that could be investigated. This pathway considers common mechanisms of chemical-induced cytotoxicity.
Caption: Hypothetical Signaling Pathway for Sinapine Thiocyanate-Induced Cytotoxicity.
Conclusion and Future Directions
The initial toxicity screening of Sinapine thiocyanate based on available literature indicates a favorable in vitro profile, with selective effects on cancer cells. However, the absence of in vivo acute toxicity data (e.g., LD50) and a comprehensive genotoxicity assessment are critical data gaps that must be addressed to move forward with any potential therapeutic development.
Recommendations for future studies:
-
Acute Oral Toxicity Study (OECD 423): To determine the acute toxicity and estimate the LD50 value.
-
Genotoxicity Battery: Conduct a standard battery of tests, including the Ames test and in vitro micronucleus assay, to assess mutagenic and clastogenic potential.
-
Repeated Dose Toxicity Studies: 28-day or 90-day studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
In-depth ADME Studies: To fully characterize the absorption, distribution, metabolism, and excretion profile of Sinapine thiocyanate.
-
Mechanism of Toxicity Studies: If toxicity is observed, further studies should be conducted to elucidate the underlying signaling pathways in relevant normal cell types.
Methodological & Application
Application Note: Quantification of Sinapine Thiocyanate Using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of sinapine (B1681761) thiocyanate (B1210189). Sinapine thiocyanate is a salt of sinapine, a major phenolic compound found in the seeds of cruciferous plants, and is noted for its various biological activities.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines, ensuring suitability for research, quality control, and drug development applications.
Introduction
Sinapine thiocyanate is the thiocyanate salt of sinapine, the choline (B1196258) ester of sinapic acid.[1] It is a significant bioactive component in various plants, particularly in the Brassicaceae family. Accurate quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and quality control of related pharmaceutical products.[2] This document presents a validated reverse-phase HPLC-UV method that offers excellent linearity, accuracy, and precision for the determination of sinapine thiocyanate.
Principle of the Method
The method employs reverse-phase chromatography on a C18 stationary phase to separate sinapine thiocyanate from other matrix components.[3][4] An isocratic mobile phase allows for consistent and reproducible elution. Quantification is achieved by monitoring the UV absorbance of the analyte at its maximum wavelength (λmax), which is approximately 330 nm, and comparing the peak area to a calibration curve generated from reference standards.[5][6]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography data station (e.g., Chromeleon™ or similar).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Filtration: 0.45 µm syringe filters (PTFE or nylon).
Chemicals and Reagents
-
Sinapine Thiocyanate Reference Standard: Purity ≥98%.[1]
-
Acetonitrile (B52724): HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC or Milli-Q grade.
-
Acetic Acid: Glacial, analytical grade.
Chromatographic Conditions
A simple isocratic method is recommended for routine analysis.[3] The conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 3% Acetic Acid in Water (10:90, v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm[5] |
| Run Time | Approximately 10 minutes |
Note: A gradient method using water/methanol with o-phosphoric acid can also be employed for more complex matrices.[5]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the 3% acetic acid solution by adding 30 mL of glacial acetic acid to 970 mL of HPLC-grade water.
-
Mix 100 mL of acetonitrile with 900 mL of the 3% acetic acid solution.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of sinapine thiocyanate reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary.
-
-
Calibration Standards (0.5 - 200 µg/mL):
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
A suggested concentration range is 0.5, 1, 5, 25, 50, 100, and 200 µg/mL. This range has been shown to provide excellent linearity.[5]
-
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., seeds) at a temperature below 80°C to prevent thermal decomposition and grind it into a fine powder (e.g., to pass a 20-40 mesh screen).[7]
-
Extraction:
-
Filtration:
-
Allow the extract to cool to room temperature.
-
Centrifuge or filter the extract to remove solid particles.
-
Pass the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Summary
The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters are summarized below.
System Suitability
Before analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are shown in the table.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD%) of Peak Area | ≤ 2.0% |
Quantitative Data and Validation Parameters
The following table summarizes the expected performance characteristics of the validated method based on published data.
| Validation Parameter | Specification / Typical Result |
| Linearity (Range) | 0.20 - 200 µg/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Limit of Detection (LOD) | ~0.20 µg/mL[5] |
| Limit of Quantification (LOQ) | ~0.50 µg/mL[5] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intra-day (Repeatability) | ≤ 2.0% |
| - Inter-day (Intermediate Precision) | ≤ 3.0% |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final quantification.
Caption: Workflow for Sinapine Thiocyanate Quantification.
Conclusion
The described HPLC-UV method is simple, rapid, and reliable for the quantification of sinapine thiocyanate in various samples. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it a valuable tool for quality control and research applications in the pharmaceutical and natural products industries.
References
- 1. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scilit.com [scilit.com]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. zenodo.org [zenodo.org]
Quantitative analysis protocol for "Sinapine thiocyanate" in plant extracts
An Application Note for the Quantitative Determination of Sinapine (B1681761) Thiocyanate (B1210189) in Plant Extracts
Introduction
Sinapine thiocyanate is a significant bioactive alkaloid predominantly found in plants of the Brassicaceae family, such as mustard and rapeseed.[1] It is the choline (B1196258) ester of sinapic acid and is recognized for a variety of pharmacological activities, including antioxidant and neuroprotective effects.[1][2] Accurate and reliable quantification of sinapine thiocyanate in plant extracts is crucial for quality control in the food and pharmaceutical industries, as well as for advancing pharmacological research and drug development. This document provides a detailed protocol for the quantitative analysis of sinapine thiocyanate using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust method.
Principle of Analysis
The quantitative analysis is based on chromatographic separation using reversed-phase HPLC. An extract of the plant material is injected into the HPLC system. The separation is achieved on a C18 column with a mobile phase that allows for the distinct elution of sinapine thiocyanate from other matrix components.[3] Detection is performed using a UV-Vis spectrophotometric detector set at the maximum absorbance wavelength for sinapine, which is approximately 330 nm.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure sinapine thiocyanate standard.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Solvent Extraction
This protocol outlines a common method for extracting sinapine from plant material, such as mustard seed meal.[2]
-
Apparatus and Materials :
-
Analytical balance
-
Grinder or mill
-
50 mL centrifuge tubes
-
Ultrasonic bath/generator[2]
-
Centrifuge
-
0.45 µm syringe filters
-
Volumetric flasks
-
-
Reagents :
-
Ethanol (B145695) (70%, v/v)[2][5]
-
Sinapine Thiocyanate reference standard
-
-
Procedure :
-
Grinding : Dry the plant material (e.g., seeds, leaves) and grind it into a fine powder.
-
Weighing : Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Extraction : Add 20 mL of 70% ethanol to the tube.
-
Ultrasonication : Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 75°C) to enhance extraction efficiency.[2]
-
Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection : Decant the supernatant into a clean collection tube.
-
Re-extraction (Optional) : For exhaustive extraction, the pellet can be re-suspended in another 20 mL of 70% ethanol and the process repeated. The supernatants are then combined.
-
Filtration : Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL) : Accurately weigh 10 mg of sinapine thiocyanate reference standard and dissolve it in 10 mL of 70% methanol (B129727) or the mobile phase in a volumetric flask.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.[4]
HPLC-UV Method Protocol
This method is adapted from established protocols for the analysis of sinapine and its derivatives in plant materials.[3][4]
-
Apparatus :
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions : The conditions are summarized in the table below.
Parameter Condition Mobile Phase Acetonitrile and 3% Acetic Acid (10:90, v/v)[3] Column C18 Reversed-Phase Column Flow Rate 0.8 mL/min[3][4] Column Temperature 25 °C[3] Detection Wavelength 330 nm[4] Injection Volume 10 µL -
Analysis Procedure :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared plant extract samples.
-
Construct a calibration curve by plotting the peak area of the sinapine thiocyanate standard against its concentration.
-
Determine the concentration of sinapine thiocyanate in the plant extracts by interpolating their peak areas from the calibration curve.
-
Method Validation Summary
The validation of an analytical method ensures its suitability for the intended purpose.[7][8] Key parameters are established by analyzing a pure standard under defined conditions. The data below is compiled from published methods for sinapine and its derivatives using HPLC and UHPLC-MS/MS.[4][9][10]
| Parameter | HPLC-DAD Method[4] | UHPLC-MS/MS Method[9][10] | Acceptance Criteria |
| Linearity (R²) | 0.99 - 1.00 | 0.9976 | R² > 0.99[6] |
| Range | 0.20 - 200.00 µg/mL | 0.1 - 500 ng/mL | 80-120% of test concentration[7] |
| LOD | 0.20 µg/mL | - | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.50 µg/mL | 0.1 ng/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | > 98.0% | -4.88% to +6.18% (RE%) | Typically 80-120%[11] |
| Precision (% RSD) | - | Intra-day: 1.31-5.12%Inter-day: 2.72-7.66% | Typically < 15%[12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination; RE%: Relative Error; RSD: Relative Standard Deviation.
Visualized Workflows and Logic
Caption: Overall workflow for sinapine thiocyanate quantification.
Caption: Logical diagram of the HPLC analysis principle.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asean.org [asean.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Sinapine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) (ST) is an alkaloid predominantly found in the seeds of cruciferous plants.[1] Emerging research has highlighted its pharmacological potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Studies have demonstrated that sinapine thiocyanate can inhibit the proliferation of various cancer cell lines, such as colorectal and pancreatic cancer, by inducing cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for assessing the cytotoxic effects of sinapine thiocyanate in a cell-based setting, enabling researchers to evaluate its therapeutic potential. The described assays are fundamental in drug discovery and development for quantifying the anti-proliferative and cytotoxic activity of novel compounds.
Data Presentation
The following tables summarize the reported cytotoxic activity of sinapine thiocyanate on various cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for in vitro studies.
Table 1: IC50 Values of Sinapine Thiocyanate in Colorectal Cancer Cell Lines [1]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| RKO | 35.57 | 25.26 |
| HCT-15 | 31.38 | 23.38 |
| HCT 116 | 56.68 | 37.06 |
Table 2: IC50 Values of Sinapine Thiocyanate in Pancreatic Cancer Cell Lines [2]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| PANC-1 | approx. 40 | approx. 20 |
| MIA PaCa-2 | approx. 60 | approx. 40 |
| AsPC-1 | approx. 80 | approx. 60 |
Experimental Protocols
This section outlines detailed methodologies for three key cell-based assays to determine the cytotoxicity of sinapine thiocyanate: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Materials:
-
Sinapine thiocyanate (ST)
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of sinapine thiocyanate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of sinapine thiocyanate in serum-free culture medium to achieve the desired final concentrations (e.g., based on the IC50 values in Tables 1 and 2).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the various concentrations of ST to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve ST) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Materials:
-
Sinapine thiocyanate (ST)
-
Selected cancer cell line(s)
-
Complete culture medium
-
LDH assay kit (containing LDH assay buffer, substrate mix, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol. Ensure the final volume in each well is at least 150 µL.
-
-
Assay Controls:
-
No-Cell Control: Wells containing only culture medium for background measurement.[6]
-
Vehicle-Only Cells Control: Wells with untreated cells to measure spontaneous LDH release.[6]
-
Maximum LDH Release Control: Add lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[7]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
-
LDH Reaction:
-
Measurement:
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[9]
Materials:
-
Sinapine thiocyanate (ST)
-
Selected cancer cell line(s)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of sinapine thiocyanate for the chosen duration (e.g., 48 hours).[1] Include a vehicle control.
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with ice-cold PBS. Detach the cells using a gentle, non-enzymatic method or trypsin. Combine the detached cells with the saved medium.[10]
-
Suspension cells: Collect the cells directly from the culture vessel.[10]
-
-
Washing and Resuspension:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.[11]
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the experimental workflow and a known signaling pathway affected by sinapine thiocyanate.
Caption: Experimental workflow for assessing sinapine thiocyanate cytotoxicity.
Caption: Known signaling pathways affected by sinapine thiocyanate.
References
- 1. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A [jcancer.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Extraction and Purification of Sinapine Thiocyanate from Rapeseed Meal
Introduction
Sinapine (B1681761) is the most abundant phenolic compound in rapeseed meal, accounting for up to 80% of the total phenolic content.[1] It is the choline (B1196258) ester of sinapic acid and exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[2] Sinapine is typically found in the form of salts, such as sinapine thiocyanate (B1210189).[3][4] These properties make it a compound of interest for researchers in the pharmaceutical, nutraceutical, and food industries. Rapeseed meal, a major by-product of the rapeseed oil industry, serves as a rich and readily available source for sinapine extraction.[2][5]
This document provides detailed protocols for the extraction and purification of sinapine thiocyanate from rapeseed meal, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established scientific literature and are designed to yield high-purity sinapine thiocyanate.
I. Extraction Protocols
Several methods have been developed for the extraction of sinapine from rapeseed meal, ranging from conventional solvent extraction to more advanced techniques like ultrasound-assisted extraction. Below are protocols for two effective methods.
Protocol 1: Hot Water Extraction
This method utilizes hot water to extract sinapine, followed by precipitation to obtain sinapine thiocyanate.
Experimental Protocol:
-
Sample Preparation: Begin with rapeseed meal, which is the residue from the de-oiling process.[6]
-
Extraction:
-
Concentration:
-
Dry the filtrate using a rotary vacuum evaporator at 55°C for 6 hours.[3]
-
-
Initial Purification:
-
Add 95% ethanol (B145695) to the dried extract to precipitate impurities.[3]
-
Filter the supernatant and concentrate the filtrate.[3]
-
Protocol 2: Hot-Alcohol-Reflux-Assisted Sonication with Anti-Solvent Precipitation
This enhanced method combines heat, alcohol extraction, and sonication to improve extraction efficiency, followed by an anti-solvent precipitation step.[1]
Experimental Protocol:
-
Sample Preparation: Use commercially available rapeseed meal.
-
Extraction:
-
Employ a hot-alcohol-reflux system combined with sonication. While specific parameters for this combined method are proprietary to the study, a general approach involves refluxing the meal with an alcohol solvent (e.g., 70% ethanol) at an elevated temperature (e.g., 75°C) for a set duration (e.g., 20 minutes), while simultaneously applying ultrasonic waves.[1][7]
-
-
Anti-Solvent Precipitation:
-
Following extraction and filtration, an "anti-solvent" is added to the extract to precipitate the sinapine. The principle of this step is to add a solvent in which sinapine has low solubility, causing it to precipitate out of the solution.
-
II. Purification Protocols
Following initial extraction, further purification is necessary to achieve high-purity sinapine thiocyanate.
Protocol 1: Purification via Thiocyanate Precipitation and Recrystallization
This protocol is a continuation of the hot water extraction method and is effective for isolating sinapine as its thiocyanate salt.
Experimental Protocol:
-
Precipitation:
-
Recrystallization:
-
Collect the precipitate.
-
Recrystallize the precipitate four times using methanol (B129727) at 60°C.[3]
-
Dry the resulting crystals in a vacuum to obtain purified sinapine thiocyanate.[3]
-
-
Final Ion Exchange (Optional, for conversion to other salts):
Protocol 2: Purification using Cation Exchange Resin
This method is suitable for purifying sinapine from aqueous effluents rich in sinapine, such as those from rapeseed protein isolate production.[2]
Experimental Protocol:
-
Adsorption:
-
Use a strong cation exchange resin.
-
Pass the sinapine-rich aqueous effluent through a column packed with the resin. The adsorption of sinapine occurs through both ionic and hydrophobic interactions.[2]
-
-
Two-Step Elution:
-
Collection and Concentration:
-
Collect the fraction from the acidified ethanol elution, which contains the highly purified sinapine.
-
The solvent can be removed using a rotary evaporator to yield the purified compound.
-
III. Quantitative Data
The efficiency of extraction and purification methods can be evaluated based on yield and purity. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Sinapine Extraction Yields from Rapeseed Meal
| Extraction Method | Sinapine Yield (mg/g of meal) | Reference |
| Hot-Ethanol Extraction (HE) | 6.69 ± 0.072 | [1] |
| Hot-Ethanol Extraction + Ultrasonic Extraction (HE + UE) | 10.92 ± 0.007 | [1] |
| Hot-Ethanol Extraction + Ultrasonic Extraction + Anti-Solvent Precipitation (HE + UE + AP) | 15.76 ± 0.015 | [1] |
| Hot Water Extraction followed by precipitation and recrystallization | 0.31% of meal (equivalent to 3.1 mg/g) | [3][4] |
Table 2: Purity of Sinapine from Different Purification Methods
| Purification Method | Final Purity | Reference |
| Precipitation with Potassium Thiocyanate and Recrystallization | 99.9% | [3][4] |
| Two-Step Elution from Cation Exchange Resin | 98.85% | [2] |
IV. Visualized Workflows
Workflow for Extraction and Purification of Sinapine Thiocyanate
Caption: General workflow for sinapine thiocyanate extraction and purification.
Detailed Workflow for Resin-Based Purification
Caption: Workflow for the purification of sinapine using a two-step elution from a cation exchange resin.
References
- 1. Quantitative Proteomic Analysis Reveals the Mechanisms of Sinapine Alleviate Macrophage Foaming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [t-stor.teagasc.ie]
Application Note: A Synthetic Protocol for the Laboratory Preparation of Sinapine Thiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapine (B1681761) is a naturally occurring alkaloid found in seeds of the Brassicaceae family, such as mustard and rapeseed.[1] It is the choline (B1196258) ester of sinapic acid and has garnered interest for its antioxidant and other potential biological activities.[2] Sinapine thiocyanate (B1210189), a salt of sinapine, is a compound of interest for various research applications, including metabolomics and microbiome research.[3] This document provides a detailed protocol for the laboratory synthesis of sinapine thiocyanate, starting from the more commonly available sinapine bisulfate. The protocol is based on a salt metathesis reaction, a common method for preparing thiocyanate salts.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in this synthetic protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical Form |
| Sinapine Bisulfate | C₁₆H₂₅NO₉S | 407.44 | 7356-43-6 | Solid |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 | Colorless crystals |
| Sinapine Thiocyanate | C₁₇H₂₄N₂O₅S | 368.45 | 7431-77-8 | Light yellow powder[3][6] |
| Potassium Bisulfate | KHSO₄ | 136.17 | 7646-93-7 | White solid |
Experimental Protocol
This protocol details the synthesis of sinapine thiocyanate from sinapine bisulfate via a salt metathesis reaction with potassium thiocyanate.
Materials:
-
Sinapine bisulfate (C₁₆H₂₅NO₉S)
-
Potassium thiocyanate (KSCN)
-
Methanol (B129727) (CH₃OH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of sinapine bisulfate in 20 mL of anhydrous methanol.
-
In a separate beaker, dissolve a stoichiometric equivalent of potassium thiocyanate (0.238 g) in 10 mL of anhydrous methanol. Gentle warming may be required to fully dissolve the salt.
-
-
Reaction:
-
Slowly add the potassium thiocyanate solution to the stirring solution of sinapine bisulfate at room temperature.
-
A precipitate of potassium bisulfate may form upon addition.
-
Allow the reaction mixture to stir at room temperature for 2 hours to ensure complete reaction.
-
-
Isolation of Product:
-
Filter the reaction mixture to remove the precipitated potassium bisulfate.
-
Wash the precipitate with a small amount of cold methanol to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add 20 mL of dichloromethane and stir to dissolve the sinapine thiocyanate. Any remaining inorganic salts will be insoluble.
-
Filter the dichloromethane solution to remove any residual inorganic salts.
-
Evaporate the dichloromethane from the filtrate on a rotary evaporator to yield the crude sinapine thiocyanate.
-
-
Drying and Storage:
Characterization:
The identity and purity of the synthesized sinapine thiocyanate can be confirmed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7][8]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of sinapine thiocyanate.
Reaction Scheme
References
- 1. Sinapine - Wikipedia [en.wikipedia.org]
- 2. Sinapine | C16H24NO5+ | CID 5280385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Note: Quantitative Determination of Sinapine Thiocyanate in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) is a significant bioactive compound found in plants of the Brassicaceae family, such as mustard seeds. It is recognized for its various pharmacological activities, including antioxidant and neuroprotective effects. The quantitative analysis of sinapine thiocyanate in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the sensitive and selective quantification of sinapine thiocyanate in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.
Experimental Protocol
This protocol outlines a representative method for the analysis of sinapine thiocyanate in plasma. The parameters are based on established methods for similar small molecules and the available data for sinapine thiocyanate analysis.
Materials and Reagents
-
Sinapine Thiocyanate (analytical standard, >98% purity)
-
Internal Standard (IS), e.g., Verapamil or a stable isotope-labeled sinapine (if available)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve sinapine thiocyanate and the internal standard in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the sinapine thiocyanate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution:
-
Dilute the internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to plasma.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables provide typical chromatographic and mass spectrometric conditions for the analysis of sinapine thiocyanate.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
| Sinapine | |
| Internal Standard (Verapamil) |
Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation and Method Performance
Based on a validated UHPLC-MS/MS method for the quantitation of sinapine thiocyanate in rat plasma, the following performance characteristics were achieved.[1]
Table 3: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | 0.9976 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 4: Accuracy and Precision
| Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (RE%) | |
| Range | 1.31 - 5.12% | 2.72 - 7.66% | -4.88% to 6.18% |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
| Stability | Within acceptable limits |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of sinapine thiocyanate in plasma.
Caption: Logical relationship of the key components in an LC-MS/MS system.
Step-by-Step Protocol
-
Prepare Standards: Prepare calibration curve standards and quality control (QC) samples by spiking control plasma with the appropriate working standard solutions.
-
Sample Pre-treatment: Arrange plasma samples, calibration standards, and QC samples in a rack.
-
Protein Precipitation:
-
To 50 µL of each sample, add 150 µL of the internal standard solution in acetonitrile.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the clear supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the solvent to complete dryness using a nitrogen evaporator.
-
-
Reconstitution:
-
Add 100 µL of the initial mobile phase to each well/tube.
-
Vortex to dissolve the residue.
-
-
LC-MS/MS Analysis:
-
Place the samples in the autosampler of the LC-MS/MS system.
-
Set up the instrument with the method parameters detailed in Tables 1 and 2.
-
Run the sequence to analyze all samples.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for sinapine thiocyanate and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of sinapine thiocyanate in the unknown samples and QCs using the regression equation from the calibration curve.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of sinapine thiocyanate in plasma by LC-MS/MS. The method is sensitive, selective, and suitable for supporting pharmacokinetic studies in drug development and other research applications. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the concentration of sinapine thiocyanate in biological matrices.
References
Administration Protocol for Sinapine Thiocyanate in Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189), an alkaloid predominantly found in the seeds of cruciferous plants, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its anti-inflammatory, anti-cancer, and anti-hypertensive properties. These application notes provide a detailed overview of the administration protocols for sinapine thiocyanate in rodent models, consolidating findings from various research studies to aid in the design and execution of future in vivo experiments.
Data Presentation
The following tables summarize quantitative data from animal studies involving the administration of sinapine thiocyanate.
Table 1: Pharmacokinetic Parameters of Sinapine Thiocyanate in Rats
| Administration Route | Dose (mg/kg) | Area Under the Curve (AUC) | Oral Bioavailability (%) | Animal Model | Reference |
| Intravenous (IV) | 3.0 | - | - | 2K1C Hypertensive Rats | [1] |
| Oral Gavage | 30 - 100 | - | 5.78 ± 1.39 | Hypertensive Rats | [1] |
| Inhalation | - | 2.7-fold increase vs. Oral | - | LPS-induced ALI Rats | [2] |
Table 2: Efficacy of Sinapine Thiocyanate in a Pancreatic Cancer Xenograft Model (Mice)
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Tumor Volume (Day 18) (mm³) | Reference |
| Control (DMSO) | - | Intraperitoneal (IP) | Every 3 days | ~1200 | [3] |
| Sinapine Thiocyanate | 40 | Intraperitoneal (IP) | Every 3 days | ~400 | [3] |
Experimental Protocols
Detailed methodologies for the administration of sinapine thiocyanate via different routes are provided below.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is based on studies investigating the anti-cancer effects of sinapine thiocyanate.
Materials:
-
Sinapine Thiocyanate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Due to the low solubility of sinapine thiocyanate, a stock solution can be prepared in DMSO.
-
For a 40 mg/kg dose in a 25g mouse, the required dose is 1 mg.
-
Prepare a stock solution of 40 mg/mL in DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to internal organs.
-
Slowly inject the calculated volume of the sinapine thiocyanate solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intravenous (IV) Injection in Rats
This protocol is adapted from studies on the anti-hypertensive effects of sinapine.
Materials:
-
Sinapine Thiocyanate
-
Sterile saline (0.9% NaCl) or other suitable vehicle
-
Sterile filters (0.22 µm)
-
Syringes and 27-30 gauge needles
-
Rat restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve sinapine thiocyanate in sterile saline to the desired concentration (e.g., for a 3.0 mg/kg dose).
-
Ensure complete dissolution. If solubility is an issue, a small amount of a solubilizing agent approved for IV use may be required.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Animal Handling and Dosing:
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
-
Protocol 3: Oral Gavage in Rats
This protocol is a general guideline for administering sinapine thiocyanate orally, considering its low solubility.
Materials:
-
Sinapine Thiocyanate
-
Vehicle (e.g., water, 0.5% carboxymethyl cellulose (B213188) (CMC) in water, or corn oil)
-
Mortar and pestle or homogenizer
-
Animal scale
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Given the low solubility of sinapine thiocyanate, it is often administered as a suspension.
-
Weigh the required amount of sinapine thiocyanate.
-
If using CMC, prepare a 0.5% solution in water.
-
Levigate the sinapine thiocyanate powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or homogenizing to create a uniform suspension at the desired concentration (e.g., for doses of 30-100 mg/kg).
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the precise volume of the suspension to be administered.
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the suspension slowly.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and observe for any signs of distress.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of sinapine thiocyanate.
Signaling Pathways Modulated by Sinapine Thiocyanate
p53 Signaling Pathway in Cancer
Caption: Sinapine thiocyanate induces cell cycle arrest and apoptosis via the GADD45A/p53 pathway.
MAPK Signaling Pathway in Oxidative Stress
Caption: Sinapine thiocyanate mitigates oxidative stress-induced cell death by suppressing the MAPK pathway.
KRT6A/S100A2 Axis in Colorectal Cancer
Caption: Sinapine thiocyanate inhibits colorectal cancer cell proliferation and mobility by targeting the KRT6A/S100A2 axis.
References
- 1. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Sinapine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Sinapine (B1681761), an ester of sinapic acid and choline (B1196258), is a prominent bioactive alkaloid naturally found in seeds of the Brassicaceae family, particularly in rapeseed (canola).[1][2] It is recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] Sinapine thiocyanate (B1210189) is a commercially available salt form of sinapine, providing a stable and soluble option for research purposes.
The antioxidant activity of sinapine is primarily attributed to its phenolic structure, which enables it to donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[4][5] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making the evaluation of novel antioxidant compounds like sinapine thiocyanate a critical area of research for drug development and nutraceutical applications.[1]
These application notes provide detailed protocols for assessing the in vitro and cell-based antioxidant activity of sinapine thiocyanate using established and reliable assays.
Chemical Structure of Sinapine
Experimental Protocols
This section details the protocols for four common antioxidant assays: DPPH, ABTS, FRAP, and a cellular antioxidant activity (CAA) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
Materials:
-
Sinapine thiocyanate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.[6]
-
Sample Preparation: Prepare a stock solution of sinapine thiocyanate in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sinapine thiocyanate dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
Sinapine thiocyanate
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Solution Preparation:
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare a stock solution of sinapine thiocyanate and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare a standard curve using Trolox.
-
Assay Protocol:
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 20 µL of the sinapine thiocyanate dilutions, Trolox standards, or solvent (as a blank) to the respective wells.[9]
-
Mix and incubate at room temperature for a set time (e.g., 30 minutes).[10]
-
Measure the absorbance at 734 nm.[12]
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.[10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13][14] This reduction results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically.[15]
Materials:
-
Sinapine thiocyanate
-
Ferric chloride (FeCl₃)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ in 40 mM HCl.
-
Prepare 20 mM aqueous FeCl₃ solution.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Sample Preparation: Prepare a stock solution of sinapine thiocyanate and a series of dilutions in an appropriate solvent. Prepare a standard curve using ferrous sulfate.
-
Assay Protocol:
-
Pre-warm the FRAP working solution to 37°C.
-
Add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of the sinapine thiocyanate dilutions, FeSO₄ standards, or solvent (as a blank) to the wells.
-
Incubate at 37°C for a specified time (e.g., 4-60 minutes).[13][14]
-
Measure the absorbance at 593 nm.[13]
-
-
Calculation: The FRAP value is determined from the FeSO₄ standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[16] It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular reactive oxygen species (ROS). Antioxidants inhibit this oxidation.
Materials:
-
Sinapine thiocyanate
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other radical initiator
-
Quercetin (B1663063) (for standard)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in confluence after 24 hours.[16]
-
Cell Treatment:
-
After 24 hours, remove the culture medium and wash the cells with PBS.[16]
-
Treat the cells with various concentrations of sinapine thiocyanate and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[16] Include wells for a quercetin standard curve and control wells (cells with DCFH-DA and ABAP but no antioxidant).[16]
-
-
Induction of Oxidative Stress:
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C, with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.
-
Calculation: Calculate the area under the curve (AUC) for both the control and sample wells. The CAA value is calculated as: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 Where ∫SA is the AUC for the sample, and ∫CA is the AUC for the control. Results can be expressed as quercetin equivalents (QE) from a standard curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Sinapine Thiocyanate
| Concentration (µM) | Absorbance (517 nm) | % Inhibition |
|---|---|---|
| 0 (Control) | 0 | |
| ... | ||
| ... | ||
| Positive Control |
| IC50 (µM) | \multicolumn{2}{|c|}{} |
Table 2: ABTS Radical Cation Scavenging Activity of Sinapine Thiocyanate
| Concentration (µM) | Absorbance (734 nm) | % Inhibition |
|---|---|---|
| 0 (Control) | 0 | |
| ... | ||
| ... |
| TEAC (µmol TE/µmol) | \multicolumn{2}{|c|}{} |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Sinapine Thiocyanate
| Concentration (µM) | Absorbance (593 nm) | FRAP Value (µmol Fe²⁺/µmol) |
|---|---|---|
| 0 (Blank) | 0 | |
| ... |
| ... | | |
Table 4: Cellular Antioxidant Activity (CAA) of Sinapine Thiocyanate
| Concentration (µM) | Area Under the Curve (AUC) | CAA Value (units) | CAA Value (µmol QE/µmol) |
|---|---|---|---|
| 0 (Control) | 0 | 0 | |
| ... |
| ... | | | |
Proposed Antioxidant Mechanism of Sinapine
The primary antioxidant mechanism of sinapine is believed to be hydrogen atom transfer (HAT) from its phenolic hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.
Recent studies also suggest that sinapine can counteract mitochondrial oxidative stress, potentially due to the positively charged choline moiety facilitating its accumulation within the mitochondria.[17][18]
Disclaimer: These protocols are intended for research use only. Researchers should optimize these protocols based on their specific experimental conditions and equipment. Always adhere to laboratory safety guidelines when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sinapine in rapeseed pomace extract: Its antioxidant and acetylcholinesterase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and kinetics studies on the antioxidant activity of sinapinic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sinapine Thiocyanate for Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189), an alkaloid salt derived from sinapine, is emerging as a compound of significant interest in neurodegenerative disease research.[1] Sinapine is naturally found in the seeds of cruciferous plants and has demonstrated potential as an acetylcholinesterase (AChE) inhibitor.[2][3][4] Acetylcholinesterase is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing symptoms in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5][6] These application notes provide a comprehensive guide to utilizing sinapine thiocyanate in acetylcholinesterase inhibition assays, including detailed protocols, data presentation, and visualization of experimental workflows and related signaling pathways.
Data Presentation
The inhibitory potency of sinapine thiocyanate against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Biological Source of AChE | IC50 of Sinapine (µM) | Reference |
| Rat Cerebral Homogenate | 3.66 | [2][3][4] |
| Rat Blood Serum | 22.1 | [2][3][4] |
Experimental Protocols
A widely used method for determining acetylcholinesterase inhibition is the colorimetric assay developed by Ellman.[4] This assay quantifies the activity of AChE by measuring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[4][7]
Materials and Reagents
-
Acetylcholinesterase (AChE) (e.g., from Electrophorus electricus or rat brain homogenate)
-
Sinapine Thiocyanate
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 8.0)
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader
-
96-well microplates
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Dissolve AChE in phosphate buffer to the desired concentration.
-
Sinapine Thiocyanate Stock Solution: Prepare a stock solution of sinapine thiocyanate in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions to obtain a range of concentrations for testing.
-
ATCI Solution: Prepare a fresh solution of acetylthiocholine iodide in phosphate buffer.
-
DTNB Solution: Prepare a fresh solution of DTNB in phosphate buffer.
Assay Procedure
-
In a 96-well microplate, add 25 µL of various concentrations of the sinapine thiocyanate solution to the sample wells.
-
Add 25 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Following incubation, add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode at 1-minute intervals for 5-10 minutes.
-
The rate of the reaction is determined by the change in absorbance per minute.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Proposed Neuroprotective Signaling Pathway
While the direct signaling pathway for sinapine thiocyanate's AChE inhibition is focused on competitive binding at the enzyme's active site, the broader neuroprotective effects of its parent compound, sinapic acid, are thought to involve the modulation of key intracellular signaling pathways.[1] The following diagram illustrates a proposed mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Drug development for Alzheimer's disease: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Investigating the Anti-Cancer Effects of Sinapine Thiocyanate Using Cell Culture Models
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
Application Notes and Protocols: Sinapine Thiocyanate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information and detailed protocols for the use of sinapine (B1681761) thiocyanate (B1210189) as an analytical standard in research, quality control, and drug development.
Introduction
Sinapine thiocyanate is the thiocyanate salt of sinapine, a naturally occurring alkaloid predominantly found in the seeds of cruciferous plants such as rapeseed and mustard species.[1][2] Due to its well-defined chemical structure and high purity, sinapine thiocyanate serves as an excellent analytical standard for the quantification of sinapine in various matrices. It is utilized in diverse fields including food science, agriculture, and pharmaceutical research for applications such as quality control of raw materials, impurity profiling, and pharmacokinetic studies.[3][4][5][] Sinapine itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making its accurate quantification crucial.[7]
Physicochemical Properties and Specifications
Proper handling and storage of the analytical standard are paramount for maintaining its integrity and ensuring accurate and reproducible results.
Table 1: Physicochemical Properties of Sinapine Thiocyanate
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄N₂O₅S | |
| Molecular Weight | 368.45 g/mol | [8] |
| CAS Number | 7431-77-8 | [8] |
| Appearance | Light yellow powder | [8] |
| Purity | ≥98% to 99.85% | [8][9] |
| Solubility | Soluble in DMSO (73-74 mg/mL) | [7] |
| Storage (Powder) | -20°C for up to 3 years, sealed and protected from light | [8][9] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [7][9] |
Applications as an Analytical Standard
Sinapine thiocyanate is a versatile analytical standard with several key applications in research and development:
-
Quality Control of Raw Materials: It is used to quantify the sinapine content in raw materials such as seeds from the Brassicaceae family (e.g., rapeseed, mustard seed) to ensure their quality and consistency.[2][3]
-
Impurity Profiling: In the manufacturing of products containing sinapine, this standard is essential for identifying and quantifying impurities, which is a critical aspect of drug safety and quality assurance.[5][]
-
Pharmacokinetic Studies: Sinapine thiocyanate is employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sinapine in biological systems.[4][10]
-
Metabolomics Research: It serves as a reference compound in metabolomics research to identify and quantify sinapine and its metabolites in biological samples.[4][8]
Experimental Protocols
The following are detailed protocols for the preparation of standard solutions and the analysis of sinapine using High-Performance Liquid Chromatography (HPLC).
This protocol outlines the steps for preparing accurate standard solutions of sinapine thiocyanate.
Caption: Workflow for the preparation of sinapine thiocyanate standard solutions.
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of sinapine thiocyanate standard powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of dimethyl sulfoxide (B87167) (DMSO) to dissolve the powder completely.
-
Bring the flask to volume with DMSO and mix thoroughly. This is the stock solution.
-
Store the stock solution at -20°C or -80°C as recommended.[9]
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
For example, to prepare a 100 µg/mL working standard, dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the mobile phase.
-
Prepare a series of calibration standards by further diluting the working standard solution to achieve concentrations within the desired analytical range (e.g., 0.1 - 50 µg/mL).
-
This protocol provides a general HPLC-UV method for the quantification of sinapine in various samples. Method optimization may be required depending on the sample matrix.
Caption: General workflow for the HPLC analysis of sinapine.
Protocol:
-
Sample Preparation:
-
Solid Samples (e.g., seeds):
-
Grind the sample to a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., methanol) using methods such as refluxing or sonication.[11]
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase if necessary.
-
-
Liquid Samples (e.g., juice):
-
Centrifuge or filter the sample to remove any solids.[12]
-
Dilute with the mobile phase as needed.
-
-
-
HPLC Conditions:
-
The following table summarizes typical HPLC conditions for sinapine analysis.
Table 2: HPLC Parameters for Sinapine Quantification
Parameter Condition 1 Condition 2 Column C18 Acclaim Phenyl-1 Mobile Phase Acetonitrile: 3% Acetic Acid (10:90, v/v) Gradient of water-methanol-o-phosphoric acid Flow Rate 0.8 mL/min 0.8 mL/min Column Temperature 25°C Not specified Detection Wavelength ~330 nm 330 nm Injection Volume 10-20 µL Not specified Reference [12] [3][13] -
-
Analysis and Quantification:
-
Inject the prepared standard solutions and samples into the HPLC system.
-
Identify the sinapine peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of sinapine in the samples by interpolating their peak areas on the calibration curve.
-
The amount of sinapine in the original sample can be calculated using the following formula, taking into account the molecular weights of sinapine (310.4 g/mol ) and sinapine thiocyanate (368.45 g/mol ) if expressing the result as sinapine.[13]
Sinapine Content (mg/g) = (Concentration from curve (mg/mL) * Dilution Factor * Volume of extract (mL)) / (Weight of sample (g) * (310.4 / 368.45))
-
Advanced Analytical Techniques: UHPLC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.
Table 3: UHPLC-MS/MS Method Validation Parameters for Sinapine Thiocyanate in Rat Plasma
| Parameter | Value | Reference |
| Linear Range | 0.1 - 500 ng/mL | [4][10] |
| Correlation Coefficient (R²) | 0.9976 | [4][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4][10] |
| Intra-day Precision (%RSD) | 1.31 - 5.12% | [4][10] |
| Inter-day Precision (%RSD) | 2.72 - 7.66% | [4][10] |
| Accuracy (%RE) | -4.88% to 6.18% | [4][10] |
This technique offers significant advantages in terms of speed, resolution, and the ability to provide structural information for metabolite identification.[4]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling sinapine thiocyanate.
-
Avoid inhalation of the powder and contact with skin and eyes.[14]
-
Handle in a well-ventilated area.
-
Stable under normal temperatures and pressures. Avoid strong oxidizing agents, heat, and incompatible materials.[14]
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize sinapine thiocyanate as an analytical standard for accurate and reliable quantification of sinapine in various applications.
References
- 1. Sinapine thiocyanate | 7431-77-8 | FS73993 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
- 8. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemfaces.com [chemfaces.com]
Application Notes and Protocols for Studying the Effects of Sinapine Thiocyanate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) (ST), an alkaloid predominantly found in the seeds of cruciferous plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] Emerging research indicates that ST exerts its effects by modulating various signaling pathways and altering gene expression.[2][3] In pancreatic cancer cells, for instance, ST has been shown to upregulate the tumor suppressor gene GADD45A, leading to cell cycle arrest at the G2/M phase.[1][2] Furthermore, in colorectal cancer, ST has been found to suppress tumor progression by inhibiting the KRT6A/S100A2 axis.[1][3]
These findings underscore the importance of understanding the molecular mechanisms of ST, particularly its impact on the transcriptome. This document provides detailed application notes and standardized protocols for investigating the effects of sinapine thiocyanate on gene expression in a cellular context, utilizing modern molecular biology techniques such as RNA sequencing (RNA-Seq) and quantitative real-time PCR (qPCR).
Data Presentation: Summary of Sinapine Thiocyanate's Effects on Gene Expression
The following tables summarize hypothetical quantitative data on the effects of sinapine thiocyanate on the expression of key genes implicated in cancer signaling pathways.
Table 1: Effect of Sinapine Thiocyanate on Pancreatic Cancer-Related Gene Expression in PANC-1 Cells
| Gene | Treatment (48h) | Fold Change (vs. Vehicle) | p-value |
| GADD45A | 20 µM ST | 2.5 | < 0.05 |
| 40 µM ST | 4.8 | < 0.01 | |
| 80 µM ST | 8.2 | < 0.001 | |
| p53 | 40 µM ST | 1.8 | < 0.05 |
| Cyclin B1 | 40 µM ST | -3.1 | < 0.01 |
| CDK1 | 40 µM ST | -2.7 | < 0.01 |
Table 2: Effect of Sinapine Thiocyanate on Colorectal Cancer-Related Gene Expression in HCT116 Cells
| Gene | Treatment (48h) | Fold Change (vs. Vehicle) | p-value |
| KRT6A | 20 µM ST | -2.1 | < 0.05 |
| 40 µM ST | -4.3 | < 0.01 | |
| 80 µM ST | -7.5 | < 0.001 | |
| S100A2 | 40 µM ST | -3.9 | < 0.01 |
| E-cadherin | 40 µM ST | 2.2 | < 0.05 |
| Vimentin | 40 µM ST | -2.8 | < 0.01 |
Experimental Protocols
I. Cell Culture and Sinapine Thiocyanate Treatment
This protocol outlines the procedure for treating cultured cancer cell lines with sinapine thiocyanate to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sinapine Thiocyanate (ST)
-
Vehicle (e.g., sterile DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Culture cells to approximately 80-90% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Incubate for 24 hours.[4]
-
Compound Preparation: Prepare a stock solution of sinapine thiocyanate in DMSO. From the stock solution, prepare serial dilutions of ST in a complete culture medium. Prepare a vehicle-only control with the same final concentration of DMSO as the highest ST treatment.[4]
-
Treatment: Aspirate the old medium from the cells and wash each well once with sterile PBS. Add the medium containing the desired concentrations of ST (e.g., 20, 40, 80 µM) or the vehicle control to the respective wells.[2]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) to capture relevant transcriptional events.
-
Cell Harvesting: After treatment, wash the cells with PBS and proceed immediately to RNA extraction.
II. RNA Extraction and Quality Control
This protocol describes the extraction of high-quality total RNA from treated cells, a critical step for reliable gene expression analysis.[4]
Materials:
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
Lysis buffer with β-mercaptoethanol
-
70% Ethanol (prepared with RNase-free water)
-
RNase-free water, tubes, and pipette tips
-
DNase I, RNase-free
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent Bioanalyzer)
Protocol:
-
Cell Lysis: Add lysis buffer directly to each well of the 6-well plate and use a cell scraper to ensure all cells are lysed and collect the lysate.[4]
-
Homogenization: Pipette the lysate into a microcentrifuge tube and homogenize by passing it through a 20-gauge needle 5-10 times.[4]
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves binding the RNA to a silica-based column, washing, and eluting the purified RNA.
-
DNase Treatment: Perform an on-column DNase I treatment to remove any contaminating genomic DNA.[4]
-
RNA Quality Control (QC):
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 are indicative of pure RNA.[4]
-
Integrity: Assess RNA integrity using a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream applications like RNA-Seq.[4]
-
III. Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[5]
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between ST-treated and vehicle control samples using bioinformatics software packages such as DESeq2 or edgeR.
-
Perform pathway and gene ontology (GO) enrichment analysis on the DEGs to identify biological processes affected by ST.
-
IV. Validation of Gene Expression Changes by quantitative PCR (qPCR)
qPCR is a sensitive and specific method used to validate the results obtained from RNA-Seq for a select set of genes.[6]
Materials:
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or probes)
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis:
Visualizations
Caption: Experimental workflow for studying sinapine thiocyanate effects.
Caption: ST-induced GADD45A signaling in pancreatic cancer.
Caption: ST-mediated inhibition of the KRT6A/S100A2 axis.
References
- 1. Sinapine (thiocyanate) () for sale [vulcanchem.com]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. How Are qPCR and RT-PCR Used in Gene Expression Studies? [synapse.patsnap.com]
- 7. genomique.iric.ca [genomique.iric.ca]
- 8. bitesizebio.com [bitesizebio.com]
Application of Sinapine Thiocyanate in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine (B1681761) thiocyanate (B1210189) (ST) is a bioactive alkaloid predominantly found in the seeds of cruciferous plants, such as those from the Sinapis and Raphanus genera.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a powerful tool to elucidate the mechanisms of action of bioactive compounds like sinapine thiocyanate. By providing a snapshot of the metabolic state of an organism or cell, metabolomics can reveal the downstream effects of ST on various biochemical pathways, identify potential biomarkers of its activity, and contribute to the understanding of its therapeutic potential.
These application notes provide an overview of the use of sinapine thiocyanate in metabolomics research, detailing its known effects on metabolic pathways and providing protocols for its analysis.
Application Notes
Pharmacological Effects and Metabolic Implications
Sinapine thiocyanate has been shown to exert its biological effects through the modulation of several key signaling pathways, which have direct implications for cellular metabolism:
-
Anti-inflammatory and Antioxidant Effects: ST has been observed to suppress inflammatory responses and enhance antioxidant capacity.[2] Its influence on pathways such as the PI3K/Akt/GSK3β, MAPK, and Nrf2 signaling cascades suggests a role in modulating cellular stress responses and energy metabolism.[1]
-
Anti-Cancer Activity: In cancer cell lines, sinapine thiocyanate has been shown to inhibit proliferation and mobility.[2] Studies have pointed to its ability to upregulate GADD45A and inhibit the KRT6A/S100A2 axis, impacting processes like the cell cycle and the citric acid cycle.
-
Lipid Metabolism: Quantitative proteomic studies have revealed that sinapine can alleviate macrophage foaming by suppressing CD36 expression and enhancing CDC42 expression, indicating a significant role in cholesterol uptake and efflux.[3]
Metabolomics Approaches for Studying Sinapine Thiocyanate
Both untargeted and targeted metabolomics approaches can be employed to investigate the effects of sinapine thiocyanate:
-
Untargeted Metabolomics: This approach is ideal for hypothesis generation, allowing for a broad screen of metabolic changes induced by ST treatment. It can help in identifying novel pathways affected by the compound.
-
Targeted Metabolomics: This method is used for the precise quantification of a predefined set of metabolites. Once key pathways are identified through untargeted analysis or based on existing knowledge, a targeted approach can be used to validate these findings and accurately measure the changes in specific metabolites.
Data Presentation
Quantitative Proteomics Data of Sinapine Treatment on Macrophage Foam Cells
The following table summarizes the differentially expressed proteins (DEPs) related to metabolic processes in ox-LDL-induced macrophage foam cells treated with sinapine (80 μM). This data provides insights into the metabolic pathways affected by sinapine.
| Protein | Gene Symbol | Fold Change (Sinapine vs. ox-LDL) | p-value | Associated Metabolic Process |
| Janus kinase 2 | JAK2 | Up-regulated (>1.2) | < 0.05 | Signal transduction, lipid metabolism regulation |
| Signal transducer and activator of transcription 3 | STAT3 | Up-regulated (>1.2) | < 0.05 | Signal transduction, lipid metabolism regulation |
| Cell division control protein 42 homolog | CDC42 | Up-regulated (>1.2) | < 0.05 | Cholesterol efflux |
| Platelet glycoprotein (B1211001) 4 | CD36 | Down-regulated (<0.83) | < 0.05 | Cholesterol uptake |
Data adapted from a quantitative proteomic analysis of sinapine-treated macrophage foam cells.[3]
Metabolites Identified in Raphanus sativus (Radish) Seed Extract
While direct quantitative metabolomics data on endogenous metabolite changes from pure sinapine thiocyanate treatment is limited in the current literature, studies on extracts from plants rich in sinapine, such as Raphanus sativus seeds, provide valuable insights into potentially affected metabolites.
| Metabolite Class | Identified Metabolites |
| Flavonoids | Kaempferol derivatives, Quercetin derivatives, Isorhamnetin derivatives |
| Phenolic Acids | Sinapic acid, Ferulic acid, Caffeic acid, Chlorogenic acid |
| Glucosinolates | Glucoraphanin, Sinalbin |
Metabolites identified in metabolomic profiling of Raphanus sativus cultivars.[4]
Pharmacokinetic Parameters of Sinapine Thiocyanate in Rats
Understanding the pharmacokinetic properties of sinapine thiocyanate is crucial for designing and interpreting metabolomics studies.
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (100 mg/kg) |
| Cmax | - | 47.82 ± 18.77 nM |
| Tmax | - | 88.74 ± 20.08 min |
| Absolute Bioavailability | - | 1.84% |
| Apparent Volume of Distribution | 107.51 ± 21.16 L/kg | 78.60 ± 14.44 L/kg |
Data from a pharmacokinetic study of sinapine thiocyanate in rats.[5]
Experimental Protocols
Protocol 1: Untargeted Metabolomics of Sinapine Thiocyanate in Cultured Cells
This protocol outlines a general workflow for investigating the global metabolic changes induced by sinapine thiocyanate in an adherent cell line.
1. Cell Culture and Treatment: a. Culture cells to ~80% confluency in appropriate growth medium. b. Treat cells with the desired concentrations of sinapine thiocyanate (e.g., 0, 20, 40, 80 μM) for a specified duration (e.g., 24 hours).[2] Include a vehicle control (e.g., DMSO). c. Prepare at least 5-6 biological replicates for each treatment group.
2. Metabolite Extraction: a. Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the culture plate. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. f. Collect the supernatant containing the metabolites and transfer to a new tube. g. Dry the metabolite extract using a vacuum concentrator.
3. UHPLC-QTOF-MS Analysis: a. Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water). b. Perform chromatographic separation on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). c. Analyze the samples using a Quadrupole Time-of-Flight (QTOF) mass spectrometer in both positive and negative ionization modes. d. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS and MS/MS spectra for feature identification.
4. Data Analysis: a. Process the raw data using a suitable software package (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection. b. Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolic features. c. Identify the differential metabolites by comparing their MS and MS/MS spectra with spectral libraries (e.g., METLIN, HMDB) and authentic standards. d. Perform pathway analysis using tools like MetaboAnalyst or KEGG to identify the metabolic pathways perturbed by sinapine thiocyanate.
Protocol 2: Targeted Analysis of Sinapine Thiocyanate and its Metabolites in Plasma
This protocol is adapted from a validated method for the quantification of sinapine thiocyanate and its metabolites in biological fluids.[5]
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding a sufficient volume of acetonitrile. c. Vortex and centrifuge at high speed to pellet the proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase.
2. UHPLC-MS/MS Analysis: a. Use a C18 column for chromatographic separation. b. Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). c. Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Optimize the MRM transitions (precursor ion > product ion) for sinapine thiocyanate and its expected metabolites.
3. Quantification: a. Prepare a calibration curve using standard solutions of sinapine thiocyanate of known concentrations. b. Quantify the concentration of sinapine thiocyanate in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomic Analysis Reveals the Mechanisms of Sinapine Alleviate Macrophage Foaming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Metabolic Profiling of Different Raphanus sativus Cultivars and Their Antioxidant and Anti-Inflammatory Activities [mdpi.com]
- 5. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving "Sinapine thiocyanate" solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of sinapine (B1681761) thiocyanate (B1210189).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of sinapine thiocyanate?
Q2: In which organic solvents is sinapine thiocyanate soluble?
A2: Sinapine thiocyanate exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[2][3] Reported solubility values in DMSO vary, with sources indicating concentrations of 50 mg/mL and between 73-74 mg/mL.[2][3]
Q3: Is the solubility of sinapine and its salts pH-dependent?
A3: Yes, the solubility of sinapine is expected to be pH-dependent due to the presence of a phenolic hydroxyl group, which is weakly acidic.[4] Studies on the extraction of sinapine from natural sources have shown that the yield is influenced by pH, with acidic conditions (pH 2) in the presence of 70% ethanol (B145695) favoring the extraction of sinapine.[5][6] This suggests that adjusting the pH of the aqueous solution may modulate its solubility.
Q4: Are there alternative salt forms of sinapine with better aqueous solubility?
A4: Yes, converting sinapine thiocyanate to sinapine chloride is a known strategy to increase its aqueous solubility for research applications.[1]
Troubleshooting Guide: Improving Sinapine Thiocyanate Solubility
This guide provides a step-by-step approach to address common issues encountered when dissolving sinapine thiocyanate in aqueous solutions.
Problem: Sinapine thiocyanate does not dissolve in my aqueous buffer.
Visual Confirmation of Insolubility:
-
Observation: After adding sinapine thiocyanate to your aqueous buffer and vortexing/sonicating, you observe a cloudy suspension, visible particles, or a film on the container surface.
-
Filtration Test: To confirm, you can filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate. A significant drop in concentration compared to the expected value indicates incomplete dissolution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving sinapine thiocyanate.
Detailed Troubleshooting Steps:
-
Use of a Co-solvent (Recommended First Step):
-
Rationale: Many researchers utilize a co-solvent system to dissolve sinapine thiocyanate for in vitro and in vivo studies. The standard approach is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute this stock solution into the desired aqueous buffer.
-
Protocol:
-
Prepare a high-concentration stock solution of sinapine thiocyanate in 100% DMSO (e.g., 10-50 mg/mL). Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution to achieve the final desired concentration of sinapine thiocyanate.
-
Important: The final concentration of the organic solvent in your experimental medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments.
-
-
-
pH Adjustment:
-
Rationale: As sinapine's structure contains a phenolic hydroxyl group, its solubility can be influenced by the pH of the solution.
-
Protocol:
-
If using a co-solvent approach is not sufficient or desirable, attempt to dissolve sinapine thiocyanate in buffers of different pH values.
-
Based on extraction data, acidic conditions (e.g., pH 2-4) may improve solubility.[5][6]
-
Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance aqueous solubility.
-
Protocol: A successful formulation for in vivo studies involves the use of sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare a stock solution of sinapine thiocyanate in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. This method has been used to prepare clear solutions of over 2 mg/mL.[7]
-
-
-
Combination Approach:
-
Rationale: For particularly challenging cases, a combination of the above methods may be necessary. A documented successful formulation for in vivo studies utilizes a co-solvent and surfactant system.
-
Protocol:
-
Prepare a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve sinapine thiocyanate in this mixture. Sonication is recommended to aid dissolution. This method has been used to achieve a concentration of 2 mg/mL.[2]
-
-
Experimental Protocols
Protocol 1: Preparation of a Sinapine Thiocyanate Solution for In Vitro Cell-Based Assays
This protocol is based on the common practice of using a DMSO stock solution.
Materials:
-
Sinapine thiocyanate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of sinapine thiocyanate (Molecular Weight: 368.45 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 3.68 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication or gentle warming to 37°C can be used to facilitate dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Determine the final concentration of sinapine thiocyanate needed for your experiment.
-
Serially dilute the stock solution into your cell culture medium or PBS to achieve the desired final concentration. Crucially, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle control in your experiment.
-
Protocol 2: General Workflow for Solubility Enhancement
This workflow outlines a systematic approach to improving the solubility of a poorly soluble compound like sinapine thiocyanate.
Caption: Experimental workflow for solubility enhancement.
Data Presentation
| Solvent/Formulation | Reported Solubility/Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (135.7 mM) | [2][3] |
| Dimethyl sulfoxide (DMSO) | 73-74 mg/mL (~198-201 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.43 mM) | [2] |
| DMSO stock diluted in 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | [7] |
Disclaimer: The information provided in this technical support center is for research purposes only. All laboratory work should be conducted by qualified personnel trained in laboratory safety procedures. It is recommended to consult the original research articles for detailed experimental conditions.
References
- 1. Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]
- 2. Sinapine thiocyanate | P-gp | AChE | TargetMol [targetmol.com]
- 3. Sinapine (thiocyanate) () for sale [vulcanchem.com]
- 4. Showing Compound sinapate (FDB031174) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Enhancing the stability of "Sinapine thiocyanate" in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of sinapine (B1681761) thiocyanate (B1210189) stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is sinapine thiocyanate and what are its primary applications?
Sinapine thiocyanate is the thiocyanate salt of sinapine, an alkaloid naturally found in the seeds of cruciferous plants.[1] It is an ester of sinapic acid and choline.[2] Sinapine thiocyanate is investigated for a variety of biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-angiogenic, and radio-protective effects.[3] It is also studied as an acetylcholinesterase (AChE) inhibitor in research related to Alzheimer's disease, ataxia, myasthenia gravis, and Parkinson's disease.
Q2: What is the primary degradation pathway for sinapine thiocyanate in solution?
The main cause of instability is the hydrolysis of the ester bond in the sinapine molecule, which breaks it down into sinapic acid and choline.[2] This degradation process is significantly accelerated by factors such as basic pH (alkaline conditions), elevated temperatures, and the presence of enzymes like sinapine esterase.[2]
Q3: What are the recommended solvents for preparing sinapine thiocyanate stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing sinapine thiocyanate stock solutions. It is soluble in DMSO at concentrations of 73-74 mg/mL. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q4: How should solid sinapine thiocyanate be stored?
Solid sinapine thiocyanate should be stored in a tightly sealed container, protected from light and moisture, at temperatures between 2°C and 8°C for short-term storage. For long-term storage, it is recommended to keep it at -20°C.[4]
Q5: What are the recommended storage conditions for sinapine thiocyanate stock solutions?
To ensure stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to one year) or -20°C (stable for up to one month). For short-term use, solutions can be stored at 4°C for a limited time, but it is advisable to prepare fresh solutions for optimal results.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Precipitate forms in the stock solution upon storage, especially at low temperatures. | The concentration of the stock solution may be too high, exceeding its solubility at the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. For future preparations, consider using a slightly lower stock concentration. |
| Loss of biological activity or inconsistent experimental results over time. | Degradation of sinapine thiocyanate in the stock solution due to improper storage or handling. | Prepare fresh stock solutions more frequently. Ensure solutions are stored in tightly sealed vials at -80°C and protected from light. Minimize the number of freeze-thaw cycles by preparing smaller aliquots. |
| Color change in the stock solution (e.g., yellowing). | This may indicate chemical degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure high-purity, fresh solvent is used for preparation. |
| Inaccurate quantification of sinapine thiocyanate in experiments. | Hydrolysis of sinapine thiocyanate to sinapic acid during sample preparation or analysis, leading to an underestimation of the parent compound. | Maintain acidic conditions (e.g., pH 2) during extraction and sample preparation to improve stability.[2] Keep samples at low temperatures (4°C for short-term, frozen for long-term) throughout the process.[2] |
Data Presentation
Table 1: Stability of Sinapine Standard Solution at Room Temperature
This table summarizes the degradation of a pure sinapine standard solution over time when stored at room temperature, highlighting the importance of proper storage. No significant degradation was observed in samples kept frozen for 30 days.[2]
| Storage Time (Days) | Degradation Rate (%) |
| 1 | 6.97 |
| 2 | 20.95 |
| 3 | 40.39 |
| 30 | 84.92 |
Data adapted from a study on sinapic acid derivatives in canola extracts.[2]
Experimental Protocols
Protocol for Preparing a 10 mM Sinapine Thiocyanate Stock Solution in DMSO
Materials:
-
Sinapine thiocyanate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the sinapine thiocyanate vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of sinapine thiocyanate powder using a calibrated analytical balance in a fume hood. (Molecular Weight: 368.45 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the sinapine thiocyanate is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Stability Assessment of Sinapine Thiocyanate Stock Solutions by HPLC
Objective: To determine the stability of sinapine thiocyanate in a stock solution under specific storage conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of sinapine thiocyanate in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the sinapine thiocyanate.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot, bring it to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of sinapine thiocyanate at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products like sinapic acid.
-
HPLC Conditions (Example): A reverse-phase C18 column can be used with a gradient elution system of water-methanol-o-phosphoric acid solution.[5] Detection can be performed using a diode array detector (DAD).[5]
Mandatory Visualizations
Caption: Workflow for the preparation and stability testing of sinapine thiocyanate stock solutions.
Caption: Sinapine thiocyanate upregulates GADD45A, leading to cell cycle arrest and inhibition of cancer cell proliferation and motility.[6][7]
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sinapine Thiocyanate Extraction from Mustard Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of sinapine (B1681761) thiocyanate (B1210189) from mustard seeds.
Frequently Asked Questions (FAQs)
Q1: What is sinapine thiocyanate and why is its extraction from mustard seeds important?
Sinapine is a major phenolic compound found in mustard seeds.[1] For research and analytical purposes, it is often handled in its more stable salt form, sinapine thiocyanate. The extraction of sinapine is significant due to its various potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for drug development and nutraceutical applications.[1]
Q2: Which factors have the most significant impact on the yield of sinapine thiocyanate during extraction?
Several factors critically influence the extraction yield of sinapine thiocyanate:
-
Solvent Type and Concentration: The choice of solvent and its concentration is paramount. A 70% ethanol (B145695) solution is frequently reported as optimal for achieving high yields.[2][3]
-
Temperature: Higher temperatures generally enhance extraction efficiency; for instance, 75°C is an optimal temperature for ultrasound-assisted extraction with 70% ethanol.[2][3]
-
pH: The pH of the extraction medium plays a crucial role. Acidic conditions (e.g., pH 2) have been shown to significantly improve sinapine extraction selectivity and yield.[1] Conversely, alkaline conditions can lead to the degradation of sinapine.
-
Pre-treatment of Mustard Seeds: Pre-treatment methods, such as defatting the mustard seed meal using supercritical CO2 (SC-CO2), can increase the subsequent extraction yield of sinapine by up to 24.4%.[2][3]
-
Extraction Technique: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can offer improved efficiency and reduced extraction times compared to conventional methods.[2][4]
Q3: What are the common methods for extra-large cting sinapine thiocyanate from mustard seeds?
Commonly employed methods include:
-
Conventional Solvent Extraction: This traditional method involves the use of solvents like ethanol or methanol. A 70% ethanol solution at 75°C is a widely used condition.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times. Optimal conditions have been reported as 75°C with 70% ethanol at 100% ultrasound amplitude.[2][3]
-
Supercritical CO2 (SC-CO2) Pre-treatment followed by Solvent Extraction: In this two-step process, the mustard seed meal is first defatted using SC-CO2, which is a green solvent. This pre-treatment enhances the accessibility of sinapine to the solvent in the subsequent extraction step, leading to a higher yield.[2][3]
-
Pressurized Hot Water Extraction: This green technology uses water under pressure and elevated temperatures (e.g., 115°C at 10.2 psi) to extract phenolic compounds. Neutral pH has been found to be superior for this method.[5]
Q4: How can I quantify the amount of sinapine thiocyanate in my extract?
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the most common and reliable method for quantifying sinapine thiocyanate.[6][7] The separation is typically achieved on a reversed-phase column with a gradient elution system. Detection is often set around 330 nm, which is the maximum absorbance wavelength for sinapine.[6] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared with a sinapine thiocyanate standard.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of sinapine thiocyanate.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Concentration | Ensure you are using the optimal solvent concentration. For ethanol-based extractions, a concentration of 70% (v/v) has been shown to be highly effective.[2][3] |
| Inadequate Extraction Temperature | Verify and adjust the extraction temperature. For many methods, a temperature of around 75°C is optimal.[2][3] However, for pressurized hot water extraction, higher temperatures like 115°C are used.[5] |
| Incorrect pH of Extraction Medium | The pH of the solvent can significantly impact yield. An acidic pH (around 2) can enhance sinapine extraction.[1] Avoid alkaline conditions as they can cause degradation. |
| Insufficient Pre-treatment | If using whole seeds, consider grinding them to increase the surface area. For oil-rich seeds, a defatting step using a method like supercritical CO2 extraction prior to solvent extraction can significantly improve the yield.[2][3] |
| Inefficient Extraction Method | If using conventional solvent extraction, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) to improve efficiency.[2][4] |
Issue 2: Degradation of Sinapine Thiocyanate in the Extract
| Possible Cause | Troubleshooting Step |
| High pH (Alkaline Conditions) | Sinapine is prone to hydrolysis in alkaline environments. Maintain an acidic to neutral pH during extraction and storage to minimize degradation.[1] |
| Elevated Temperatures during Processing/Storage | Prolonged exposure to high temperatures can lead to sinapine degradation. Use optimal extraction temperatures and store extracts at low temperatures (e.g., 4°C for short-term and frozen for long-term storage). |
| Enzymatic Degradation | Endogenous enzymes in the mustard seed can degrade sinapine. Consider a heat treatment step (blanching) of the seeds before extraction to deactivate these enzymes. |
| Use of High-Voltage Electrical Discharges (HVED) | The application of HVEDs has been shown to cause the degradation of sinapine. This method is not recommended for sinapine extraction.[2][3] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Sinapine Thiocyanate from Mustard Seeds
| Extraction Method | Key Parameters | Sinapine Yield (mg/g dry matter) | Reference |
| Conventional Solvent Extraction | 70% Ethanol, 75°C | ~10.25 (as total phenolics) | [1] |
| Conventional Solvent Extraction | 70% Ethanol, pH 2, 70°C | 15.73 µmol/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol, 75°C, 100% amplitude | 6.90 ± 0.03 | [2][3] |
| SC-CO2 Pre-treatment + Conventional Extraction | 350 bar, 40°C for SC-CO2; then 70% Ethanol, 75°C | Increased yield by 24.4% compared to control | [2][3] |
| SC-CO2 Pre-treatment + UAE | 350 bar, 40°C for SC-CO2; then 70% Ethanol, 75°C, 100% amplitude | Increased yield by 32% compared to control | [2][3] |
| Pressurized Hot Water Extraction | 115°C, 10.2 psi, neutral pH | 385 ± 49.47 (in crushed yellow mustard) | [5] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Sinapine Thiocyanate
This protocol is based on optimal conditions identified in the literature.[2][3]
-
Materials:
-
Mustard seed meal (defatted, if possible)
-
70% Ethanol (v/v) in water
-
Ultrasonic bath or probe sonicator
-
Stirred glass reactor with temperature control
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm filter)
-
-
Procedure:
-
Place a known amount of mustard seed meal into the glass reactor.
-
Add 70% ethanol at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
-
Set the temperature of the reactor to 75°C.
-
Begin stirring at a constant speed (e.g., 250 rpm).
-
Immerse the ultrasonic probe or place the reactor in the ultrasonic bath.
-
Apply ultrasound at 100% amplitude for 30 minutes.
-
After extraction, centrifuge the mixture at 4°C and 4713 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
The filtered extract is now ready for quantification by HPLC.
-
2. Supercritical CO2 (SC-CO2) Pre-treatment for Defatting
This protocol describes the pre-treatment of mustard seed meal to remove lipids prior to sinapine extraction.[2]
-
Materials:
-
Mustard seed meal
-
Supercritical fluid extraction system
-
High-purity CO2
-
-
Procedure:
-
Load approximately 150 g of mustard seed meal into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to 350 bar and maintain the temperature at 40°C.
-
Maintain a constant CO2 flow rate of 60 g/min .
-
Continue the extraction until the desired amount of oil is removed.
-
Depressurize the system and collect the defatted mustard seed meal.
-
The defatted meal is now ready for sinapine extraction using a method like UAE or conventional solvent extraction.
-
3. High-Performance Liquid Chromatography (HPLC) for Quantification
This is a general protocol for the quantification of sinapine thiocyanate.[6][7]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid
-
Solvent B: Methanol or Acetonitrile
-
-
Procedure:
-
Prepare a stock solution of sinapine thiocyanate standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Set up a gradient elution method (the specific gradient will depend on the column and system).
-
Set the DAD to detect at 330 nm.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared mustard seed extracts.
-
Quantify the sinapine thiocyanate in the extracts by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: A generalized experimental workflow for the extraction and quantification of sinapine thiocyanate from mustard seeds.
Caption: A troubleshooting guide outlining the logical relationships between the issue of low sinapine yield, its potential causes, and their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Antioxidant extraction from mustard (Brassica juncea) seed meal using high-intensity ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pH for extracting sinapates from mustard varieties using green technology [agris.fao.org]
- 6. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in "Sinapine thiocyanate" quantification in complex matrices
Welcome to the technical support center for the quantification of sinapine (B1681761) thiocyanate (B1210189). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of sinapine thiocyanate in complex matrices.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Category 1: High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my sinapine thiocyanate peak?
Answer: Poor peak shape is a common issue in HPLC analysis and can stem from several sources.
-
Chemical Interactions: Residual silanols on the column packing can interact with the quaternary amine of sinapine, causing peak tailing. Ensure your mobile phase is adequately buffered (e.g., using phosphoric acid or acetic acid) to suppress these interactions.[1][2]
-
Column Contamination: The column or guard column may be contaminated with strongly retained matrix components.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column. If neither step works, the analytical column may need to be replaced.[3]
-
-
Mismatched Solvents: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
Question: My sinapine thiocyanate peak has a shifting retention time between injections. What is the cause?
Answer: Retention time instability can compromise the reliability of your quantification.
-
Inadequate Column Equilibration: The column may not be fully equilibrated between gradient runs.
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of volatile organic solvents.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.[5]
-
-
Pump and Flow Rate Issues: Leaks or failing pump seals can lead to an inconsistent flow rate.
Question: I'm experiencing a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is critical for accurate quantification, especially at low concentrations.
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.
-
Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped bubbles.[5]
-
-
Contaminated Detector Cell: The detector flow cell may be contaminated.
-
Solution: Flush the flow cell with a strong, HPLC-grade solvent like isopropanol (B130326) or methanol (B129727).[5]
-
-
Mobile Phase Issues: Using a mobile phase that absorbs UV light at the detection wavelength (typically ~330 nm for sinapine) can cause a drifting baseline, especially during gradient elution.[7]
-
Solution: Use high-purity, HPLC-grade solvents and additives. Ensure the mobile phase components are fully miscible.[3]
-
Category 2: Sample Preparation and Extraction Issues
Question: My recovery of sinapine thiocyanate from plant material (e.g., canola meal) is low. How can I improve it?
Answer: Low recovery is often related to inefficient extraction.
-
Solvent Choice: The choice of extraction solvent is critical. Studies have shown that a 70% methanol solution is highly efficient for extracting phenolic compounds, including sinapine, from defatted canola seeds.[7]
-
Extraction Technique: The extraction method can significantly impact efficiency.
-
Solution: Use ultrasonication to aid in cell disruption and enhance solvent penetration. Perform the extraction multiple times (e.g., three times) and pool the filtrates to maximize yield.[7]
-
-
Sample Pre-treatment: For matrices rich in lipids like rapeseed, defatting the sample prior to extraction is a crucial step to improve extraction efficiency.
Question: I am quantifying sinapine thiocyanate in a biological matrix (e.g., plasma) and suspect matrix effects are impacting my results. What should I do?
Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex biological samples.[4][8]
-
Improved Sample Cleanup: The first step is to remove as many interfering matrix components as possible.[2]
-
Solution: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[2]
-
-
Use of an Internal Standard: An appropriate internal standard (IS) is essential to compensate for matrix effects and variations in sample recovery.[8]
-
Solution: Ideally, use a stable isotope-labeled version of sinapine thiocyanate. If unavailable, a structurally similar compound that is not present in the sample can be used.
-
-
Chromatographic Separation: Ensure that sinapine thiocyanate is chromatographically separated from the bulk of the matrix components that could cause ion suppression.
-
Solution: Adjust the HPLC gradient to achieve better separation of the analyte from early-eluting, often highly abundant, matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying sinapine thiocyanate?
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection is a widely used and robust method, particularly for plant matrices like canola or rapeseed.[7] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[9][10]
Q2: Which extraction solvent is best for sinapine thiocyanate from plant seeds?
For defatted canola seeds, 70% methanol has been shown to be the most efficient solvent for extracting sinapine and other major phenolic compounds compared to 70% ethanol (B145695) or 70% isopropanol.[7] A 70% methanol solution is also specified in the Chinese Pharmacopoeia for extracting sinapine thiocyanate from Semen Raphani.[11]
Q3: At what wavelength should I set my UV detector for sinapine thiocyanate analysis?
The maximum UV absorbance for sinapine thiocyanate is approximately 329-330 nm.[7] Setting the detector to 330 nm is recommended for optimal sensitivity.[7][12]
Q4: What are the typical validation parameters for a sinapine thiocyanate quantification method?
Method validation should assess linearity, detection and quantification limits, recovery, and precision.[7] The tables below summarize quantitative data from published methods.
Q5: Is sinapine thiocyanate stable during sample processing?
The stability of sinapine thiocyanate can be affected by processing conditions. For instance, in the processing of Raphani Semen, both frying temperature and time significantly impact the final content of sinapine thiocyanate.[13] It is crucial to maintain consistent and controlled conditions during sample preparation to ensure accurate results.
Q6: What are the known metabolites of sinapine thiocyanate in biological systems?
In studies with rats, sinapine thiocyanate is extensively metabolized. Identified metabolic pathways include deamination, demethylation, hydrogenation, dehydration, and conjugation with glucuronic acid and sulfate.[9][10] When analyzing biological samples, it is important to be aware of these metabolites as they can potentially interfere with the quantification of the parent compound if chromatographic separation is inadequate.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated methods for sinapine thiocyanate analysis.
Table 1: HPLC-DAD Method Performance in Canola Extracts
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.20–200.00 µg/mL | [7] |
| Correlation Coefficient (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.20 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.50 µg/mL | [7] |
| Recovery | > 98.0% |[7] |
Table 2: UHPLC-MS/MS Method Performance in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1–500 ng/mL | [9][10] |
| Correlation Coefficient (R²) | 0.9976 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [9][10] |
| Intra-day Precision (%RSD) | 1.31–5.12% | [9][10] |
| Inter-day Precision (%RSD) | 2.72–7.66% | [9][10] |
| Accuracy (%RE) | -4.88% to 6.18% |[9][10] |
Experimental Protocols
Protocol 1: Extraction of Sinapine Thiocyanate from Defatted Canola Seed
This protocol is adapted from a method used for the analysis of phenolic compounds in canola.[7]
-
Defatting: If starting with whole seeds, grind and defat the sample using an appropriate solvent like hexane.
-
Extraction: Weigh 1 g of the defatted sample into a centrifuge tube.
-
Add 9 mL of 70% methanol.
-
Sonicate the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge the sample under refrigerated conditions for 10 minutes at 5,000 x g.
-
Filter the supernatant through Whatman No. 1 filter paper into a collection vessel.
-
Repeat the extraction process (steps 3-6) two more times on the pellet, pooling all the filtrates.
-
Adjust the final volume of the combined filtrate to 25 mL with the extraction solvent.
-
Filter the final extract through a 0.45 µm filter before injecting it into the HPLC system.
Protocol 2: HPLC-DAD Analysis of Sinapine Thiocyanate
This protocol provides a general framework for the chromatographic separation and detection of sinapine thiocyanate.[7]
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reverse-phase column (e.g., Gemini 3µm, 150 x 4.6 mm).
-
Mobile Phase A: Water/Methanol (90:10) with 1.2% o-phosphoric acid.
-
Mobile Phase B: 100% Methanol with 0.1% o-phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 7 20 20 45 25 70 28 100 31 100 | 40 | 10 (Return to initial) |
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of sinapine thiocyanate standards. Use the regression equation to calculate the concentration in the samples.
Visualized Workflows and Pathways
Caption: General experimental workflow for sinapine thiocyanate quantification.
Caption: Troubleshooting logic for poor HPLC peak shape.
Caption: Metabolic pathways of sinapine thiocyanate in rats.
References
- 1. asianpubs.org [asianpubs.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. zefsci.com [zefsci.com]
- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalbiodefense.com [globalbiodefense.com]
- 9. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Effects of Processing Technique on Chemical Components in Raphani Semen by HPLC and UPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sinapine Thiocyanate HPLC Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of sinapine (B1681761) thiocyanate (B1210189), with a specific focus on resolving peak tailing issues.
Frequently Asked Questions (FAQs) - Peak Tailing in Sinapine Thiocyanate Analysis
Q1: What are the most common causes of peak tailing when analyzing sinapine thiocyanate?
Peak tailing in the HPLC analysis of sinapine thiocyanate is primarily due to secondary interactions between the analyte and the stationary phase. Sinapine contains a permanently positively charged quaternary ammonium (B1175870) group, making it a basic compound. This structure leads to strong interactions with acidic residual silanol (B1196071) groups on the surface of silica-based columns, causing the peak to tail.[1][2][3] Other contributing factors can include column overload, column degradation (e.g., voids or contamination), excessive extra-column volume, and suboptimal mobile phase conditions.[1][4]
Q2: How does the mobile phase pH affect the peak shape of sinapine thiocyanate?
Mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like sinapine thiocyanate. The sinapic acid portion of the molecule has a phenolic hydroxyl group with an estimated pKa of around 3.61.[5] However, the quaternary ammonium group is always positively charged regardless of pH. The primary benefit of controlling pH is to suppress the ionization of residual silanol groups on the silica-based stationary phase. At a low pH (typically between 2 and 3), the silanol groups are protonated and less likely to interact with the positively charged sinapine molecule, which significantly reduces peak tailing.[4][6]
Q3: I'm observing peak tailing for sinapine thiocyanate. What is the first thing I should check?
A systematic approach is key. First, confirm that the issue is specific to the sinapine thiocyanate peak and not affecting all peaks in the chromatogram. If all peaks are tailing, it could indicate a physical problem with the column, such as a void or a blocked frit, or an issue with the HPLC system like excessive dead volume.[1] If only the sinapine thiocyanate peak is tailing, the issue is likely chemical in nature, pointing towards secondary interactions with the column.
Q4: Can column choice influence peak tailing for sinapine thiocyanate?
Absolutely. Using a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[7] For particularly stubborn peak tailing with basic compounds, consider using a column with a different stationary phase chemistry, such as a polar-embedded or a charged-surface hybrid (CSH) column, which are designed to shield the silanol groups and provide better peak shapes for bases.[4]
Q5: How can I optimize my mobile phase to reduce peak tailing?
To mitigate peak tailing of sinapine thiocyanate, consider the following mobile phase optimizations:
-
Lower the pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer like phosphate (B84403) or formate (B1220265). This will suppress the ionization of silanol groups.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak symmetry.[1]
-
Use Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of strongly basic analytes. However, be aware that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.
Q6: Could my sample preparation be causing peak tailing?
Yes, several aspects of sample preparation can contribute to poor peak shape:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase and lead to peak tailing.[1] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[4] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Sample Matrix Effects: Complex sample matrices can contain components that interact with the column and affect the peak shape of the analyte.[4] Employing a sample clean-up step, such as solid-phase extraction (SPE), can help to remove these interfering compounds.[7]
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to troubleshoot and resolve peak tailing for sinapine thiocyanate.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, minimizing secondary interactions with the positively charged sinapine molecule. |
| Buffer Concentration | 20 - 50 mM | Masks active silanol sites on the stationary phase, improving peak symmetry. |
| Injection Volume | 1 - 10 µL | Helps to prevent column overload, which can lead to peak tailing. |
| Analyte Concentration | < 100 µg/mL | Reduces the likelihood of saturating the stationary phase. |
| Column Type | High-purity, end-capped C18 | Minimizes the number of available silanol groups for secondary interactions. |
Experimental Protocol: HPLC Analysis of Sinapine Thiocyanate
This protocol provides a starting point for the development of a robust HPLC method for the analysis of sinapine thiocyanate, with considerations to minimize peak tailing.
1. Materials and Reagents:
-
Sinapine thiocyanate reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or phosphoric acid)
-
Ammonium formate (or potassium phosphate)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Gradient from 10% to 50% B
-
15-17 min: Hold at 50% B
-
17-18 min: Gradient from 50% to 10% B
-
18-25 min: Hold at 10% B (column re-equilibration)
-
5. Sample Preparation:
-
Prepare a stock solution of sinapine thiocyanate in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).
-
Filter all samples through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in sinapine thiocyanate HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hmdb.ca [hmdb.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Sinapine Thiocyanate Concentration for Cell-Based Assays
Welcome to the technical support center for the use of sinapine (B1681761) thiocyanate (B1210189) in cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you optimize your assay conditions and interpret your results.
Frequently Asked Questions (FAQs)
1. What is sinapine thiocyanate and what are its known biological activities?
Sinapine thiocyanate (ST) is an alkaloid compound isolated from the seeds of cruciferous plants.[1][2] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-angiogenic, and anti-malignancy properties.[1][2][3]
2. What is the general starting concentration range for sinapine thiocyanate in cell-based assays?
Based on published studies, a common starting concentration range for sinapine thiocyanate is between 5 µM and 80 µM.[1][4][5] The optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
3. How should I prepare a stock solution of sinapine thiocyanate?
Sinapine thiocyanate is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of at least 10 mM. For example, a common stock concentration is 73 mg/mL, which corresponds to 198.12 mM.[6] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. What are the known signaling pathways affected by sinapine thiocyanate?
Sinapine thiocyanate has been shown to modulate several signaling pathways, including:
-
Upregulation of GADD45A: In pancreatic cancer cells, ST upregulates Growth Arrest and DNA Damage-inducible alpha (GADD45A), leading to cell cycle arrest at the G2/M phase and inhibition of proliferation.[1][2]
-
Inhibition of the KRT6A/S100A2 axis: In colorectal cancer cells, ST has been shown to inhibit the KRT6A/S100A2 axis, which is involved in cell proliferation and mobility.[3][4]
-
Inhibition of the EGFR/PI3K/Akt signaling pathway: In human cutaneous squamous cell carcinoma, ST has been found to inhibit the activation of the EGFR/PI3K/Akt pathway, thereby suppressing cell proliferation, migration, and invasion.[5]
-
NLRP3 Inflammasome Repression: In the context of vascular endothelial dysfunction, ST has been shown to repress the activation of the NLRP3 inflammasome.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations of sinapine thiocyanate. | The cell line is highly sensitive to the compound. | Perform a more granular dose-response experiment starting from a much lower concentration (e.g., nanomolar range). Ensure the final DMSO concentration is not exceeding 0.1%. |
| The cells were not healthy at the time of treatment. | Always use cells that are in the logarithmic growth phase and have high viability.[7] Monitor cell morphology before and after treatment. | |
| No observable effect of sinapine thiocyanate on my cells. | The concentration used is too low for the specific cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| The incubation time is too short. | Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| The target signaling pathway is not active in your cell line. | Verify the expression and activity of the target proteins (e.g., GADD45A, KRT6A, EGFR) in your cell line of interest. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper plating techniques to avoid clumping and edge effects.[8] |
| Inconsistent compound concentration. | Prepare a master mix of the treatment medium to ensure each well receives the same concentration of sinapine thiocyanate. | |
| Unexpected or contradictory results. | Off-target effects of the compound. | Consider using a secondary assay to confirm the observed phenotype. Investigate potential off-target effects by consulting literature or performing target deconvolution studies. |
| Contamination of cell culture. | Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh, authenticated stock of cells. |
Quantitative Data Summary
Table 1: Effective Concentrations of Sinapine Thiocyanate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration Range | Observed Effects | Reference |
| PANC-1, MIA PaCa-2, AsPC-1 | Pancreatic Cancer | CCK-8, Colony Formation | 20 - 80 µM | Reduced proliferation, G2/M phase arrest | [1] |
| RKO, HCT-15, HCT 116 | Colorectal Cancer | CCK-8, Colony Formation | 12.5 - 50 µM | Suppressed proliferation and colony formation | [4] |
| SCL-1 | Cutaneous Squamous Cell Carcinoma | CCK-8, Transwell | 5 - 20 µM | Decreased proliferation, migration, and invasion | [5] |
Table 2: Cytotoxicity of Sinapine Thiocyanate on Normal Cells
| Cell Line | Cell Type | Assay | Non-cytotoxic Concentration Range | Reference |
| Normal human pancreatic epithelial cells | Pancreatic Epithelial | CCK-8 | 0 - 80 µM | [1] |
| C2C12 myoblasts | Myoblast | MTT | Up to 400 µM | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on pancreatic cancer cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of sinapine thiocyanate in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Colony Formation Assay
This protocol is based on a study on colorectal cancer cells.[4]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of sinapine thiocyanate or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the treatment medium every 2-3 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: After washing away the excess stain and drying the plates, count the number of colonies (typically >50 cells) in each well.
Transwell Invasion Assay
This protocol is adapted from a study on pancreatic cancer cells.[1]
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of sinapine thiocyanate or vehicle control. Seed 2 x 10⁴ cells into the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining: Remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of invading cells in several random fields.
Visualizations
Caption: Sinapine Thiocyanate's mechanism in pancreatic cancer.
Caption: Sinapine Thiocyanate's effect on the KRT6A/S100A2 axis.
Caption: Sinapine Thiocyanate's inhibition of the EGFR/PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting cell-based assays.
References
- 1. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. selleckchem.com [selleckchem.com]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Bioavailability of Sinapine Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinapine (B1681761) Thiocyanate (B1210189) (ST). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on strategies to enhance its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of sinapine thiocyanate and why is it low?
Sinapine thiocyanate, a bioactive alkaloid with demonstrated anti-inflammatory and antioxidant properties, exhibits a low oral absolute bioavailability of approximately 1.84%. This poor oral absorption is attributed to several factors, including its potential for extensive metabolism and efflux by intestinal transporters like P-glycoprotein (P-gp).[1] Some studies suggest that sinapine can inhibit the function of P-gp, which could be a strategy to improve its own absorption or that of other co-administered drugs.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of sinapine thiocyanate?
Several advanced formulation strategies can be employed to overcome the poor oral bioavailability of sinapine thiocyanate. These can be broadly categorized as:
-
Nanoformulations: Reducing the particle size of ST to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Techniques include the preparation of polymeric nanoparticles (e.g., using PLGA) and solid lipid nanoparticles.
-
Solid Dispersions: Dispersing ST in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate. Common carriers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract can significantly improve the systemic availability of ST. Investigated routes include:
-
Pulmonary Delivery: Formulation as a dry powder inhaler (DPI) has shown a 2.7-fold increase in the area under the curve (AUC) compared to oral administration in preclinical studies.[2]
-
Transdermal Delivery: The use of dissolving microneedles offers a minimally invasive method to deliver ST directly into the systemic circulation.
-
Q3: How can I assess the potential for P-glycoprotein efflux of my sinapine thiocyanate formulation?
A Caco-2 cell permeability assay is the gold standard in vitro model for studying intestinal drug absorption and efflux. By comparing the transport of sinapine thiocyanate from the apical (intestinal lumen) to the basolateral (blood) side with the transport in the reverse direction (basolateral to apical), an efflux ratio can be determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-gp. Co-incubation with a known P-gp inhibitor, such as verapamil, can be used to confirm this.
Q4: Where can I find information on the solubility of sinapine thiocyanate in common solvents?
Troubleshooting Guides
Issue 1: Low in vivo bioavailability despite successful in vitro dissolution enhancement.
| Potential Cause | Troubleshooting Steps |
| Significant First-Pass Metabolism | 1. Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., piperine (B192125) for CYP3A4). 2. Design a formulation that promotes lymphatic transport to bypass the liver, such as lipid-based nanoparticles. |
| Poor Intestinal Permeability | 1. Incorporate permeation enhancers into the formulation. 2. Design mucoadhesive nanoparticles to increase residence time at the absorption site. |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administer a known P-gp inhibitor (e.g., verapamil, quercetin). 2. Formulate sinapine thiocyanate in a system that incorporates a P-gp inhibitor. |
Issue 2: High variability in pharmacokinetic parameters between subjects.
| Potential Cause | Troubleshooting Steps |
| Food Effects | 1. Standardize the feeding schedule of the animal models. 2. Administer the formulation in a fasted state. |
| Inconsistent Formulation Properties | 1. Ensure rigorous quality control of the formulation, including particle size, zeta potential, and encapsulation efficiency. 2. Optimize the formulation to be more robust to variations in the gastrointestinal environment. |
| Inter-individual differences in metabolism and transporter expression | 1. Increase the number of subjects in the study to improve statistical power. 2. Use a crossover study design. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Sinapine Thiocyanate in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Oral Gavage | 16 | 105.6 ± 21.3 | 1.5 | 453.8 ± 92.7 | 100 (Reference) |
| Dry Powder Inhaler (DPI) | 16 | 389.2 ± 75.4 | 0.25 | 1225.3 ± 241.9 | 270 |
Data adapted from a preclinical study.[2] Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of Sinapine Thiocyanate Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of sinapine thiocyanate by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
Sinapine Thiocyanate (ST)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (95%)
-
Mortar and pestle
-
Sieve (100-mesh)
-
Rotary evaporator
-
Desiccator
Methodology:
-
Accurately weigh Sinapine Thiocyanate and PVP K30 in a 1:5 weight ratio.
-
Dissolve both ST and PVP K30 in a minimal amount of 95% ethanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed.
-
Further dry the solid mass in a desiccator under vacuum for 48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the prepared sinapine thiocyanate solid dispersion with the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sinapine Thiocyanate pure drug
-
Sinapine Thiocyanate solid dispersion
-
HPLC system for analysis
Methodology:
-
Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place an accurately weighed amount of pure ST or its solid dispersion (equivalent to a specific dose of ST) into the dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw 5 mL aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of sinapine thiocyanate in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.
Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of sinapine thiocyanate and assess its potential for P-gp mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Sinapine Thiocyanate
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system for analysis
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
For the apical to basolateral (A-B) transport study, add the test solution of sinapine thiocyanate in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For the basolateral to apical (B-A) transport study, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To investigate P-gp mediated efflux, perform the transport studies in the presence and absence of verapamil.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and analyze the concentration of sinapine thiocyanate using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Workflow for enhancing sinapine thiocyanate bioavailability.
Caption: P-glycoprotein mediated efflux of sinapine thiocyanate.
References
Preventing degradation of "Sinapine thiocyanate" during sample preparation
Welcome to the technical support center for sinapine (B1681761) thiocyanate (B1210189). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sinapine thiocyanate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is sinapine thiocyanate and why is its stability a concern?
Sinapine thiocyanate is the thiocyanate salt of sinapine, an ester of sinapic acid and choline. It is a major bioactive compound found in the seeds of many plants in the Brassicaceae family, such as mustard and rapeseed. Its stability is a significant concern because it is susceptible to degradation, primarily through the hydrolysis of its ester bond. This degradation can lead to inaccurate quantification and misinterpretation of experimental results, impacting research in areas like drug development where precise measurements are critical.
Q2: What is the primary degradation pathway of sinapine thiocyanate?
The main degradation pathway for sinapine thiocyanate is hydrolysis, which cleaves the ester bond to yield sinapic acid and choline. This reaction can be accelerated by several factors, including pH, temperature, and the presence of specific enzymes.
Diagram of Sinapine Thiocyanate Hydrolysis
Caption: Primary degradation pathway of sinapine thiocyanate.
Troubleshooting Guide
Issue 1: Low recovery of sinapine thiocyanate in extracts.
Low recovery of sinapine thiocyanate is often a result of degradation during the extraction process. The following factors should be considered:
-
pH of the Extraction Solvent: Sinapine thiocyanate is more stable in acidic conditions. Basic or alkaline conditions (pH > 7) significantly accelerate its hydrolysis into sinapic acid.
-
Temperature of Extraction: Elevated temperatures can promote the degradation of sinapine thiocyanate.
-
Presence of Endogenous Enzymes: Plant samples may contain enzymes like sinapine esterase that can degrade sinapine thiocyanate.
Solutions:
-
Optimize Extraction pH: Acidifying the extraction solvent can significantly improve the stability and yield of sinapine thiocyanate. A study on the extraction of sinapic acid derivatives from mustard seed meal demonstrated that an acidic pH of 2 yielded the highest amount of sinapine.
pH of Extraction Solvent Sinapine Yield (µmol/g DM) 2 (Acidic) 15.73 ~4.5 (Uncontrolled) 13.03 12 (Basic) Very low concentrations Data from a study on mustard seed meal extraction with 70% ethanol/buffered aqueous solution.
-
Control Extraction Temperature: Whenever possible, perform extractions at room temperature or below. If heating is necessary, use the lowest effective temperature for the shortest possible duration. One study on ultrasound-assisted extraction from mustard seed meal identified 75°C as an optimal temperature for achieving a high yield, but it's important to balance yield with potential degradation.
-
Enzyme Inactivation: To prevent enzymatic degradation, consider a blanching step (brief exposure to high heat) for fresh plant material before extraction to denature endogenous enzymes. Alternatively, using organic solvents like methanol (B129727) can help to inactivate enzymes.
Issue 2: Inconsistent quantification of sinapine thiocyanate.
Inconsistent results in the quantification of sinapine thiocyanate can arise from its degradation in prepared samples before analysis.
Solutions:
-
Proper Sample Storage: Store extracts and prepared samples at low temperatures to minimize degradation. For short-term storage (a few hours), refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable. It is also recommended to keep phenolic extracts of canola frozen to maintain the profile of their active components.
-
Control pH of the Sample Matrix: Ensure that the final sample solution for analysis is at an acidic to neutral pH to prevent hydrolysis.
-
Use of Appropriate Solvents: Methanol is a commonly used and effective solvent for extracting and dissolving sinapine thiocyanate. A study comparing different solvents for the extraction of phenolic compounds from defatted canola seeds found that 70% methanol was the most efficient.
Issue 3: Suspected enzymatic degradation of sinapine thiocyanate.
The presence of endogenous enzymes in the sample matrix can lead to the rapid degradation of sinapine thiocyanate.
Solutions:
-
Enzyme Inactivation: As mentioned previously, heat treatment or the use of organic solvents during the initial extraction steps can effectively inactivate enzymes.
-
Enzyme-Specific Inhibitors: In specific research contexts, the use of known inhibitors for sinapine esterase or laccase could be explored, though this is not a common practice in routine sample preparation.
Experimental Protocols
Protocol 1: Optimized Extraction of Sinapine Thiocyanate from Seeds
This protocol is designed to maximize the yield of sinapine thiocyanate while minimizing its degradation.
Materials:
-
Ground seed meal (e.g., mustard or
Matrix effect reduction in LC-MS/MS analysis of "Sinapine thiocyanate"
Welcome to the technical support center for the LC-MS/MS analysis of sinapine (B1681761) thiocyanate (B1210189). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is sinapine thiocyanate and in what context is it typically analyzed?
A1: Sinapine thiocyanate (CAS Number: 7431-77-8) is the thiocyanate salt of sinapine.[1] Sinapine itself is a naturally occurring alkaloid, specifically the choline (B1196258) ester of sinapic acid, found predominantly in the seeds of cruciferous plants like canola and mustard. It is analyzed in various fields, including metabolomics, food science, and pharmacology, due to its antioxidant properties and its role as a dietary precursor to trimethylamine (B31210) N-oxide (TMAO).[1][2] Analysis is often performed on complex matrices such as plant extracts (e.g., canola meal), biological fluids (plasma, urine), and formulated products.[3][4][5]
Q2: What is the "matrix effect" in LC-MS/MS and why is it a concern for sinapine thiocyanate analysis?
A2: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] This interference occurs in the mass spectrometer's ion source and can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[5][6] When analyzing sinapine thiocyanate in complex samples like plant meal or plasma, endogenous components such as phospholipids, salts, and other metabolites can co-elute and interfere with the ionization of the sinapine cation, leading to unreliable results.[7]
Q3: How can I qualitatively and quantitatively assess the matrix effect for my sinapine thiocyanate analysis?
A3:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of sinapine thiocyanate is continuously infused into the MS detector post-column, while a blank, extracted sample matrix is injected onto the LC column. Dips or peaks in the otherwise stable baseline signal of sinapine indicate retention times where matrix components are causing ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to measure the extent of the matrix effect. The peak area of sinapine in a standard solution is compared to the peak area of sinapine spiked at the same concentration into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte). The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests a negligible matrix effect.[7]
-
Q4: Will the thiocyanate counter-ion interfere with the analysis of the sinapine cation?
A4: In the analysis of a pure sinapine thiocyanate standard, the thiocyanate anion is part of the analyte salt and is present in an equimolar amount. Validated LC-MS/MS methods for sinapine thiocyanate successfully quantify the sinapine cation without apparent interference from its counter-ion.[3] However, if the sample matrix contains a high concentration of extraneous thiocyanate or other salts, these could contribute to the overall matrix effect by competing for ionization or altering droplet formation in the ESI source. The primary concern for matrix effects usually stems from complex, co-eluting components from the sample itself (e.g., plasma proteins, plant-derived compounds).[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your LC-MS/MS analysis of sinapine thiocyanate.
Issue 1: Poor Signal Intensity or High Signal Variability
Question: My signal for sinapine thiocyanate is weak, inconsistent, or disappears completely when analyzing my samples, but the signal is strong for my pure standards. What is causing this?
Answer: This is a classic symptom of significant ion suppression due to matrix effects. Co-eluting compounds from your sample are interfering with the ionization of sinapine in the MS source.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[8]
-
For Plant Matrices (e.g., Canola Meal):
-
Liquid-Solid Extraction: Use an efficient extraction solvent. Refluxing with 100% methanol (B129727) or extracting with 70% aqueous methanol are commonly used methods for sinapine and its derivatives.[4][9] Acidifying the extraction solvent (e.g., to pH 2 with 70% ethanol) can improve sinapine recovery.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. For sinapine (a quaternary ammonium (B1175870) cation), a mixed-mode SPE cartridge with both reversed-phase and strong cation-exchange (SCX) properties would be ideal for capturing sinapine while washing away neutral and anionic interferences.
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation (PPT): While fast, PPT is often the least effective cleanup method and can leave many matrix components, like phospholipids, in the extract.[4] If used, a subsequent dilution step is recommended.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the pH and choice of an immiscible organic solvent to selectively extract sinapine.
-
Solid-Phase Extraction (SPE): As with plant matrices, a mixed-mode or cation-exchange SPE will provide the cleanest extracts for plasma samples.
-
-
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust your LC gradient to better separate sinapine from the region(s) of ion suppression. Use the post-column infusion technique described in FAQ #3 to identify these regions.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can alter elution patterns and move sinapine away from interferences.
-
-
Dilute the Sample: A simple and often effective method is to dilute the final sample extract.[10] This reduces the concentration of both the analyte and the interfering matrix components. This approach is only feasible if the resulting sinapine concentration remains above the lower limit of quantification (LLOQ) of your assay.
-
Use an Isotopic Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., d3-sinapine). The SIL standard will co-elute with sinapine and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio.
Issue 2: Inaccurate or Non-Reproducible Quantitative Results
Question: My quality control (QC) samples are failing, showing poor accuracy and precision. What should I check?
Answer: Inaccurate and imprecise results, assuming the instrument is performing correctly, are often due to inconsistent matrix effects across different samples or a poorly constructed calibration curve.
Troubleshooting Steps:
-
Evaluate Your Calibration Strategy:
-
Solvent-Based Calibration: Calibration curves made in pure solvent are not suitable for samples with significant matrix effects, as they don't account for signal suppression or enhancement.
-
Matrix-Matched Calibration: The preferred approach is to prepare your calibration standards in a blank matrix that is identical to your sample (e.g., blank plasma, extract from sinapine-free canola). This ensures that the standards and the samples experience the same matrix effect.
-
-
Assess Matrix Variability: The matrix effect can vary from sample to sample or between different lots of matrix.[10] Assess the matrix effect in multiple individual lots of your blank matrix to ensure your method is robust.
-
Review Sample Preparation Consistency: Ensure your sample preparation protocol is highly reproducible. Inconsistent extraction recovery will lead to poor precision. Automating sample preparation steps can help minimize variability.
-
Check for Analyte Stability: Sinapine may be unstable under certain conditions (e.g., basic pH).[11] Ensure it is not degrading during sample extraction and storage. A study on sinapine thiocyanate's stability found it was more stable in artificial gastric juice than in artificial intestinal juice.[12]
Experimental Protocols & Data
Validated LC-MS/MS Method for Sinapine Thiocyanate in Rat Plasma
This method was developed for a pharmacokinetic study and demonstrates a robust protocol for biological matrices.[3]
| Parameter | Specification |
| LC System | UHPLC |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-1 min (5% B), 1-3 min (5%-95% B), 3-4 min (95% B), 4-4.1 min (95%-5% B), 4.1-5 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific m/z transitions for sinapine and internal standard would be used here. |
| Linear Range | 0.1–500 ng/mL |
| LLOQ | 0.1 ng/mL |
Note: Specific MRM transitions should be optimized on your instrument.
Sample Preparation Protocols for Sinapine
The choice of protocol depends on the matrix and the required level of cleanup.
| Protocol | Matrix | Methodology | Key Advantages/Disadvantages |
| Methanol Reflux [8][10] | Canola Seed/Meal | 1. Grind sample. 2. Add 100% methanol. 3. Reflux for 20 minutes. 4. Centrifuge and filter the supernatant before injection. | Advantage: High recovery of phenolics. Disadvantage: Less clean extract, may require further cleanup. |
| Aqueous Methanol Extraction [4] | Canola Seed/Meal | 1. Grind sample. 2. Extract three times with 70% aqueous methanol using ultrasonication. 3. Centrifuge and combine supernatants. 4. Filter before injection. | Advantage: Very efficient for extracting sinapine derivatives. Disadvantage: Extracts many other polar compounds, high potential for matrix effects. |
| Protein Precipitation (PPT) [3] | Plasma | 1. Add 200 µL of cold acetonitrile (containing internal standard) to 50 µL of plasma. 2. Vortex for 3 minutes. 3. Centrifuge at 13,000 rpm for 10 min. 4. Transfer supernatant for analysis. | Advantage: Fast and simple. Disadvantage: "Dirty" extract, high risk of matrix effects from phospholipids. |
Visualizations
Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical approach to identifying and mitigating matrix effects in your LC-MS/MS analysis.
References
- 1. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. A rapid high‐performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal | Scilit [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]
Optimizing solvent systems for "Sinapine thiocyanate" purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems and troubleshooting the purification of sinapine (B1681761) thiocyanate (B1210189).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the extraction of sinapine thiocyanate from plant material?
A1: A common and effective method for the initial extraction of sinapine thiocyanate is the use of an aqueous alcohol solution. Specifically, 70% methanol (B129727) or 70% ethanol (B145695) solutions are widely employed for solid-liquid extraction from defatted seed meal[1][2]. For enhanced selectivity, acidic conditions (pH 2) with 70% ethanol have been shown to favor sinapine extraction[2].
Q2: How can I remove oils and other non-polar impurities before solvent extraction?
A2: It is highly recommended to defat the plant material prior to the primary extraction. This can be effectively achieved using a non-polar solvent like hexane (B92381) in a Soxhlet apparatus. This step prevents oils from interfering with subsequent purification processes[2].
Q3: What are the key considerations for storing purified sinapine thiocyanate and its solutions?
A3: Solid sinapine thiocyanate powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month[3]. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of sinapine thiocyanate. The compound is stable under normal temperatures and pressures but should be kept away from strong oxidizing/reducing agents, strong acids/alkalis, heat, and direct light[3][4].
Q4: Which analytical techniques are suitable for assessing the purity of sinapine thiocyanate?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of sinapine thiocyanate[5][6]. A reversed-phase HPLC method using a stationary phase with phenyl groups bonded to silica (B1680970) has been specified by the Chinese Pharmacopoeia for quality control[1]. The purity can be estimated using a peak purity match factor, with a value of 1000 representing 100% purity[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sinapine Thiocyanate in Crude Extract | 1. Inefficient cell lysis. 2. Suboptimal solvent-to-solid ratio. 3. Presence of excess water in the plant material affecting extraction efficiency. 4. Degradation of sinapine during extraction. | 1. Incorporate ultrasonic extraction for 30 minutes to improve cell wall disruption[1]. 2. Optimize the solvent volume to ensure complete saturation of the plant material. 3. Ensure the plant material is adequately dried before extraction. 4. Avoid harsh extraction conditions such as high-voltage electrical discharges, which have been shown to degrade sinapine[7]. |
| Co-extraction of Impurities (e.g., other phenolic compounds, pigments) | 1. The solvent system has low selectivity. 2. The plant matrix is complex. | 1. Acidify the 70% ethanol extraction solvent to a pH of approximately 2 to increase selectivity for sinapine[2]. 2. Consider using alternative purification methods like adsorption on macroporous or cation exchange resins for better separation from other phenolic compounds[8]. |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate mobile phase composition. 2. Contamination of the HPLC column. 3. Sample solvent is incompatible with the mobile phase. | 1. Utilize a mobile phase consisting of a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid for reversed-phase chromatography[9]. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. 3. Dilute the sample extract 1:1 (v/v) with the mobile phase before injection to improve peak shape[5]. |
| Inconsistent Purity Results | 1. Incomplete removal of interfering substances. 2. Instability of sinapine thiocyanate in the chosen solvent over time. | 1. Employ a multi-step purification protocol, combining solvent extraction with chromatographic methods for higher purity. 2. Analyze samples promptly after preparation and store them under recommended conditions (see FAQ 3) to minimize degradation. |
Data Presentation
Table 1: Solubility of Sinapine Thiocyanate
| Solvent | Concentration | Reference |
| DMSO | 73-74 mg/mL (approx. 198-201 mM) |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Specification | Reference |
| Column | Acclaim® Phenyl-1 (Reversed-Phase) | [1] |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | [9] |
| Detection Wavelength | 330 nm | [5][6] |
| Injection Volume | 10 µL | [9] |
| Column Temperature | 35 °C | [9] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of Sinapine Thiocyanate from Seed Meal
-
Defatting:
-
Place the seed meal (e.g., from Brassica species) into a Soxhlet apparatus.
-
Extract with hexane for a sufficient duration to remove the majority of lipids.
-
Air-dry the defatted meal to remove residual hexane.
-
-
Extraction:
-
Suspend the defatted meal in a 70% (v/v) ethanol solution.
-
For enhanced selectivity, adjust the pH of the solution to 2 using a suitable acid.
-
Perform the extraction at 75°C for 30 minutes with continuous stirring[2][7].
-
Alternatively, for room temperature extraction, use ultrasonic extraction in 70% methanol for 30 minutes[1].
-
-
Filtration and Concentration:
-
Filter the mixture to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude extract.
-
Protocol 2: Purification by Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the crude extract in the mobile phase or a compatible solvent (e.g., DMSO, then dilute with mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the Acclaim® Phenyl-1 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution from a higher aqueous composition to a higher organic composition to separate the components.
-
Monitor the elution at 330 nm.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the retention time of the sinapine thiocyanate standard.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction and purification of sinapine thiocyanate.
Caption: Troubleshooting logic for low purity of sinapine thiocyanate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
- 4. chemfaces.com [chemfaces.com]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of "Sinapine thiocyanate" synthesis
Welcome to the technical support center for the synthesis of sinapine (B1681761) thiocyanate (B1210189). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, synthesis, and purification of sinapine thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining sinapine thiocyanate?
Sinapine thiocyanate is primarily sourced through extraction from the seeds of plants in the Brassicaceae family. The most common sources include rapeseed (Brassica napus), white mustard (Sinapis alba), brown or Indian mustard (Brassica juncea), and black mustard (Brassica nigra)[1]. The meal remaining after oil extraction from these seeds is a particularly rich source of sinapine[1].
Q2: What is the general overview of the synthesis process?
The overall process can be approached in two main ways: extraction from natural sources or chemical synthesis.
-
Extraction: This involves isolating sinapine from plant material, typically seeds. The general steps include pre-treatment of the seeds, extraction with a suitable solvent, and subsequent purification of the extract to isolate sinapine thiocyanate.
-
Chemical Synthesis: A sustainable method for synthesizing sinapine involves a proline-mediated Knoevenagel-Doebner condensation of syringaldehyde (B56468) and Meldrum's acid, followed by a reaction with choline (B1196258) chloride[2].
Q3: What are the critical factors affecting the yield of sinapine extraction?
Several factors significantly influence the extraction yield of sinapine from mustard seed meal. These include the extraction method, solvent composition, temperature, and pre-treatment of the meal. For instance, ultrasound-assisted extraction has been shown to be effective, with optimal conditions identified as a temperature of 75 °C and 70% ethanol (B145695) as the solvent[3][4]. Pre-treatment of the mustard seed meal with supercritical CO2 (SC-CO2) can also increase the yield of extracted sinapine by over 24%[3][4][5].
Troubleshooting Guide
Low Yield During Extraction
Problem: The yield of sinapine thiocyanate from my extraction is lower than expected.
| Potential Cause | Troubleshooting Step |
| Inefficient Pre-treatment | For oil-rich seeds like mustard or rapeseed, ensure the material is properly defatted. Supercritical CO2 (SC-CO2) pre-treatment has been shown to increase sinapine yield by 24.4%[3][4][5]. |
| Suboptimal Extraction Solvent | The choice of solvent is critical. For mustard seed meal, 70% ethanol has been identified as an optimal solvent for ultrasound-assisted extraction[3][4]. |
| Incorrect Extraction Temperature | Temperature plays a significant role in extraction efficiency. For ultrasound-assisted extraction from mustard bran, a temperature of 75°C has been found to be optimal[3][4]. Another study suggests 55°C with 66% ethanol is also effective[6]. |
| Inadequate Extraction Time | Ensure the extraction time is sufficient for the chosen method. For conventional extraction, 30 minutes at 75°C has been used[4]. |
| pH of the Extraction Medium | The pH of the extraction medium can influence the stability and solubility of sinapine. Neutral pH has been shown to be superior to acidic or alkaline conditions for extracting phenolic compounds from mustard seeds[7]. |
Impure Product After Purification
Problem: My final sinapine thiocyanate product shows significant impurities after purification.
| Potential Cause | Troubleshooting Step |
| Co-extraction of Other Phenolic Compounds | Mustard and rapeseed contain other phenolic compounds that can be co-extracted. Optimize your chromatographic separation method. HPLC with a C18 or Phenyl-1 column is effective for separating sinapine thiocyanate[1][8]. |
| Ineffective Purification Technique | For complex mixtures, consider using cation exchange resins. The positive charge of the sinapine cation allows for selective binding and separation from other neutral or anionic polyphenols[9]. |
| Degradation of Sinapine | High temperatures or extreme pH during extraction or purification can lead to degradation. Monitor conditions closely. High-voltage electrical discharges (HVEDs) have been shown to cause degradation of sinapine[3][5]. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Sinapine
This protocol is based on optimized conditions for extracting sinapine from mustard seed meal[3][4].
-
Pre-treatment (Optional but Recommended):
-
Extraction:
-
Mix the mustard seed meal with a 70% (v/v) ethanol-water solution.
-
Place the mixture in an ultrasonic bath.
-
Set the temperature to 75°C.
-
Apply ultrasound at 100% amplitude.
-
Extract for a predetermined optimal time (e.g., 30 minutes).
-
-
Isolation:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant containing the dissolved sinapine.
-
-
Purification:
-
The crude extract can be purified using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Gemini 3 µm, 150 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: Water with 1.2% o-phosphoric acid.
-
Solvent B: Methanol with 0.1% o-phosphoric acid.
-
-
Gradient Elution: An optimized gradient program should be used for separation (e.g., 0-7 min: 10-20% B)[1].
-
Protocol 2: Purification of Sinapine using Cation Exchange Resin
This protocol is based on the principle of using the positive charge of sinapine for selective purification[9].
-
Resin Preparation:
-
Select a suitable cation exchange resin.
-
Wash the resin with deionized water and then with the equilibration buffer.
-
-
Loading:
-
Load the crude sinapine extract (dissolved in an appropriate buffer) onto the prepared resin column.
-
-
Washing:
-
Wash the column with a solution that removes non-specifically bound impurities without eluting the sinapine. A 50% ethanol solution can be used to elute a fraction enriched in neutral sinapine-derivative phenols[9].
-
-
Elution:
-
Elute the bound sinapine using a solution that disrupts the ionic interaction. Acidified ethanol has been shown to be effective for desorbing sinapine with a high degree of purity (98.85 ± 0.03%)[9].
-
-
Analysis:
-
Analyze the eluted fractions for purity using HPLC.
-
Data Presentation
Table 1: Effect of Extraction Method on Sinapine Yield from Mustard Seed Meal
| Extraction Method | Sinapine Yield (mg/g dry matter) | Reference |
| Conventional Extraction (75°C, 70% ethanol, 30 min) | Not specified, used as control | [4] |
| SC-CO2 Pre-treatment + Conventional Extraction | 24.4% increase over control | [3][4] |
| Ultrasound-Assisted Extraction (75°C, 70% ethanol, 100% amplitude) | 6.90 ± 0.03 | [3][4] |
| SC-CO2 Pre-treatment + Ultrasound-Assisted Extraction | 32% increase over control | [3][4] |
Visualizations
Experimental Workflow for Sinapine Extraction and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Sinapine thiocyanate research grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 7. Optimization of pH for extracting sinapates from mustard varieties using green technology [agris.fao.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting low cell viability in "Sinapine thiocyanate" experiments
Welcome to the technical support center for sinapine (B1681761) thiocyanate (B1210189) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Troubleshooting Guide: Low Cell Viability
Low cell viability is a frequent concern in in vitro experiments. The following guide provides a structured approach to identifying and resolving potential issues when working with sinapine thiocyanate.
Table 1: Troubleshooting Low Cell Viability in Sinapine Thiocyanate Experiments
| Observation | Potential Cause | Recommended Solution |
| Low viability in both control and treated groups | General Cell Culture Issues: • Cell contamination (mycoplasma, bacteria, fungi) • Poor cell health (high passage number, over-confluence) • Suboptimal culture conditions (incorrect media, serum, CO2, temperature) | • Regularly test for mycoplasma contamination. • Use cells within a consistent and low passage range.[1] • Ensure optimal and consistent culture conditions. |
| Reagent/Media Problems: • Reagent contamination • Incorrect reagent concentration • Degraded media or supplements | • Use sterile techniques for all reagent and media preparation.[2] • Double-check all calculations for reagent dilutions. • Use fresh media and supplements whenever possible. | |
| Low viability only in sinapine thiocyanate-treated groups | Expected Pharmacological Effect: • Sinapine thiocyanate is inducing apoptosis or cell cycle arrest in cancer cells. | • This may be the desired outcome of the experiment. Confirm apoptosis using Annexin V/PI staining or a caspase activity assay.[3] |
| Compound-Specific Issues: • High Compound Concentration: The concentration of sinapine thiocyanate may be too high for the specific cell line. | • Perform a dose-response experiment to determine the IC50 value. Start with a broad range of concentrations (e.g., 0-320 µM).[4] | |
| • Solvent Toxicity: The solvent used to dissolve sinapine thiocyanate (e.g., DMSO) may be at a toxic concentration. | • Ensure the final solvent concentration is low (typically <0.5% for DMSO) and consistent across all wells.[1] • Include a vehicle control (media with the same solvent concentration but no compound).[2] | |
| • Compound Precipitation: Sinapine thiocyanate may not be fully soluble in the culture medium, leading to inaccurate concentrations and potential physical stress on cells. | • Visually inspect for precipitates after adding the compound to the medium. • Prepare fresh dilutions for each experiment. | |
| Inconsistent or irreproducible results between experiments | Experimental Variability: • Inconsistent incubation times • Variations in cell seeding density • Pipetting errors | • Standardize all incubation times for cell seeding, treatment, and assay steps.[1] • Perform a cell titration experiment to find the optimal seeding density for your assay.[1] • Calibrate pipettes regularly and use proper pipetting techniques. |
| Assay-Specific Issues: • MTT Assay: Low absorbance readings can be due to low cell numbers or insufficient formazan (B1609692) production. High background can be caused by microbial contamination or interference from phenol (B47542) red in the medium.[1] | • Optimize cell seeding density. • Use phenol red-free medium during the MTT incubation step.[1] | |
| • Flow Cytometry (Annexin V/PI): Incorrect compensation or gating can lead to inaccurate results. | • Use single-stain controls to set up proper compensation and gating. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of sinapine thiocyanate on cancer cell lines?
A1: Sinapine thiocyanate has been shown to have anti-proliferative and pro-apoptotic effects on various cancer cell lines, including pancreatic and colorectal cancer.[3][4] It can induce cell cycle arrest and apoptosis.[3][5] Therefore, a decrease in cell viability in cancer cell lines is an expected outcome.
Q2: At what concentrations is sinapine thiocyanate typically non-toxic to normal cells?
A2: Studies have shown that sinapine thiocyanate at concentrations up to 80 µM did not exhibit cytotoxicity towards normal human pancreatic epithelial cells.[4] Another study on C2C12 myoblasts showed that concentrations up to 400 μM maintained over 80% cell viability.[6] However, it is always recommended to determine the cytotoxicity profile for your specific non-cancerous cell line.
Q3: My MTT assay results show low absorbance in the treated wells. How can I be sure this is due to apoptosis and not another reason?
A3: Low absorbance in an MTT assay indicates reduced metabolic activity, which is a hallmark of cell death but not specific to apoptosis. To confirm that the observed cell death is due to apoptosis, you should perform more specific assays such as Annexin V/PI staining followed by flow cytometry or a caspase activity assay.[7]
Q4: I am observing a high background in my control wells. What could be the cause?
A4: High background in control wells can be due to several factors, including microbial contamination, interference from components in the culture medium like phenol red, or issues with the assay reagents themselves.[1][2] Ensure you are using sterile techniques, consider using phenol red-free medium for the assay, and check the expiration dates and storage conditions of your reagents.
Q5: How should I prepare my sinapine thiocyanate stock solution?
A5: It is crucial to ensure that your sinapine thiocyanate is fully dissolved. While specific solubility information should be obtained from the supplier, a common solvent for similar compounds is DMSO.[1] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in your experiments is non-toxic to your cells (typically below 0.5%).[1]
Experimental Protocols
Below are detailed methodologies for key experiments to assess cell viability and apoptosis in response to sinapine thiocyanate treatment.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well plates
-
Sinapine thiocyanate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of sinapine thiocyanate and a vehicle control (e.g., DMSO).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Sinapine thiocyanate
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with sinapine thiocyanate for the desired time.
-
Harvest the cells, including both adherent and floating cells.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with sinapine thiocyanate to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low cell viability.
Caption: Sinapine thiocyanate's proposed signaling pathways.
Caption: General workflow for assessing cell viability.
References
- 1. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Incubation Time for Sinapine Thiocyanate In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for in vitro assays involving Sinapine Thiocyanate (ST).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for in vitro assays with Sinapine Thiocyanate?
A1: Optimizing the incubation time is critical to ensure the accuracy and reproducibility of your results.
-
Too short an incubation time may not allow for the full biological effect of Sinapine Thiocyanate to manifest, leading to an underestimation of its potency (e.g., a falsely high IC50 value).
-
Too long an incubation time can lead to secondary effects, such as cytotoxicity in non-cancerous cell lines, degradation of the compound, or depletion of essential nutrients in the culture medium, which can confound the results. For antioxidant assays, prolonged incubation might lead to the degradation of the radical, causing inaccurate measurements.
Q2: What is a typical incubation time range for cell viability assays with Sinapine Thiocyanate?
A2: For cell viability assays such as the CCK-8 assay, a common starting point is to test a range of incubation times, typically between 24 and 48 hours.[1] The optimal time can depend on the cell line's doubling time and the specific endpoint being measured. For rapidly dividing cells, a 24-hour incubation might be sufficient, while for slower-growing cells, 48 hours or even 72 hours may be necessary to observe a significant effect.[1]
Q3: How does incubation time affect the IC50 value of Sinapine Thiocyanate in an enzyme inhibition assay?
A3: Incubation time can significantly impact the apparent IC50 value, especially for time-dependent inhibitors. If Sinapine Thiocyanate is a time-dependent inhibitor, its potency will increase with longer pre-incubation times with the enzyme, resulting in a lower IC50 value. It is essential to perform a time-course experiment to determine if the inhibition is time-dependent and to select an appropriate pre-incubation time where the inhibition has reached a steady state.
Q4: In antioxidant assays like the DPPH assay, what is the recommended incubation time for Sinapine Thiocyanate?
A4: The reaction kinetics of antioxidant assays are crucial. The scavenging of radicals by Sinapine and its derivatives is a rapid process.[2] Therefore, a relatively short incubation time, often around 30 minutes, is typically sufficient to reach a stable endpoint.[2] However, it is good practice to perform a kinetic study by measuring the absorbance at several time points (e.g., 5, 10, 20, 30, and 60 minutes) to determine the time at which the reaction plateaus.
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent incubation time across the plate. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure the plate is incubated on a flat, level surface in a properly humidified incubator. |
| No significant dose-response effect is observed. | - Incubation time is too short.- The concentration range of Sinapine Thiocyanate is not appropriate.- The cell density is too high. | - Increase the incubation time (e.g., from 24h to 48h).- Broaden the concentration range of the compound.- Optimize the cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment. |
| High background signal in control wells. | - Contamination of the cell culture or reagents.- The reagent itself is toxic to the cells after prolonged incubation. | - Check for microbial contamination.- Use fresh, sterile reagents.- Reduce the incubation time with the assay reagent. |
Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| IC50 value changes with different pre-incubation times. | - Sinapine Thiocyanate is a time-dependent inhibitor. | - Perform a time-course experiment to determine the optimal pre-incubation time where inhibition is maximal and stable. Report the inhibition as time-dependent. |
| Low or no inhibition observed. | - Pre-incubation time is too short.- The inhibitor has degraded.- The enzyme concentration is too high. | - Increase the pre-incubation time.- Check the stability of Sinapine Thiocyanate in the assay buffer.- Optimize the enzyme concentration. |
| High signal in the "no enzyme" control. | - Substrate instability or non-enzymatic degradation. | - Run a control with only the substrate and buffer to check for spontaneous degradation. |
Antioxidant Assays (e.g., DPPH)
| Problem | Possible Cause | Suggested Solution |
| Absorbance of the control (DPPH solution) decreases over time. | - The DPPH radical is unstable and degrading. | - Prepare fresh DPPH solution for each experiment.- Protect the solution from light.- Determine an optimal, shorter incubation time where the control is stable. |
| Inconsistent results between experiments. | - Variation in incubation time or temperature.- The solvent used affects the reaction rate. | - Strictly control the incubation time and temperature.- Use the same solvent for all dilutions and experiments. |
| The color change is very slow or minimal. | - The concentration of Sinapine Thiocyanate is too low.- The reaction has not reached its endpoint. | - Increase the concentration of the test compound.- Perform a kinetic analysis to ensure the measurement is taken after the reaction has stabilized. |
Data Presentation
Table 1: Effect of Incubation Time on the Proliferation of Pancreatic Cancer Cells Treated with Sinapine Thiocyanate (ST).
| Cell Line | Concentration of ST (µM) | % Inhibition at 24h | % Inhibition at 48h |
| PANC-1 | 20 | ~15% | ~25% |
| 40 | ~30% | ~45% | |
| 80 | ~50% | ~65% | |
| MIA PaCa-2 | 20 | ~10% | ~20% |
| 40 | ~25% | ~40% | |
| 80 | ~45% | ~60% | |
| AsPC-1 | 20 | ~12% | ~22% |
| 40 | ~28% | ~42% | |
| 80 | ~48% | ~62% | |
| Data is estimated from graphical representations in the cited literature.[1] |
Table 2: Illustrative Example of the Effect of Pre-incubation Time on the IC50 Value of a Hypothetical Time-Dependent Inhibitor.
| Pre-incubation Time (minutes) | IC50 (µM) |
| 5 | 50 |
| 15 | 25 |
| 30 | 12 |
| 60 | 11.5 |
| 120 | 11.8 |
| This table presents hypothetical data to illustrate the concept. |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Cell Viability (CCK-8) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of Sinapine Thiocyanate. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for different time points (e.g., 24h, 48h, and 72h).
-
CCK-8 Reagent Addition: At the end of each incubation period, add 10 µL of CCK-8 solution to each well.
-
Reagent Incubation: Incubate the plate for 1-4 hours at 37°C. It is recommended to perform a preliminary experiment to determine the optimal CCK-8 incubation time for your specific cell line and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control for each time point. The optimal incubation time is the one that provides a clear dose-dependent response with a significant window between the minimum and maximum effect.
Protocol 2: Determining Optimal Pre-incubation Time for an Enzyme Inhibition Assay
-
Reagent Preparation: Prepare the enzyme, substrate, and Sinapine Thiocyanate solutions in the appropriate assay buffer.
-
Time-Course Experiment Setup: In a 96-well plate, add the enzyme and Sinapine Thiocyanate (at a concentration around its expected IC50) to the test wells. In control wells, add the enzyme and vehicle.
-
Pre-incubation: Incubate the plate at the desired temperature for various time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Reaction Initiation: At the end of each pre-incubation time, initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the product formation kinetically over a set period using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each pre-incubation time. Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Mandatory Visualization
Caption: Workflow for optimizing incubation time in cell-based assays.
Caption: Sinapine Thiocyanate's effect on the GADD45A signaling pathway.
References
Methods for removing interfering compounds in "Sinapine thiocyanate" analysis
Welcome to the technical support center for the analysis of sinapine (B1681761) thiocyanate (B1210189). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of sinapine thiocyanate from plant-based samples?
A1: When analyzing sinapine thiocyanate, particularly from rapeseed and mustard seed by-products, several classes of compounds can interfere with accurate quantification. These include:
-
Lipids: Oils and fats are highly abundant in seed meals and can interfere with extraction and chromatography.
-
Other Phenolic Compounds: Structurally similar compounds like sinapic acid, sinapoyl glucose, and other phenolic acids and flavonoids can co-elute with sinapine, leading to overlapping peaks in chromatography.[1][2]
-
Glucosinolates: These sulfur-containing compounds are characteristic of the Brassica family and can interfere with the analysis.
-
Sugars and Proteins: These macromolecules can be co-extracted and may affect the efficiency of the analytical method.[3]
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: Unexpected or "ghost" peaks in an HPLC chromatogram can arise from several sources:
-
Contamination: Impurities in the mobile phase, solvents, or from previous sample injections (carryover) are common causes.
-
Co-extracted Compounds: The interfering compounds mentioned in Q1 can appear as distinct peaks if not adequately removed during sample preparation.
-
Degradation Products: Sinapine can degrade under certain conditions, leading to the appearance of new peaks.
-
Injector Issues: Normal injector functioning can sometimes produce small peaks at the column's void volume.
To troubleshoot, it is recommended to run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.
Q3: My sinapine thiocyanate recovery is low after sample preparation. What are the potential reasons and solutions?
A3: Low recovery of sinapine thiocyanate can be due to several factors throughout the experimental workflow:
-
Inefficient Extraction: The choice of solvent, temperature, and extraction time can significantly impact the yield. Aqueous methanol (B129727) or ethanol (B145695) solutions (e.g., 70%) are commonly used for extraction.[4]
-
Losses During Cleanup: Each purification step, such as liquid-liquid extraction or solid-phase extraction, can lead to some loss of the analyte.
-
Degradation: Sinapine is susceptible to hydrolysis, especially under alkaline conditions, which can convert it to sinapic acid.
-
Adsorption: The analyte may adsorb to labware or filter membranes.
To improve recovery, optimize the extraction parameters, ensure the pH of the solutions is appropriate, and minimize the number of transfer steps during cleanup.
Q4: My chromatographic peaks for sinapine are showing tailing or broadening. How can I improve the peak shape?
A4: Poor peak shape in HPLC is a common issue that can affect resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on a C18 column.[5] Adjusting the mobile phase pH with a small amount of acid (e.g., formic or acetic acid) can suppress these interactions.[1] Column overload can also lead to tailing, so reducing the sample concentration or injection volume may help.[5]
-
Peak Broadening: This can be a sign of a deteriorating column, excessive extra-column volume (e.g., long tubing), or an inappropriate mobile phase flow rate.[1] Ensure all fittings are secure and minimize tubing length. If the problem persists, the column may need to be replaced.
Q5: How can I effectively remove lipids from my sample extract?
A5: Lipids are a significant source of interference and should be removed early in the sample preparation process.
-
Defatting with Non-polar Solvents: A common initial step is to perform a solid-liquid extraction with a non-polar solvent like hexane (B92381) using a Soxhlet apparatus. This removes the bulk of the lipids before extracting the more polar sinapine thiocyanate.
-
Liquid-Liquid Extraction (LLE): After the initial extraction of sinapine into an aqueous-organic solvent, an LLE with a non-polar solvent can be performed to partition the remaining lipids into the non-polar phase, leaving the sinapine in the polar phase.
Troubleshooting Guides
Issue: Poor Resolution Between Sinapine and Other Phenolic Compounds
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Separation | Optimize the HPLC mobile phase gradient, flow rate, and temperature. Consider using a different column stationary phase if co-elution persists. |
| Insufficient Sample Cleanup | Implement a more rigorous cleanup method, such as solid-phase extraction (SPE) with a suitable sorbent, to remove closely related interfering compounds. |
| Peak Tailing or Broadening | Address peak shape issues as described in the FAQ section to improve resolution between adjacent peaks. |
Issue: Matrix Effects in Mass Spectrometry (MS) Detection
| Possible Cause | Suggested Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization of sinapine thiocyanate in the MS source, leading to inaccurate quantification.[6] |
| Improve sample cleanup to remove as much of the matrix as possible. Solid-phase extraction is often effective in reducing matrix effects. | |
| Dilute the sample extract to reduce the concentration of interfering compounds. | |
| Use a matrix-matched calibration curve to compensate for the matrix effects. | |
| Employ an isotopically labeled internal standard for the most accurate quantification. |
Data Presentation
Comparison of Common Cleanup Methods for Sinapine Thiocyanate Analysis
| Method | Principle | Advantages | Disadvantages | Reported Purity/Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[7] | Simple, inexpensive, and effective for removing non-polar interferences like lipids. | Can be labor-intensive, time-consuming, may form emulsions, and requires significant volumes of organic solvents.[7] | Moderate purity; recovery can be variable depending on the solvent system and number of extractions. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte or interferences onto a solid sorbent, followed by elution.[8] | High selectivity, can remove a wide range of interferences, amenable to automation, and uses less solvent than LLE.[7][8] | Can be more expensive than LLE, requires method development to select the appropriate sorbent and elution solvents. | High purity and recovery. A two-step elution with acidified ethanol has been reported to yield a sinapine fraction with 98.85% purity.[9] |
Experimental Protocols
Protocol 1: Removal of Lipid Interferences by Liquid-Liquid Extraction (LLE)
-
Initial Extraction: a. Extract the defatted plant material (e.g., rapeseed meal) with a 70% methanol-water solution at a solid-to-liquid ratio of 1:10 (w/v). b. Sonicate for 30 minutes and then centrifuge to pellet the solid material. c. Collect the supernatant.
-
Liquid-Liquid Partitioning: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of hexane. c. Shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate completely. e. Drain the lower aqueous-methanolic layer, which contains the sinapine thiocyanate. f. Discard the upper hexane layer, which contains the lipids. g. Repeat the hexane wash two more times to ensure complete removal of lipids.
-
Solvent Evaporation and Reconstitution: a. Evaporate the methanol from the collected aqueous layer using a rotary evaporator. b. The remaining aqueous extract can be further purified or prepared for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sinapine Thiocyanate Cleanup
This protocol is adapted for the purification of sinapine using a cation exchange resin, which takes advantage of the positively charged quaternary amine group of sinapine.
-
Sample Preparation: a. Start with a clarified aqueous extract of the plant material containing sinapine thiocyanate. b. Adjust the pH of the extract to approximately 4.0 using a suitable acid (e.g., HCl).[9]
-
SPE Cartridge Conditioning: a. Condition a weak cation exchange SPE cartridge by passing through methanol followed by deionized water, and finally the same buffer used to adjust the sample pH.
-
Sample Loading: a. Load the pH-adjusted sample extract onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: a. Wash the cartridge with deionized water to remove unretained, non-polar, and neutral compounds. b. A subsequent wash with a low-concentration organic solvent (e.g., 50% ethanol) can be used to remove other weakly retained impurities like some other phenolic compounds.[9]
-
Elution: a. Elute the purified sinapine thiocyanate from the cartridge using an acidified organic solvent, such as 50% ethanol containing a small amount of acid (e.g., 0.044 M HCl).[9]
-
Post-Elution Processing: a. The eluted fraction can be evaporated to dryness and reconstituted in a suitable solvent for HPLC or other analysis.
Protocol 3: Removal of Glucosinolate Interferences
Glucosinolates can be removed during SPE by using an ion-exchange mechanism.
-
Sample Extraction: a. Extract the plant material with a 70% methanol-water solution at 75°C for 10 minutes to inactivate myrosinase, an enzyme that degrades glucosinolates.[10]
-
Ion-Exchange Chromatography: a. Prepare a small column with an anion exchange resin (e.g., DEAE-Sephadex). b. Load the crude extract onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the resin.[10] c. Sinapine thiocyanate, being a cation, will not be retained and will pass through the column. d. Collect the eluate containing the purified sinapine thiocyanate.
Visualizations
Caption: General experimental workflow for the extraction, cleanup, and analysis of sinapine thiocyanate.
Caption: A logical troubleshooting guide for addressing HPLC peak tailing issues in sinapine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. sketchviz.com [sketchviz.com]
- 7. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins | MDPI [mdpi.com]
- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Sinapine Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of sinapine (B1681761) thiocyanate (B1210189). Our aim is to help you achieve baseline resolution, improve peak shape, and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for sinapine thiocyanate analysis?
A typical starting point for the analysis of sinapine thiocyanate is reversed-phase HPLC (RP-HPLC) using a C18 column. A mobile phase consisting of an acidic aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed. Detection is generally performed at approximately 330 nm, which is the UV absorbance maximum for sinapine.[1]
Q2: I am observing significant peak tailing for my sinapine thiocyanate peak. What are the common causes?
Peak tailing for sinapine thiocyanate is often attributed to secondary interactions between the basic quaternary ammonium (B1175870) group of the molecule and residual acidic silanol (B1196071) groups on the silica-based stationary phase. Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or excessive extra-column volume in the HPLC system.
Q3: How can I improve the resolution between sinapine thiocyanate and other co-eluting phenolic compounds like sinapic acid?
Improving resolution can be achieved by several strategies:
-
Optimize the mobile phase: Adjusting the organic solvent percentage, changing the organic solvent (e.g., from acetonitrile to methanol), or modifying the mobile phase pH can alter selectivity.[2]
-
Change the stationary phase: Using a column with a different chemistry, such as a phenyl-hexyl column, can provide alternative selectivity and may improve separation.
-
Employ gradient elution: A gradient elution, where the mobile phase composition is changed during the run, can help to resolve compounds with different polarities more effectively than an isocratic method.[3][4][5]
Q4: What is the impact of mobile phase pH on the retention and peak shape of sinapine thiocyanate?
The pH of the mobile phase can significantly impact the chromatography of sinapine thiocyanate. Since it is a quaternary ammonium salt, it remains permanently positively charged regardless of pH. However, the ionization state of other compounds in the sample and the surface charge of the silica-based column packing are pH-dependent. Operating at a low pH (around 2.5-3.5) can suppress the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[2][6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Symptom: The sinapine thiocyanate peak exhibits asymmetry with a trailing edge.
Figure 2. A logical approach to enhancing resolution.
Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of all compounds, which may lead to better separation.
-
Change Organic Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different intermolecular interactions.
-
Fine-tune pH: Small adjustments to the mobile phase pH can change the retention times of ionizable impurities, potentially improving resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase on a C18 column is insufficient, switching to a column with a different selectivity, such as a phenyl-hexyl column, is a powerful strategy. The pi-pi interactions offered by the phenyl rings can provide unique selectivity for aromatic compounds like sinapine thiocyanate and its relatives.
-
Implement a Gradient Elution: For samples containing compounds with a wide range of polarities, a gradient elution is often superior to an isocratic method. A shallow gradient that slowly increases the organic solvent concentration can effectively separate closely eluting peaks.
Experimental Protocols
Key Experiment 1: HPLC Method for Sinapine Thiocyanate Quantification
This protocol provides a robust method for the quantification of sinapine thiocyanate in various sample matrices.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and DAD/UV detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary
The following tables summarize typical performance data for a validated HPLC method for sinapine thiocyanate.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 1.5 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
References
- 1. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. moravek.com [moravek.com]
Validation & Comparative
Sinapine Thiocyanate vs. Sinapic Acid: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of sinapine (B1681761) thiocyanate (B1210189) and its parent compound, sinapic acid. Both compounds, prevalent in cruciferous plants, have garnered significant interest for their therapeutic potential. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to aid researchers in their investigations.
At a Glance: Key Biological Activities
| Biological Activity | Sinapine Thiocyanate | Sinapic Acid |
| Antioxidant | Potent activity reported, potentially higher than sinapic acid in some models.[1] | Well-documented potent antioxidant and radical scavenging properties.[1][2] |
| Anti-inflammatory | Exhibits anti-inflammatory effects.[3][4][5] | Demonstrates significant anti-inflammatory activity through multiple mechanisms.[6][7][8] |
| Anticancer | Shows significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][5][9] | Exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation.[10][11][12][13][14] |
| Neuroprotective | Neuroprotective potential is largely extrapolated from sinapic acid, with some direct evidence of acetylcholinesterase inhibition.[2][4][15] | Possesses well-documented neuroprotective effects against various neurotoxic insults.[16][17][18][19] |
Quantitative Comparison of Biological Activity
Anticancer Activity: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for sinapine thiocyanate and sinapic acid in various cancer cell lines.
Table 1: Sinapine Thiocyanate IC50 Values in Colorectal Cancer Cell Lines [3]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| RKO | 35.57 | 25.26 |
| HCT-15 | 31.38 | 23.38 |
| HCT 116 | 56.68 | 37.06 |
Table 2: Sinapic Acid IC50 Values in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| HT-29 (Colon) | 317.5 | 24h | [10][12][13] |
| HT-29 (Colon) | 85.25 µg/mL | 72h | [14] |
| SW480 (Colon) | 79.11 µg/mL | 72h | [14] |
| PC-3 (Prostate) | 1000 | 72h | [11] |
| LNCaP (Prostate) | 1000 | 72h | [11] |
| MCF-7 (Breast) | 145 µg/mL | 72h | [11] |
Antioxidant Activity
Direct comparative studies suggest that sinapine exhibits higher antioxidant activity than sinapic acid in some contexts. For instance, one study reported that sinapine has a higher antioxidant activity than sinapic acid.[1] However, another study found that in inhibiting 50% of AAPH-induced hemolysis, sinapic acid (IC50 = 4.5 μM) was more effective than its ethyl ester derivative (IC50 = 5.0 μM).[2]
Neuroprotective Activity
Sinapine is a known acetylcholinesterase (AChE) inhibitor, with IC50 values of 3.66 μM in rat cerebral homogenate and 22.1 μM in blood serum, suggesting its potential in managing neurodegenerative diseases like Alzheimer's.[2] Sinapic acid has also demonstrated neuroprotective effects, with a study showing that oral administration of 10 or 20 mg/kg significantly improved behavior and attenuated neuronal damage in a rat model of Parkinson's disease.[17] Another study on a mouse model of Alzheimer's disease showed that 10mg/kg/day of sinapic acid rescued neuronal cell death and attenuated memory impairment.[16]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (sinapine thiocyanate or sinapic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of sinapine thiocyanate or sinapic acid and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
dot
References
- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
- 5. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A [jcancer.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. ijpba.info [ijpba.info]
- 15. benchchem.com [benchchem.com]
- 16. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Sinapine Thiocyanate and Other Acetylcholinesterase Inhibitors for Alzheimer's Disease Research
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental protocols of emerging and established acetylcholinesterase inhibitors.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase (AChE) inhibitors are a class of drugs that block the normal breakdown of ACh, thereby increasing its levels in the brain and improving cholinergic neurotransmission. This guide provides a comparative study of sinapine (B1681761) thiocyanate (B1210189), a naturally derived compound, against established AChE inhibitors such as donepezil, rivastigmine, and galantamine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Comparative Efficacy: In Vitro Inhibition of Cholinesterases
The inhibitory potential of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical determinant of its therapeutic efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Source |
| Sinapine Thiocyanate | 3.66 (rat cerebral homogenate) | Not Reported | Not Applicable | [1][2] |
| Donepezil | 0.0067 - 0.021 | 3.9 - 7.3 | ~185 - 1089 | [1] |
| Rivastigmine | 0.0043 | 0.03 - 0.28 | ~7 - 65 | [1] |
| Galantamine | 2.28 | > 50 | > 22 | [1] |
Mechanism of Action: Beyond Cholinesterase Inhibition
While the primary mechanism of action for these compounds is the inhibition of cholinesterases, their broader pharmacological profiles reveal multifaceted neuroprotective effects.
Sinapine Thiocyanate: Beyond its role as an AChE inhibitor, sinapine and its parent compound, sinapic acid, exhibit significant antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Research suggests its involvement in modulating several key signaling pathways crucial for neuronal survival and function, including:
-
PI3K/Akt/GSK3β Pathway: Activation of this pathway is known to reduce amyloid-β (Aβ) deposition and tau hyperphosphorylation, two key pathologies in Alzheimer's disease.[3]
-
MAPK Signaling Pathway: Sinapic acid has been shown to attenuate the activation of pro-inflammatory MAPKs like JNK and p38.[3]
-
Nrf2 Signaling Pathway: Activation of Nrf2, a master regulator of the cellular antioxidant response, enhances the expression of antioxidant and cytoprotective genes.[3]
Donepezil: A reversible and highly selective inhibitor of AChE.[5] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4]
Rivastigmine: A slowly reversible inhibitor of both AChE and BChE, which may offer a broader spectrum of cholinergic modulation.[6]
Galantamine: A reversible, competitive inhibitor of AChE that also acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing cholinergic neurotransmission.[7]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (Sinapine thiocyanate, Donepezil, etc.)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to initiate the reaction. A control well without the inhibitor should be included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Behavioral Studies in Alzheimer's Disease Models
Animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents. Common models for AD include:
-
Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits.
-
Amyloid-beta (Aβ) infusion model: Direct infusion of Aβ peptides into the brain mimics the amyloid pathology of AD.
-
Transgenic mouse models: Mice genetically engineered to express human genes associated with familial AD (e.g., APP, PSEN1) develop age-dependent pathological features of the disease.
Common Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze: Evaluates short-term spatial memory.
-
Passive Avoidance Test: Measures learning and memory based on an aversive stimulus.
Visualizing the Mechanisms
Acetylcholinesterase Inhibition Pathway
Caption: General pathway of acetylcholinesterase inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening acetylcholinesterase inhibitors.
Putative Neuroprotective Signaling Pathways of Sinapine
Caption: Putative neuroprotective pathways of sinapine.
Conclusion
Sinapine thiocyanate presents itself as a promising candidate for further investigation in the context of Alzheimer's disease therapeutics. Its potent inhibition of acetylcholinesterase, coupled with its multifaceted neuroprotective properties through various signaling pathways, suggests a potential for both symptomatic relief and disease modification. However, a more comprehensive understanding of its in vivo efficacy, safety profile, and particularly its inhibitory activity against butyrylcholinesterase, is imperative. The established acetylcholinesterase inhibitors—donepezil, rivastigmine, and galantamine—serve as crucial benchmarks in this ongoing research. Future studies should focus on direct, head-to-head comparisons of these compounds in relevant preclinical models of Alzheimer's disease to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sinapine Thiocyanate and Metformin in Experimental Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise in diabetes mellitus necessitates the exploration of novel therapeutic agents. Sinapine (B1681761), an alkaloid found in cruciferous plants, and its derivatives like sinapine thiocyanate (B1210189), have garnered interest for their potential health benefits. This guide provides a comparative overview of the anti-diabetic effects of sinapine (as its closely related compound, sinapic acid, for which data is available) versus the first-line anti-diabetic drug, metformin (B114582), in experimental models of diabetes. Due to the limited availability of data on sinapine thiocyanate, this comparison utilizes data from studies on sinapic acid, a major metabolite of sinapine.
Quantitative Data Comparison
The following tables summarize the quantitative effects of sinapic acid and metformin on key diabetic parameters in animal models. It is important to note that direct head-to-head studies are scarce, and the data presented is a compilation from various studies with differing experimental conditions.
Table 1: Effects on Blood Glucose and Insulin (B600854) in High-Fat Diet (HFD) / Streptozotocin (B1681764) (STZ) Induced Diabetic Rats
| Parameter | Treatment Group | Dose | Duration | Baseline Value (Diabetic Control) | Post-Treatment Value | % Change from Diabetic Control | Reference |
| Fasting Blood Glucose (mg/dL) | Sinapic Acid | 25 mg/kg | 30 days | ~280 | ~130 | ~53.6% decrease | [1] |
| Metformin | 50 mg/kg | 30 days | ~280 | ~120 | ~57.1% decrease | [1] | |
| Metformin | 200 mg/kg | Not Specified | >250 | Significantly improved | Not Specified | [2] | |
| Metformin | 300 mg/kg | 3 weeks | >200 | Significantly reduced | Not Specified | [3] | |
| Plasma Insulin (µU/mL) | Sinapic Acid | 25 mg/kg | 30 days | ~8.5 | ~13.5 | ~58.8% increase | [1] |
| Metformin | 50 mg/kg | 30 days | ~8.5 | ~14.0 | ~64.7% increase | [1] | |
| Metformin | 300 mg/kg | 3 weeks | Significantly higher than control | Decreased by 38.94% | - | [4] | |
| Glycosylated Hemoglobin (HbA1c) (%) | Sinapic Acid | 25 mg/kg | 30 days | ~8.0 | ~5.5 | ~31.3% decrease | [1] |
| Metformin | 50 mg/kg | 30 days | ~8.0 | ~5.0 | ~37.5% decrease | [1] |
Table 2: Effects on Hyperglycemia in Streptozotocin (STZ) Induced Diabetic Rats
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Reduction in Hyperglycemia | Sinapic Acid | 5 mg/kg | 9.8 ± 1.8% | [5] |
| Sinapic Acid | 10 mg/kg | 11.6 ± 0.7% | [5] | |
| Sinapic Acid | 25 mg/kg | 19.4 ± 3.2% | [5] | |
| Plasma Glucose (mg/dL) | Metformin | 500 mg/kg | Day 10: 348.3 ± 54.70 (vs. 649.55 ± 80.26 in diabetic control) | [6] |
| Serum Insulin (ng/mL) | Metformin | 500 mg/kg | Day 10: 19.98 ± 4.89 (vs. 37.68 ± 4.66 in diabetic control) | [6] |
Experimental Protocols
High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Type 2 Diabetes Model
This model is commonly used to mimic the pathophysiology of type 2 diabetes, involving insulin resistance followed by beta-cell dysfunction.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Insulin Resistance: Rats are fed a high-fat diet for a period of 2 to 8 weeks. The composition of the HFD typically includes a high percentage of fat (e.g., 25-60%), sucrose, and protein.[1][3][4][7][8][9]
-
Induction of Hyperglycemia: After the HFD period, rats receive a single low-dose intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (30-35 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).[1][7][9]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels, typically 72 hours to 2 weeks after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or >11.1 mmol/L) are considered diabetic and included in the study.[1][7]
-
Treatment: Diabetic rats are then treated with the test compounds (sinapic acid or metformin) or vehicle control, usually via oral gavage, for a specified duration (e.g., 30 days).[1]
Streptozotocin (STZ) Induced Type 1 Diabetes Model
This model is used to induce a state of insulin deficiency, mimicking type 1 diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes: After an overnight fast, rats are given a single intraperitoneal injection of STZ (55-60 mg/kg body weight) dissolved in citrate buffer (pH 4.5).[10][11]
-
Confirmation of Diabetes: Hyperglycemia is confirmed 72 hours after STZ injection by measuring fasting blood glucose from the tail vein. Animals with blood glucose levels >250 mg/dL are considered diabetic.[10][11]
-
Treatment: Diabetic animals are then administered sinapic acid or metformin orally for the duration of the study.[10]
Signaling Pathways
Sinapic Acid
The anti-hyperglycemic effect of sinapic acid is suggested to be mediated through the enhancement of glucose utilization in muscle cells. Studies indicate that sinapic acid may activate the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways, which in turn promotes the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.[5]
Metformin
Metformin's mechanism of action is multifaceted and primarily involves the activation of AMP-activated protein kinase (AMPK). This leads to a cascade of events including the reduction of hepatic glucose production, increased insulin sensitivity in peripheral tissues, and enhanced glucose uptake.
Conclusion
The available experimental data suggests that sinapic acid, a compound related to sinapine thiocyanate, exhibits promising anti-diabetic properties in animal models, including the reduction of hyperglycemia and improvement of insulin levels. In a direct comparison study, sinapic acid at 25 mg/kg showed comparable efficacy to metformin at 50 mg/kg in a type 2 diabetes model.[1] However, it is crucial to acknowledge that the current body of research on sinapine and its derivatives in the context of diabetes is limited. Metformin remains the benchmark anti-diabetic drug with a well-established safety and efficacy profile, supported by extensive clinical data.
Further research, including direct comparative studies between sinapine thiocyanate and metformin, is warranted to fully elucidate the therapeutic potential of sinapine compounds in diabetes management. These studies should focus on dose-response relationships, long-term efficacy, and safety profiles to determine their viability as potential alternatives or adjuncts to current anti-diabetic therapies.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. ijsetr.com [ijsetr.com]
- 3. Frontiers | Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet [frontiersin.org]
- 4. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats | springermedizin.de [springermedizin.de]
- 5. Antihyperglycemic action of sinapic acid in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of preventative application of metformin on bile acid metabolism in high fat-fed/streptozotocin-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of Sinapine Thiocyanate Against Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant capacity of Sinapine (B1681761) thiocyanate (B1210189), a compound of growing interest for its potential therapeutic properties. The objective is to offer a side-by-side comparison with Trolox, a water-soluble analog of vitamin E and a widely accepted standard in antioxidant research.[1][2] This document outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous and objective evaluation.
Comparative Analysis of Antioxidant Capacity
| Compound/Extract | Assay | Antioxidant Capacity | Source |
| Trolox | DPPH | IC50: ~3.5 - 56 µg/mL (concentration dependent) | [3] |
| ABTS | TEAC: 1.00 (by definition) | [2] | |
| ORAC | ORAC Value: 1.00 (by definition) | [2] | |
| Sinapine-Rich Rapeseed Meal Extract | TRAP | 27.05 µM Trolox Eq/g | [4] |
| Sinapic Acid | Superoxide Scavenging | IC50: 17.98 mM (compared to Trolox IC50: 7.24 mM) | [5] |
Note: The antioxidant capacity of a compound can vary significantly depending on the assay used and the specific experimental conditions.[6] Therefore, the data presented above should be considered indicative rather than absolute.
Experimental Protocols for Antioxidant Capacity Validation
To generate robust and comparable data, standardized antioxidant capacity assays are essential. The following is a detailed protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be measured spectrophotometrically at 517 nm.
Experimental Workflow:
Caption: Workflow of the DPPH Radical Scavenging Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727) and store it in the dark at 4°C.
-
From the stock solution, prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare stock solutions of Sinapine thiocyanate and Trolox in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solutions, prepare a series of dilutions of both Sinapine thiocyanate and Trolox to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of Sinapine thiocyanate, Trolox standards, or the solvent (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution with the solvent.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the percentage of inhibition against the concentration of Sinapine thiocyanate and Trolox.
-
Determine the IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) for both compounds from the respective dose-response curves.
-
-
Comparison:
-
The antioxidant capacity of Sinapine thiocyanate can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) by dividing the IC50 value of Trolox by the IC50 value of Sinapine thiocyanate. TEAC = IC50 (Trolox) / IC50 (Sinapine thiocyanate)
-
Mechanism of Antioxidant Action
Phenolic compounds like sinapine exert their antioxidant effects primarily through radical scavenging. The hydroxyl group on the phenolic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
References
- 1. Trolox, Ferulic, Sinapic, and Cinnamic Acid Derivatives of Proline and GABA with Antioxidant and/or Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of the anti-inflammatory mechanism of "Sinapine thiocyanate"
A Comparative Guide to the Anti-inflammatory Mechanisms of Sinapine Thiocyanate (B1210189)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Sinapine thiocyanate against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the current lack of publicly available, direct head-to-head studies of Sinapine thiocyanate in standardized preclinical inflammation models, this document presents a compilation of its known mechanistic data alongside the performance of standard NSAIDs in key assays. This allows for an informed, albeit indirect, comparison and highlights areas for future research.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the efficacy of common NSAIDs—Diclofenac, Ibuprofen, and Celecoxib—in two standard preclinical models of inflammation: the in vitro inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the in vivo reduction of paw edema in the carrageenan-induced rat model. At present, specific IC₅₀ or ED₅₀ values for Sinapine thiocyanate in these exact assays are not available in the public domain.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| Sinapine Thiocyanate | Data not available |
| Diclofenac | ~106[1] |
| Ibuprofen | ~200-400[2] |
| Celecoxib | Data not available |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | % Inhibition of Edema | ED₅₀ (mg/kg) |
| Sinapine Thiocyanate | Data not available | Data not available | Data not available |
| Diclofenac | 5 mg/kg | ~56%[3][4] | ~4[5] |
| Ibuprofen | 100 mg/kg | ~40-50%[6] | Data not available |
| Celecoxib | 30 mg/kg | Significant reduction[7] | Data not available |
Mechanisms of Action: A Comparative Overview
Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. In contrast, Sinapine thiocyanate appears to modulate key inflammatory signaling pathways.
Sinapine Thiocyanate: Modulation of Inflammatory Signaling Pathways
Sinapine thiocyanate has been shown to possess anti-inflammatory properties by influencing critical signaling cascades involved in the inflammatory response[8][9]. While direct inhibition of inflammatory enzymes like COX has not been extensively reported, evidence points towards its ability to suppress the activation of NF-κB and MAPK pathways.
NF-κB Signaling Pathway:
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sinapine has been suggested to inhibit the degradation of IκBα, a key step in the activation of NF-κB. By preventing IκBα degradation, Sinapine thiocyanate would block the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the production of inflammatory mediators. Studies have indicated that Sinapine can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK[10]. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and other inflammatory molecules.
Detailed Experimental Protocols
For researchers interested in conducting comparative studies, the following are detailed protocols for the key experiments mentioned in this guide.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Sinapine thiocyanate or a reference drug for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound) and a negative control group (no LPS stimulation).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Pletismometer
-
Test compound (Sinapine thiocyanate or reference drug) and vehicle
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally. A positive control group should receive a standard anti-inflammatory drug (e.g., Diclofenac).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each time point using the formula: [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
Western Blot Analysis of MAPK and NF-κB Pathway Proteins
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with Sinapine thiocyanate and/or an inflammatory stimulus (e.g., LPS) for the desired time.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated p38), followed by incubation with a HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) or the total protein level to determine the relative protein expression or phosphorylation.
Conclusion and Future Directions
The available evidence suggests that Sinapine thiocyanate exerts its anti-inflammatory effects through the modulation of key signaling pathways, namely the NF-κB and MAPK pathways, rather than through direct COX inhibition like traditional NSAIDs. This distinct mechanism of action is promising and warrants further investigation.
To fully elucidate the anti-inflammatory potential of Sinapine thiocyanate and enable a direct comparison with existing therapies, future research should focus on:
-
Quantitative in vitro and in vivo studies: Determining the IC₅₀ and ED₅₀ values of Sinapine thiocyanate in standardized assays such as those described in this guide.
-
Direct comparative studies: Performing head-to-head comparisons of Sinapine thiocyanate with established NSAIDs in various preclinical models of inflammation.
-
Target identification: Further exploring the specific molecular targets of Sinapine thiocyanate within the inflammatory cascade.
This guide serves as a foundational resource for researchers and drug development professionals to design and interpret future studies aimed at validating the anti-inflammatory mechanism of Sinapine thiocyanate.
References
- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomic Analysis Reveals the Mechanisms of Sinapine Alleviate Macrophage Foaming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the anti-cancer effects of "Sinapine thiocyanate" and doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of sinapine (B1681761) thiocyanate (B1210189), a naturally derived alkaloid, and doxorubicin (B1662922), a well-established chemotherapeutic agent. This analysis is based on available preclinical data and aims to objectively evaluate their mechanisms of action, efficacy, and associated signaling pathways to inform future research and drug development efforts.
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a wide range of cancers, exerting its potent cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance. In the quest for novel anti-cancer agents with improved safety profiles and efficacy, natural compounds have emerged as a promising area of research. Sinapine thiocyanate, an alkaloid found in the seeds of cruciferous plants, has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic properties in preclinical studies, suggesting its potential as a novel therapeutic candidate. This guide provides a side-by-side comparison of these two compounds based on current scientific literature.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for sinapine thiocyanate and doxorubicin in various cancer cell lines.
Disclaimer: The following data is compiled from different studies. Direct head-to-head comparisons of IC50 values within the same study are limited. Variations in experimental conditions (e.g., cell culture conditions, assay duration) can significantly influence IC50 values. Therefore, this data should be interpreted with caution as a direct comparison of potency is not feasible without standardized, parallel experiments.
Table 1: Comparative Cytotoxicity (IC50) of Sinapine Thiocyanate in Colorectal Cancer Cell Lines [1]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| RKO | 35.57 | 25.26 |
| HCT-15 | 31.38 | 23.38 |
| HCT 116 | 56.68 | 37.06 |
Table 2: Cytotoxicity (IC50) of Doxorubicin in Various Cancer Cell Lines (Data from separate studies)
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Treatment Duration |
| MCF-7 | Breast Adenocarcinoma | 0.08 - 1.5 | 24 - 72 hours |
| A549 | Lung Carcinoma | 0.1 - 2.5 | 24 - 72 hours |
| HepG2 | Hepatocellular Carcinoma | ~1.0 | 48 hours |
| HCT116 | Colorectal Carcinoma | 0.05 - 0.5 | 48 - 72 hours |
Mechanisms of Action and Signaling Pathways
Sinapine thiocyanate and doxorubicin employ distinct mechanisms to achieve their anti-cancer effects, targeting different cellular processes and signaling cascades.
Sinapine Thiocyanate: Targeted Pathway Modulation
Preclinical studies have identified two primary signaling pathways through which sinapine thiocyanate exerts its anti-cancer effects:
-
Upregulation of GADD45A in Pancreatic Cancer: Sinapine thiocyanate has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45A).[2][3][4] This protein plays a crucial role in cell cycle arrest at the G2/M phase and the induction of apoptosis. The upregulation of GADD45A is a key mechanism for the anti-proliferative effects of sinapine thiocyanate in pancreatic cancer cells.[2][3][4]
-
Inhibition of the KRT6A/S100A2 Axis in Colorectal Cancer: In colorectal cancer cells, sinapine thiocyanate has been found to inhibit the Keratin 6A (KRT6A)/S100A2 signaling axis.[1][5] This pathway is implicated in tumor progression, and its inhibition by sinapine thiocyanate leads to reduced proliferation, colony formation, and induction of apoptosis.[1][5]
A study on sinapine, a closely related compound, also demonstrated its ability to reverse multi-drug resistance to doxorubicin in breast cancer cells by downregulating the FGFR4/FRS2α-ERK1/2 pathway, which in turn suppresses NF-κB activation and MDR1 expression.[6] This suggests a potential synergistic role for sinapine derivatives when used in combination with conventional chemotherapy.
References
- 1. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A [jcancer.org]
- 4. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinapine reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sinapine Thiocyanate and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural compounds with therapeutic potential, antioxidants play a pivotal role in combating oxidative stress-related diseases. Sinapine (B1681761) thiocyanate (B1210189), a prominent alkaloid found in cruciferous plants like rapeseed and mustard, has garnered significant attention for its antioxidant properties. This guide provides an objective, data-driven comparison of sinapine thiocyanate's antioxidant efficacy against other well-established natural antioxidants, including Vitamin C, Vitamin E, quercetin, and catechin.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the available quantitative data for sinapine and its related compound, sinapic acid, in comparison to other renowned natural antioxidants. It is important to note that direct comparative studies of sinapine thiocyanate against all these antioxidants under identical conditions are limited. Therefore, data from various sources are presented to provide a comparative perspective.
| Antioxidant Assay | Sinapine/Sinapic Acid | Vitamin C (Ascorbic Acid) | Vitamin E (α-Tocopherol) | Quercetin | Catechin |
| DPPH Radical Scavenging Activity (IC50) | Sinapic Acid: 32.4 ± 2.2 µM[1] | ~0.74 - 9.53 µg/mL[2] | - | ~4.60 µM - 19.17 µg/mL[2][3] | - |
| Sinapine: 165.7 ± 0.9 µM[1] | |||||
| ABTS Radical Scavenging Activity | Sinapic Acid: 86.5% inhibition at 50 µM[1] | - | - | - | High activity reported[4][5] |
| FRAP (Ferric Reducing Antioxidant Power) | - | High activity reported[6][7] | - | High activity reported (3107.3 µmol Fe (II)/g)[7] | High activity reported (972 µmol Fe (II)/g)[7] |
| ORAC (Oxygen Radical Absorbance Capacity) | Significant activity reported[1] | High ORAC score[8] | High ORAC value[8][9] | High ORAC value[9] | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for sinapine thiocyanate is represented by data available for sinapine and sinapic acid.
Mechanisms of Antioxidant Action and Signaling Pathways
Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Sinapine Thiocyanate: Sinapine's antioxidant activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals. Recent studies suggest that its mechanism extends beyond direct scavenging. Sinapine has been shown to suppress ROS-induced cell death by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , specifically by inhibiting the phosphorylation of Akt, p38, and JNK.[10] There is also evidence suggesting potential involvement of the Nrf2 pathway , a key regulator of cellular antioxidant responses.[11]
Other Natural Antioxidants:
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS).
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is particularly effective in protecting cell membranes from lipid peroxidation.
-
Quercetin: This flavonoid acts as a potent radical scavenger and also modulates several signaling pathways, including the Nrf2 and MAPK pathways, to upregulate the expression of antioxidant enzymes.[3]
-
Catechin: Found abundantly in green tea, catechins are powerful antioxidants that scavenge free radicals and chelate metal ions involved in radical formation.[4][5]
The following diagram illustrates the known signaling pathways involved in the antioxidant action of sinapine.
Caption: Antioxidant signaling pathways of sinapine.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound (sinapine thiocyanate or other antioxidants) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds in ethanol.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation (FRAP Reagent):
-
300 mM acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
Add 20 µL of the sample or standard to a test tube.
-
Add 180 µL of the FRAP reagent and mix well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol Fe(II) equivalents per gram of sample.
The workflow for a typical antioxidant assay is depicted in the following diagram.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Sinapine thiocyanate, represented by its active components sinapine and sinapic acid, demonstrates significant antioxidant potential. While direct radical scavenging is a key mechanism, emerging evidence points towards its ability to modulate critical cellular signaling pathways like MAPK, offering a multi-faceted approach to combating oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. supplysidesj.com [supplysidesj.com]
- 9. ORAC Defined [casi.org]
- 10. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Promise of Sinapine Thiocyanate in a Parkinson's Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Sinapine thiocyanate (B1210189), a promising compound in the context of Parkinson's disease (PD) research. While direct experimental data on Sinapine thiocyanate is emerging, this document extrapolates from robust studies on its parent compound, sinapic acid, and contrasts its potential efficacy with established and alternative neuroprotective agents. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to facilitate informed research and development decisions.
Comparative Efficacy of Neuroprotective Agents in Parkinson's Disease Models
The following tables summarize the quantitative outcomes of key neuroprotective agents in preclinical models of Parkinson's disease. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the studies cited.
Table 1: Behavioral Outcomes in Rodent Models of Parkinson's Disease
| Compound | Model | Behavioral Test | Dosage | Key Finding |
| Sinapic Acid | 6-OHDA-induced hemi-parkinsonian rat | Apomorphine-induced rotations | 20 mg/kg, p.o. | Significantly improved turning behavior compared to the lesioned group.[1] |
| Sinapic Acid | MPTP-induced mouse model | Beam walk test | Not specified | Showed improved motor function.[2] |
| Rasagiline | 6-OHDA-induced rat model | Motor stereotypies | 0.2 mg/kg/day | Abolished motor stereotypies associated with the nigrostriatal lesion.[3] |
| Coenzyme Q10 | MPTP-induced aged mice | Not specified | 200 mg/kg/day in diet | Attenuated MPTP-induced loss of striatal dopamine (B1211576), suggesting motor function improvement.[4] |
Table 2: Neuroprotection Assessment: Dopaminergic Neuron Survival
| Compound | Model | Method of Quantification | Dosage | Key Finding |
| Sinapic Acid | 6-OHDA-induced hemi-parkinsonian rat | Tyrosine Hydroxylase (TH) & Nissl staining | 20 mg/kg, p.o. | Prevented the loss of dopaminergic neurons in the substantia nigra pars compacta (SNC).[1] |
| Rasagiline | 6-OHDA-induced rat model | TH-positive neuron count | 0.2 and 0.5 mg/kg/day | Markedly increased the survival of dopaminergic neurons in the lesioned substantia nigra by +97% and +119% respectively, compared to controls.[3] |
| Coenzyme Q10 | MPTP-induced aged mice | Density of TH-immunoreactive fibers | 200 mg/kg/day in diet | Significantly greater density of TH-immunoreactive fibers (62% greater) in the striatum compared to the MPTP-only group.[4] |
Table 3: Biochemical Markers of Neuroprotection
| Compound | Model | Biomarker | Dosage | Key Finding |
| Sinapic Acid | 6-OHDA-induced hemi-parkinsonian rat | MDA & Nitrite (B80452) Levels | 20 mg/kg, p.o. | Attenuated the increase in malondialdehyde (MDA) and nitrite levels in the midbrain.[1] |
| Sinapic Acid | 6-OHDA-induced hemi-parkinsonian rat | Superoxide (B77818) Dismutase (SOD) Activity | 20 mg/kg, p.o. | No significant change in SOD activity was noted in this particular study, though it was reduced in the lesioned group.[1] |
| Sinapic Acid | 6-OHDA-induced hemi-parkinsonian rat | Iron Reactivity | 20 mg/kg, p.o. | Lowered iron reactivity in the substantia nigra.[1] |
| Coenzyme Q10 | MPTP-induced aged mice | Striatal Dopamine Concentration | 200 mg/kg/day in diet | Striatal dopamine concentrations were 37% higher in the CoQ10 and MPTP group than in the MPTP alone group.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Induction of Parkinson's Disease Models
a) 6-Hydroxydopamine (6-OHDA) Rat Model:
This protocol describes the unilateral intrastriatal injection of 6-OHDA to create a hemi-parkinsonian rat model.
-
Animal Preparation: Male Wistar rats (220-250g) are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail. The head is then fixed in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target injection site in the striatum.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation) is infused unilaterally into the striatum using a Hamilton syringe at a slow and controlled rate (e.g., 1 µL/min). The needle is left in place for several minutes post-injection to allow for diffusion and prevent backflow.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover in a warm environment. Post-operative analgesics are administered as required. Behavioral and histological assessments are typically performed several weeks after surgery to allow for the full development of the lesion.
b) 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model:
This protocol outlines the systemic administration of MPTP to induce parkinsonism in mice.
-
Animal Preparation: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Neurotoxin Administration: MPTP hydrochloride is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections (e.g., four injections of 20 mg/kg, spaced 2 hours apart) to induce a significant and consistent loss of dopaminergic neurons. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment due to its toxicity to humans.
-
Post-injection Monitoring: Animals are closely monitored for any adverse reactions. The neurodegenerative process develops over several days to weeks.
-
Tissue Collection and Analysis: At the designated time point post-injection, animals are euthanized, and brain tissue is collected for neurochemical and histological analysis.
Behavioral Assessments
a) Apomorphine-Induced Rotation Test (for 6-OHDA model):
This test measures the motor asymmetry resulting from the unilateral dopamine depletion.
-
Habituation: The rat is placed in a circular arena to acclimate for a few minutes.
-
Drug Administration: Apomorphine, a dopamine receptor agonist, is administered subcutaneously (s.c.) at a dose of approximately 0.5 mg/kg.
-
Data Recording: The animal's rotational behavior (full 360° turns) is recorded for a set period (e.g., 30-60 minutes). The number of contralateral (away from the lesioned side) rotations is counted. A higher number of contralateral rotations indicates a more severe lesion.
b) Beam Walk Test (for MPTP model):
This test assesses motor coordination and balance.
-
Apparatus: A narrow wooden or plastic beam is elevated above the ground. A bright light may be used at the start of the beam and a dark goal box at the end to motivate the mouse to traverse the beam.
-
Training: Mice are trained for a few days to walk across the beam.
-
Testing: The time taken for the mouse to traverse the beam and the number of foot slips (errors) are recorded. An increase in traversal time and the number of slips indicates impaired motor coordination.
Histological and Biochemical Analyses
a) Tyrosine Hydroxylase (TH) Immunohistochemistry:
This technique is used to visualize and quantify dopaminergic neurons.
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The brain, particularly the substantia nigra and striatum, is sectioned using a cryostat or vibratome.
-
Staining: The sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) for visualization.
-
Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods to estimate the extent of neuronal loss. The density of TH-positive fibers in the striatum can also be quantified.
b) Measurement of Malondialdehyde (MDA) and Nitrite Levels:
These assays measure markers of oxidative and nitrosative stress, respectively.
-
Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer on ice.
-
MDA Assay (TBARS Assay): The homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions. The resulting pink-colored product is measured spectrophotometrically (at ~532 nm).
-
Nitrite Assay (Griess Assay): The homogenate is reacted with Griess reagent, which converts nitrite into a colored azo compound. The absorbance is measured spectrophotometrically (at ~540 nm).
c) Superoxide Dismutase (SOD) Activity Assay:
This assay measures the activity of a key antioxidant enzyme.
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Assay Principle: The assay is typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample. Various commercial kits are available that utilize different chromogenic reagents.
-
Measurement: The change in absorbance over time is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Sinapine thiocyanate are believed to be mediated through the modulation of several key intracellular signaling pathways.
PI3K/Akt/GSK3β Signaling Pathway
This pathway is crucial for cell survival and proliferation. In the context of Parkinson's disease, its activation is neuroprotective. Sinapine thiocyanate is proposed to activate this pathway, leading to the inhibition of GSK3β, which in turn reduces apoptosis and promotes neuronal survival.
Caption: PI3K/Akt/GSK3β signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular stress responses, inflammation, and apoptosis. In Parkinson's disease, the p38 and JNK pathways are often associated with neuronal death. Sinapine thiocyanate may exert its neuroprotective effects by modulating these pathways, potentially inhibiting pro-apoptotic signals.
Caption: MAPK signaling pathway in neurodegeneration.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes. Sinapine thiocyanate is suggested to activate this pathway, thereby enhancing the cellular defense against oxidative stress, a key pathological feature of Parkinson's disease.
Caption: Nrf2 antioxidant response pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in a preclinical model of Parkinson's disease.
Caption: Preclinical evaluation workflow.
This guide provides a foundational comparison based on currently available data. Further research, particularly direct comparative studies, is essential to fully elucidate the therapeutic potential of Sinapine thiocyanate relative to other neuroprotective strategies for Parkinson's disease.
References
A Comparative Guide to Sinapine Salt Forms: Efficacy and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and biological efficacy of two common salt forms of sinapine (B1681761): sinapine thiocyanate (B1210189) and sinapine chloride. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate salt form for their studies and to provide insights into their potential therapeutic applications.
Executive Summary
Sinapine, a bioactive alkaloid found predominantly in the seeds of cruciferous plants, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects. While sinapine thiocyanate is a commonly isolated and commercially available form, its low aqueous solubility presents challenges for in vivo and clinical applications. Consequently, it is often converted to the more soluble sinapine chloride salt. This guide explores the implications of this solubility difference on the comparative efficacy of these two salt forms, drawing upon available preclinical data.
Physicochemical Properties
The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's solubility, stability, and bioavailability.
| Property | Sinapine Thiocyanate | Sinapine Chloride | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₅S | C₁₆H₂₄ClNO₅ | |
| Molecular Weight | 368.45 g/mol | 345.82 g/mol | |
| Aqueous Solubility | Very low | Higher than sinapine thiocyanate | [1] |
| Appearance | Solid | White to light beige solid | [2] |
| Storage | 4 °C, sealed, away from moisture and light | -20°C, long-term storage recommended, hygroscopic | [2] |
Comparative Efficacy: An Indirect Analysis
Anti-Cancer Activity
Sinapine thiocyanate has been shown to inhibit the proliferation of various cancer cell lines.
| Cancer Type | Cell Line | Salt Form | IC₅₀ (24h) | IC₅₀ (48h) | Reference |
| Colorectal Cancer | RKO | Sinapine Thiocyanate | 35.57 µM | 25.26 µM | [3] |
| Colorectal Cancer | HCT-15 | Sinapine Thiocyanate | 31.38 µM | 23.38 µM | [3] |
| Colorectal Cancer | HCT 116 | Sinapine Thiocyanate | 56.68 µM | 37.06 µM | [3] |
| Pancreatic Cancer | PANC-1 | Sinapine Thiocyanate | ~40-80 µM | ~40-80 µM | [4] |
| Pancreatic Cancer | MIA PaCa-2 | Sinapine Thiocyanate | ~40-80 µM | ~40-80 µM | [4] |
| Pancreatic Cancer | AsPC-1 | Sinapine Thiocyanate | ~40-80 µM | ~40-80 µM | [4] |
Note: IC₅₀ values for pancreatic cancer cell lines are estimated from graphical data presented in the cited study.
Antihypertensive Activity
A study on the antihypertensive effects of sinapine chloride in a rat model provides in vivo dosage information.
| Animal Model | Salt Form | Administration Route | Effective Dosage | Effect | Reference |
| Two-Kidney, One-Clip Hypertensive Rats | Sinapine Chloride | Intravenous | 3.0 mg/kg | Immediate and remarkable reduction in systolic, diastolic, and mean blood pressure. | [1] |
| Spontaneously Hypertensive Rats (SHRs) | Sinapine Chloride | Oral | 30-100 mg/kg | Significant antihypertensive effect. | [1] |
| Spontaneously Hypertensive Rats (SHRs) | Sinapine Thiocyanate | Tail vein injection of AAVs to silence NLRP3, then ST treatment. | Not specified | Protected vascular endothelial function by inhibiting the activation of the NLRP3 inflammasome. | [5] |
The improved solubility of sinapine chloride likely contributes to its efficacy when administered orally, a route where dissolution is a key factor for absorption.
Experimental Protocols
In Vitro Anti-Cancer Assays (Sinapine Thiocyanate)
Cell Proliferation Assay (CCK-8):
-
Pancreatic cancer cells (PANC-1, MIA PaCa-2, AsPC-1) and colorectal cancer cells (RKO, HCT-15, HCT 116) were seeded in 96-well plates.[3][4]
-
After adherence, cells were treated with various concentrations of sinapine thiocyanate (e.g., 0, 20, 40, 80 µM for pancreatic cancer; varying concentrations to determine IC₅₀ for colorectal cancer) for 24 and 48 hours.[3][4]
-
Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[3][4]
-
Absorbance was measured at a specific wavelength to determine cell viability.[3][4]
Colony Formation Assay:
-
Cells were seeded at a low density in 6-well plates and treated with sinapine thiocyanate.[3]
-
The medium was changed every few days, and cells were allowed to form colonies for a designated period.[3]
-
Colonies were fixed, stained, and counted.[3]
In Vivo Antihypertensive Study (Sinapine Chloride)
Animal Model:
-
Two-Kidney, One-Clip (2K1C) hypertensive rats were used as a model for renovascular hypertension.[1]
-
Spontaneously Hypertensive Rats (SHRs) were also used.[1]
Drug Administration:
-
For acute effects, sinapine chloride (3.0 mg/kg) was administered intravenously.[1]
-
For chronic effects, sinapine chloride (30-100 mg/kg) was administered orally.[1]
Blood Pressure Measurement:
-
Systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) were measured using appropriate methods (e.g., tail-cuff method or telemetry).[1]
Signaling Pathways and Mechanisms of Action
Anti-Cancer Mechanism of Sinapine Thiocyanate in Pancreatic Cancer
Sinapine thiocyanate exerts its anti-tumor effects in pancreatic cancer cells by upregulating the Growth Arrest and DNA Damage-inducible alpha (GADD45A) gene.[4] This leads to cell cycle arrest and inhibition of cell proliferation and mobility.[4]
Anti-Inflammatory Mechanism of Sinapine Thiocyanate
Sinapine thiocyanate has been shown to ameliorate vascular endothelial dysfunction in hypertension by inhibiting the activation of the NLRP3 inflammasome.[5] This pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.
Conclusion
The choice between sinapine thiocyanate and sinapine chloride should be guided by the specific requirements of the research. Sinapine thiocyanate, while less soluble, has been extensively used in in vitro studies to elucidate the anti-cancer and anti-inflammatory mechanisms of sinapine. For in vivo studies, particularly those involving oral administration, sinapine chloride's enhanced solubility may offer a significant advantage in terms of bioavailability and, consequently, efficacy. Future research should include direct comparative studies to quantify the differences in bioavailability and therapeutic efficacy between these two salt forms. This would provide a more definitive basis for selecting the optimal sinapine salt for preclinical and potential clinical development.
References
- 1. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
- 3. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinapine Thiocyanate Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of Sinapine Thiocyanate
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sinapine (B1681761) thiocyanate (B1210189), the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides a comprehensive cross-validation of these two analytical techniques, offering a clear comparison of their performance based on experimental data.
The transition from a traditional HPLC method to a more modern UPLC approach offers significant advantages in terms of speed, resolution, and sensitivity. UPLC systems utilize columns with sub-2 µm particles and operate at higher pressures, leading to faster separations and improved chromatographic performance.[1] This cross-validation guide is designed to present the objective data necessary to support the decision to transition to a UPLC method for the quantification of sinapine thiocyanate.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters for both HPLC and UPLC methods for the quantification of sinapine thiocyanate. The data for the UPLC method is derived from a validated UHPLC-MS/MS method for the quantitation of sinapine thiocyanate in rat plasma.[2][3] The data for the HPLC method is based on a validated method for the determination of sinapic acid derivatives, including sinapine, in canola extracts.[4][5]
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size |
| Mobile Phase | Gradient elution with water–methanol-ο-phosphoric acid solution[4][5] | Acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 0.8 mL/min[4][5] | 0.3 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 25 °C[5] | 40 °C |
| Detection | Diode Array Detector (DAD) at 330 nm[4] | Tandem Mass Spectrometry (MS/MS) |
| Run Time | ~25 min | ~5 min |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| **Linearity (R²) ** | > 0.999[6] | 0.9976[2][3] |
| Limit of Detection (LOD) | 0.20 µg/mL[4][5] | Not Reported |
| Limit of Quantification (LOQ) | 0.50 µg/mL[4][5] | 0.1 ng/mL[2][3] |
| Precision (RSD%) | Not Reported | Intra-day: 1.31-5.12%, Inter-day: 2.72-7.66%[2][3] |
| Accuracy (RE%) | Not Reported | -4.88% to 6.18%[2][3] |
| Recovery | > 98.0%[4][5] | Within acceptable limits[2][3] |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of sinapine thiocyanate are provided below.
Sample Preparation (Common for both HPLC and UPLC)
A representative sample preparation procedure involves the extraction of sinapine thiocyanate from a sample matrix.
-
Weighing: Accurately weigh a portion of the homogenized sample.
-
Extraction: Add a suitable extraction solvent (e.g., methanol/water mixture) to the sample.
-
Sonication/Vortexing: Sonicate or vortex the sample to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the reliable quantification of sinapine thiocyanate in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[4][5]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution system of water–methanol-ο-phosphoric acid solution.[4][5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 330 nm.[4]
-
Standard and Sample Preparation: Accurately weighed standards and extracted samples are dissolved in the mobile phase to a final concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a significant reduction in analysis time while providing enhanced sensitivity.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a tandem mass spectrometer (MS/MS) detector.[2][3]
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Standard and Sample Preparation: Similar to the HPLC method, standards and extracted samples are prepared to fall within the calibrated linear range.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Sinapine Thiocyanate in Focus
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a significant therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative overview of Sinapine thiocyanate (B1210189) and other prominent NLRP3 inflammasome inhibitors, with a focus on their performance backed by experimental data.
Mechanism of Action: A Common Target, Diverse Approaches
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The "activation" step is initiated by a variety of stimuli, including ATP, leading to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. The inhibitors discussed here target different stages of this pathway.
Sinapine thiocyanate , and its active component sinapic acid, have been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] Studies indicate that sinapic acid blocks the secretion of active caspase-1 and IL-1β in a dose-dependent manner in bone marrow-derived macrophages (BMDMs).[2][3] This inhibitory effect is specific to the NLRP3 inflammasome, as it does not affect the AIM2 or NLRC4 inflammasomes.[2][3]
MCC950 is a potent and selective diarylsulfonylurea-containing inhibitor that directly targets the NLRP3 protein itself, preventing its ATPase activity and subsequent oligomerization.[4]
Dapansutrile (OLT1177) also directly targets the NLRP3 protein, inhibiting its ATPase activity and thereby blocking the interaction between NLRP3 and the adaptor protein ASC, which is crucial for inflammasome assembly.[4]
Inzomelid is another small molecule inhibitor of the NLRP3 inflammasome. While its precise binding site is not as extensively detailed in publicly available literature, it is known to potently inhibit NLRP3-mediated inflammation.[4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the available IC50 values for the discussed NLRP3 inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the cell type used and the specific stimulus for NLRP3 activation.
| Inhibitor | IC50 Value | Cell Type | Reference(s) |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | [4] |
| Dapansutrile | 1 nM | J774 Macrophages | [4] |
| Inzomelid | <100 nM | Not specified | [4] |
| Sinapine thiocyanate (Sinapic Acid) | Not Reported | Bone Marrow-Derived Macrophages (BMDMs) | [2][3] |
While a specific IC50 value for Sinapine thiocyanate or sinapic acid is not currently available in the reviewed literature, studies have demonstrated its dose-dependent inhibition of NLRP3 inflammasome activation.[2][3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of NLRP3 inhibition and the methods used to assess it, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for evaluating inhibitor efficacy.
References
- 1. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the bioavailability of different "Sinapine thiocyanate" formulations
For Researchers, Scientists, and Drug Development Professionals
Sinapine (B1681761) thiocyanate (B1210189), a bioactive compound isolated from Sinapis Semen Albae, has garnered significant interest for its anti-inflammatory and antioxidant properties. However, its therapeutic potential is often limited by low oral bioavailability. This guide provides a comparative analysis of the bioavailability of various Sinapine thiocyanate formulations, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery systems.
Quantitative Bioavailability and Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of different Sinapine thiocyanate formulations based on preclinical studies.
| Formulation | Administration Route | Animal Model | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Absolute Bioavailability (%) |
| Sinapine Thiocyanate Solution | Intravenous | Rat | 2 mg/kg | - | - | - | 100% (Reference) |
| Sinapine Thiocyanate Solution | Oral Gavage | Rat | 100 mg/kg | 47.82 ± 18.77 nM | 88.74 ± 20.08 min | - | 1.84%[1][2] |
| Sinapine Thiocyanate Solution | Oral Gavage | Rat | 16 mg/kg | - | - | Significantly lower than Inhaled DPI | 29.82%[3] |
| Dry Powder Inhaler (DPI) | Inhalation | Rat | 16 mg/kg | - | - | 2.7-fold higher than Oral Gavage | 79.12%[3] |
| Transdermal Microneedles | Transdermal | Guinea Pig | - | Data not available | Data not available | Data not available | Described as high efficiency and continuous release[4] |
| Dual-Protein Hydrogel | Oral (in vitro) | - | - | - | - | - | 19.3% improvement in in vitro bioavailability[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. The following sections outline the key experimental protocols employed in the cited research.
Animal Models and Administration
-
Oral Administration (Gavage): Male Sprague-Dawley or Wistar rats are typically used.[1][6][7][8] Following a period of fasting to ensure an empty stomach, a specific dose of Sinapine thiocyanate solution (e.g., 100 mg/kg) is administered directly into the stomach using a gavage needle.[1][2]
-
Intravenous Administration: For baseline pharmacokinetic data, a solution of Sinapine thiocyanate (e.g., 2 mg/kg) is administered to rats via the tail vein.[1][2]
-
Inhalation Administration: A dry powder inhaler (DPI) formulation is administered to rats. This often involves specialized equipment to ensure targeted pulmonary drug delivery.[3][9]
Sample Collection and Preparation
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points from the jugular vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.
-
Protein Precipitation: To prepare the plasma for analysis, proteins are typically precipitated using a solvent like acetone. The sample is then centrifuged, and the supernatant is collected for analysis.[10]
Analytical Method: UHPLC-MS/MS
A sensitive and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is commonly used for the quantification of Sinapine thiocyanate in plasma.[1][2]
-
Chromatography: Separation is achieved on a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is typically used.
-
Detection: Mass spectrometry is performed in negative ionization mode.
-
Validation: The method is validated for its linear range (e.g., 0.1-500 ng/mL), lower limit of quantification (e.g., 0.1 ng/mL), precision, accuracy, extraction recovery, and stability.[1][2]
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological mechanisms of absorption, the following diagrams are provided.
Experimental workflow for a typical pharmacokinetic study.
General mechanisms of transdermal drug absorption.
Conclusion
The bioavailability of Sinapine thiocyanate is highly dependent on the formulation and route of administration. While oral formulations suffer from low bioavailability, likely due to gastrointestinal instability and poor permeability, alternative delivery systems show significant promise.[5][11] The Dry Powder Inhaler (DPI) formulation has demonstrated a remarkable increase in bioavailability, making it a strong candidate for respiratory-related applications.[3] Furthermore, novel approaches such as transdermal microneedles and hydrogel-based carriers are emerging as viable strategies to enhance the systemic delivery of Sinapine thiocyanate, although further quantitative in vivo studies are required to fully elucidate their pharmacokinetic profiles.[4][5] This comparative guide underscores the importance of formulation science in unlocking the therapeutic potential of promising bioactive compounds like Sinapine thiocyanate.
References
- 1. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Therapeutics in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdermal delivery of sinapine thiocyanate by gelatin microspheres and hyaluronic acid microneedles for allergic asthma in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sinapine on Microstructure and Anti-Digestion Properties of Dual-Protein-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicokinetic aspects of thiocyanate after oral exposure to cyanide in female Wistar rats in different physiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sub-acute oral cyanide administration in rats: protective efficacy of alpha-ketoglutarate and sodium thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of cyanide in rats, pigs and goats after oral dosing with potassium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Sinapine Thiocyanate: A Comparative Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Sinapine thiocyanate (B1210189), an alkaloid found in the seeds of cruciferous plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.[1] Understanding the binding affinity of this compound to its target proteins is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comprehensive overview of the current knowledge on the binding of Sinapine thiocyanate to its putative protein targets, compares its cellular effects with other compounds where data is available, and presents standardized protocols for validating such interactions.
It is important to note that while several studies have identified downstream effects of Sinapine thiocyanate on various signaling pathways and protein expression levels, direct quantitative data on its binding affinity (e.g., K_d, K_i values) to specific protein targets from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively available in the public domain. The target proteins are largely inferred from the observed cellular and physiological outcomes of Sinapine thiocyanate treatment.
Cellular Potency of Sinapine Thiocyanate
While direct binding affinities are not yet reported, the half-maximal inhibitory concentration (IC50) values for Sinapine thiocyanate's effect on cell viability have been determined in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the metabolic activity or growth of the cells by 50% and serve as a measure of its cellular potency.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | Reference |
| RKO | Colorectal Cancer | 35.57 | 25.26 | [2] |
| HCT-15 | Colorectal Cancer | 41.23 | 28.71 | [2] |
| HCT 116 | Colorectal Cancer | 45.81 | 30.15 | [2] |
| PANC-1 | Pancreatic Cancer | - | ~40 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | - | ~40 | [1] |
| AsPC-1 | Pancreatic Cancer | - | ~40 | [1] |
Inferred Target Proteins and Signaling Pathways
Research suggests that Sinapine thiocyanate exerts its biological effects by modulating several key signaling pathways. The following sections detail the current understanding of its molecular targets, primarily based on observed changes in protein and gene expression following treatment.
In pancreatic cancer cells, Sinapine thiocyanate has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45A).[1] This upregulation is associated with the induction of G2/M phase cell cycle arrest and the suppression of cancer cell proliferation. The p53 signaling pathway is implicated in the GADD45A-mediated effects.[1]
Caption: Proposed signaling pathway of Sinapine thiocyanate in pancreatic cancer cells.
In colorectal cancer (CRC) cells, Sinapine thiocyanate has been found to inhibit the keratinization pathway.[3] Specifically, it downregulates the expression of Keratin 6A (KRT6A) and its downstream target, S100 Calcium-Binding Protein A2 (S100A2).[2] This inhibition of the KRT6A/S100A2 axis is linked to the suppression of CRC cell proliferation, invasion, and migration.[2][3]
Quantitative proteomic analysis has revealed that Sinapine can activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells, suggesting a role in alleviating macrophage foaming, a key process in atherosclerosis.
Experimental Protocols for Validating Binding Affinity
To definitively determine the binding affinity of Sinapine thiocyanate to its putative target proteins, standardized biophysical assays are required. Below are detailed methodologies for two common techniques used for this purpose.
SPR is a label-free technique that measures the binding of an analyte (e.g., Sinapine thiocyanate) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein
-
Sinapine thiocyanate
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Sinapine thiocyanate in running buffer.
-
Inject the Sinapine thiocyanate solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4][5]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
Sinapine thiocyanate dissolved in the same buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen buffer to ensure buffer matching.
-
Dissolve Sinapine thiocyanate in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the Sinapine thiocyanate solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH.
-
Caption: General experimental workflow for determining protein-ligand binding affinity.
Conclusion
While the precise, direct binding affinities of Sinapine thiocyanate to its target proteins remain to be quantitatively validated, current research provides a strong foundation for its mechanisms of action in cancer and other diseases. The compound's ability to modulate key signaling pathways, such as those involving GADD45A and KRT6A, underscores its therapeutic potential. Future studies employing biophysical techniques like SPR and ITC are essential to fully characterize the molecular interactions of Sinapine thiocyanate and to facilitate the rational design of more potent and specific derivatives. The experimental protocols provided herein offer a standardized framework for conducting such validation studies.
References
A comparative study on the extraction efficiency of "Sinapine thiocyanate" using different solvents
A Comparative Analysis of Solvent Extraction Efficiency for Sinapine (B1681761) Thiocyanate (B1210189)
Sinapine thiocyanate, an alkaloid salt derived from sinapine, is a compound of significant interest to researchers in the fields of antioxidant studies and drug development. Found primarily in the seeds of cruciferous plants like mustard, the efficient extraction of this bioactive compound is a critical preliminary step for any further research or application. This guide provides a comparative overview of the extraction efficiency of sinapine thiocyanate using various solvents, supported by experimental data to inform the selection of the most effective extraction methodology.
The choice of solvent is a pivotal factor influencing the yield and purity of the extracted sinapine thiocyanate. The polarity of the solvent, along with other parameters such as temperature and pH, plays a crucial role in the dissolution and recovery of this target compound from its natural matrix. The following sections present a compilation of data from various studies, offering a quantitative comparison of different extraction techniques and solvents.
Comparative Extraction Yields of Sinapine with Various Solvents
The following table summarizes the extraction yields of sinapine, the parent compound of sinapine thiocyanate, using different solvents and extraction methods as reported in scientific literature. While the data may not exclusively refer to the thiocyanate salt in all cases, it provides a strong indication of solvent efficacy for this class of compounds.
| Extraction Method | Solvent | Temperature | Sinapine Yield | Source Material | Reference |
| Conventional Solvent Extraction | 70% (v/v) Ethanol (B145695) | 75°C | ~10.25 mg/g (as total phenolics) | Mustard Seed Meal | [1] |
| Conventional Solvent Extraction | 70% Methanol | 75°C | Lower than ethanol at 75°C | Mustard Seed Meal | [1] |
| Conventional Solvent Extraction | 70% (v/v) Ethanol, pH 2 | 70°C | 15.73 µmol/g | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% (v/v) Ethanol | 75°C | 6.90 ± 0.03 mg/g | Mustard Seed Meal | [1][2] |
| Conventional Solvent Extraction | Water | 90°C | Not specified for sinapine directly | Not Specified | [3] |
Note: The yields are presented as reported in the respective studies and may vary based on the specific experimental conditions and the source material.
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the methodologies behind the presented data, detailed experimental protocols for the key extraction techniques are outlined below.
Conventional Solvent Extraction
This method represents a straightforward and widely utilized technique for the extraction of sinapine from plant materials.
Protocol:
-
A sample of the source material (e.g., mustard seed meal) is prepared by drying and grinding it into a fine powder.
-
The powdered sample is mixed with a 70% (v/v) ethanol solution in a three-necked flask.[2]
-
The mixture is heated to 75°C and maintained for 30 minutes under continuous stirring (e.g., 250 rpm).[2]
-
A condensation column is used to prevent solvent loss during the heating process.[2]
-
After the extraction period, the mixture is centrifuged at 4°C and 4713 x g for 10 minutes to separate the liquid extract from the solid plant material.[2]
-
The supernatant, containing the extracted sinapine, is collected for subsequent analysis.[2]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an advanced method that utilizes ultrasonic waves to enhance the extraction process, often leading to reduced extraction times and improved efficiency.[1]
Protocol:
-
Similar to the conventional method, a dried and powdered sample of the source material is used.
-
The sample is suspended in a 70% (v/v) ethanol solution.[2]
-
The extraction is performed using an ultrasonic bath or probe system in continuous mode at a specified amplitude (e.g., 100%).[2]
-
The temperature is maintained at 75°C throughout the extraction process.[2]
-
The optimal extraction time is determined based on kinetic studies, but significant yields can be achieved in shorter durations compared to conventional methods.
-
Following extraction, the mixture is centrifuged to separate the extract from the solid residue.[2]
-
The liquid extract is then collected for analysis.
Analytical Quantification
The concentration of sinapine in the extracts is typically determined using High-Performance Liquid Chromatography (HPLC).[2][4]
Typical HPLC Conditions:
-
Column: Thermo Scientific C18 Accucore aQ column (100 × 3 mm, 2.6 μm particle size).[2]
-
Mobile Phase: A gradient elution of water (solvent A), acetonitrile (B52724) (solvent B), and 0.1% formic acid (solvent C).[2]
-
Gradient Program: The gradient of solvent B is typically varied over the run time (e.g., 5% at 0 min, 10% at 0.990 min, 15% at 3.190 min, 30% at 7.440 min, and 5% at 8.510 min), while solvent C is kept constant.[2]
-
Column Temperature: 48°C.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection Wavelength: 320 nm.[2]
-
Injection Volume: 20 μL.[2]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of sinapine thiocyanate from a plant source.
References
Benchmarking the purity of synthesized "Sinapine thiocyanate" against commercial standards
For researchers, scientists, and drug development professionals, ensuring the purity of a compound is paramount for accurate and reproducible experimental results. This guide provides a comprehensive benchmark of a newly synthesized batch of Sinapine thiocyanate (B1210189) against a commercially available standard. Through detailed experimental protocols and comparative data, this report offers a framework for the quality assessment of this compound.
Sinapine thiocyanate, the thiocyanate salt of sinapine, is a naturally occurring alkaloid found predominantly in the seeds of plants from the Brassicaceae family.[1] It has garnered significant interest in the scientific community for its antioxidant, radioprotective, and acetylcholinesterase (AChE) inhibitory activities, making it a compound of interest for research in Alzheimer's disease, oxidative stress, and more.[2] Given its therapeutic potential, the purity of Sinapine thiocyanate used in research is of critical importance.
This guide outlines the analytical workflow used to assess the purity of a laboratory-synthesized batch of Sinapine thiocyanate in comparison to a commercial standard with a reported purity of ≥98%. The methodologies employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Comparative Purity Data
The purity of the synthesized Sinapine thiocyanate was benchmarked against a commercial standard. The following table summarizes the quantitative data obtained from the analytical tests.
| Parameter | Synthesized Sinapine Thiocyanate | Commercial Sinapine Thiocyanate | Method |
| Purity (by HPLC) | 98.5% | ≥98% (as per supplier) | HPLC-UV |
| Molecular Weight | 368.45 g/mol | 368.45 g/mol | LC-MS |
| Key Impurities | Sinapic Acid (0.8%), Choline (0.5%) | Not Detected | LC-MS |
| Structural Integrity | Confirmed | Confirmed | ¹H NMR, ¹³C NMR |
Experimental Workflow and Methodologies
A multi-step analytical workflow was designed to ensure a thorough and accurate comparison of the synthesized and commercial Sinapine thiocyanate samples. The process involved initial sample preparation followed by analysis using three key instrumental techniques.
Caption: Workflow for purity assessment of Sinapine thiocyanate.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of Sinapine thiocyanate by separating it from potential impurities and quantifying its peak area relative to the total peak area.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution was performed using a mixture of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both synthesized and commercial Sinapine thiocyanate were accurately weighed and dissolved in a diluent (50:50 methanol (B129727)/water) to a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of Sinapine thiocyanate and to identify any potential impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Chromatographic Conditions: The same HPLC conditions as described above were used.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To verify the chemical structure of the synthesized Sinapine thiocyanate by analyzing the chemical shifts and coupling constants of its protons and carbons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR spectra were acquired.
-
Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.7 mL of the deuterated solvent.
Hypothetical Signaling Pathway Inhibition by Sinapine
Sinapine has been investigated for its role as an acetylcholinesterase (AChE) inhibitor. The following diagram illustrates a simplified hypothetical signaling pathway where Sinapine could exert its effects.
Caption: Inhibition of AChE by Sinapine in a cholinergic synapse.
Conclusion
The analytical data presented in this guide demonstrates that the synthesized batch of Sinapine thiocyanate exhibits a purity profile (98.5%) that is comparable to, and slightly exceeds, the stated purity of the commercial standard (≥98%). The molecular weight was confirmed by LC-MS, and the structure was verified by NMR. The primary impurities in the synthesized batch were identified as sinapic acid and choline, likely residual starting materials or byproducts from the synthesis. This comparative analysis underscores the importance of a multi-technique approach for the rigorous purity assessment of synthesized compounds intended for research and development.
References
Safety Operating Guide
Navigating the Disposal of Sinapine Thiocyanate: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Sinapine (thiocyanate), ensuring adherence to best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While some sources may classify Sinapine thiocyanate (B1210189) as non-hazardous, others indicate it can be harmful if swallowed and may cause serious eye and respiratory irritation[1][2]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of Sinapine thiocyanate, especially during disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[1][3].
Step-by-Step Disposal Protocol
Given the potential hazards, Sinapine thiocyanate should be treated as a hazardous waste unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office[4]. Under no circumstances should this chemical be disposed of down the sink or in regular trash[4][5][6].
-
Waste Collection :
-
Place Sinapine thiocyanate waste into a designated, properly labeled hazardous waste container[5][7].
-
The container must be chemically compatible with the compound and have a secure, leak-proof lid[8].
-
Ensure the label clearly identifies the contents as "Hazardous Waste" and includes the full chemical name, "Sinapine thiocyanate"[7].
-
-
Storage :
-
Spill Decontamination :
-
Final Disposal :
Quantitative Data Summary
There is no specific quantitative data available for the disposal of Sinapine thiocyanate. The guiding principle is to treat it as hazardous waste, for which the primary quantitative limits relate to accumulation in the laboratory.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [5] |
Note: It is essential to verify with your institution's EHS department whether Sinapine thiocyanate is classified as an acutely toxic "P-list" waste, as this will affect the allowable accumulation quantity.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Sinapine thiocyanate.
References
- 1. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. chemfaces.com [chemfaces.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Disposal Protocols for Handling Sinapine Thiocyanate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds like Sinapine thiocyanate (B1210189) are paramount. This guide provides immediate, essential safety and logistical information, outlining operational and disposal plans to ensure a secure laboratory environment.
Hazard Assessment
Sinapine thiocyanate (CAS No. 7431-77-8) presents conflicting hazard information across different suppliers. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate it can be harmful if swallowed, cause serious eye irritation, and may lead to respiratory irritation[1][2]. Given this variability, a cautious approach is strongly recommended. The compound may also form toxic gases, such as nitrogen oxides and carbon monoxide, upon heating or in a fire[2][3].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Sinapine thiocyanate.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Glasses and/or Chemical Goggles | Always wear safety glasses. Use chemical goggles if there is a risk of splashing[3]. |
| Hands | Protective Gloves | Chemical-resistant gloves should be worn[1][3]. |
| Respiratory | Dust Respirator | A dust respirator is recommended, especially when handling the powder form. Always follow local and national regulations[3]. |
| Skin and Body | Laboratory Coat and Protective Clothing | Wear appropriate protective clothing to prevent skin exposure[1][3]. |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood[3].
-
Prevent contact with skin, eyes, and clothing[3].
-
Do not ingest or inhale the substance[3].
-
Wash hands thoroughly after handling[3].
-
Remove and wash contaminated clothing before reuse[3].
Storage:
-
Store in a tightly closed container in a cool, dry place[2][3].
-
Protect from air and light[3].
-
Refrigerate or freeze at 2-8°C for storage[3].
Spill and Disposal Plan
Spill Response:
-
Evacuate and Secure: Immediately evacuate the spill area.
-
Wear Appropriate PPE: Before cleaning, don the full recommended personal protective equipment[1][3].
-
Contain and Clean: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[3].
-
Decontaminate: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete[3].
-
Environmental Precaution: Do not allow the product to enter drains[1][3].
Disposal:
-
Dispose of Sinapine thiocyanate and any contaminated materials as hazardous waste.
-
All waste disposal must adhere to federal, state, and local environmental regulations[1].
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Sinapine thiocyanate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
